molecular formula C21H20O13 B8258918 Myricetin 3-beta-D-glucopyranoside

Myricetin 3-beta-D-glucopyranoside

Cat. No.: B8258918
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

myricetin-3-O-hexoside is a natural product found in Kunzea ambigua, Myrtus communis, and other organisms with data available.

Properties

IUPAC Name

5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXFLPXBUAOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation, Isolation, and Pharmacological Profiling of Myricetin 3-β-D-glucopyranoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Myricetin 3-O-β-D-glucopyranoside (commonly referred to as Myricetin 3-O-glucoside or M3G) is a naturally occurring flavonol glycoside of profound interest in modern pharmacognosy and drug development. Found abundantly in botanical sources such as 1[1] and 2[2], this compound exhibits potent anti-leishmanial, anti-inflammatory, and hypoglycemic activities[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the physicochemical properties of this molecule, establish a self-validating protocol for its extraction and purification, and mechanistically map its pharmacological targets.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of Myricetin 3-β-D-glucopyranoside dictates its behavior in both biological systems and chromatographic matrices. The molecule consists of a myricetin aglycone core—a polyhydroxyflavonol—conjugated to a β-D-glucopyranosyl residue at the C-3 hydroxyl position, as documented by 4[4].

Causality of Structure: The presence of the bulky, hydrophilic glucose moiety at the C-3 position prevents the planar stacking typically seen in free aglycones. This steric hindrance, combined with the extensive hydrogen-bonding capacity of the sugar, significantly increases the compound's aqueous solubility and bioavailability compared to free myricetin. Furthermore, the multiple phenolic hydroxyl groups on the B-ring (positions 3', 4', and 5') are the primary electron donors responsible for its robust free-radical scavenging capacity.

Quantitative Physicochemical Data
PropertyValueMethod / Source
Molecular Formula C21H20O135[5]
Molecular Weight 480.38 g/mol 6[6]
Exact Mass 480.09039 Da5[5]
CAS Registry Number 19833-12-66[6]
UV-Vis λmax 268 nm, 353 nm3[3]

The Self-Validating Biphasic Extraction & Purification Workflow

Isolating high-purity flavonol glycosides from complex plant matrices requires a strategic manipulation of solvent polarity. The following protocol is designed as a self-validating system: each step includes an internal quality control (QC) checkpoint to ensure the integrity of the target analyte before proceeding.

Step-by-Step Methodology
  • Ultrasonic-Assisted Extraction (UAE):

    • Action: Pulverize 1 kg of air-dried plant biomass and suspend in 40 L of 80% aqueous methanol. Extract via ultrasonication at 60 °C for 75 minutes[1].

    • Causality: 80% methanol is specifically chosen because its dielectric constant perfectly solvates the polar glucoside moiety of Myricetin 3-O-glucoside, while the 20% water content prevents the co-extraction of highly lipophilic chlorophylls and waxes. Ultrasonication induces cavitation, mechanically disrupting the plant cell walls to accelerate mass transfer.

    • Self-Validation Checkpoint: The crude extract must yield a distinct biphasic separation upon cooling. If excessive lipid partitioning is observed, a preliminary hexane defatting step is retroactively triggered.

  • Macroporous Resin Partitioning:

    • Action: Load the concentrated crude extract onto a macroporous adsorbent resin column. Wash with 3 bed volumes (BV) of deionized water, followed by elution with 50-70% ethanol[1].

    • Causality: The styrene-divinylbenzene matrix of the resin captures the aromatic rings of flavonoids via π-π stacking interactions. The initial water wash is critical to elute highly polar, non-target primary metabolites (e.g., free sugars, amino acids). The ethanol step selectively breaks the hydrophobic interactions, eluting the enriched flavonoid fraction.

  • Preparative Reverse-Phase HPLC (RP-HPLC):

    • Action: Inject the enriched fraction onto a preparative C18 column. Utilize a mobile phase gradient of 0.1% formic acid in water (Phase A) and acetonitrile (Phase B)[1].

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups, ensuring the molecule remains in its neutral state for sharp, symmetrical peak shapes on the hydrophobic C18 stationary phase.

    • Self-Validation Checkpoint: Real-time photodiode array (PDA) monitoring at 255-268 nm must confirm peak purity. A peak is only collected if the UV spectrum across the peak apex remains uniform, validating the absence of co-eluting isomers (such as myricetin 3-O-galactoside).

ExtractionWorkflow Start Raw Plant Biomass (e.g., Acacia mearnsii) Ext Ultrasonic Extraction (80% Aqueous Methanol) Start->Ext Solubilize polar glycosides Filt Filtration & Concentration (Self-Validation: Yield Check) Ext->Filt Remove matrix debris Resin Macroporous Resin (Water wash -> EtOH elution) Filt->Resin Crude extract HPLC Prep RP-HPLC (C18, 255nm PDA Monitoring) Resin->HPLC Enriched flavonoid fraction QC LC-MS/MS & NMR QC (Self-Validation: >95% Purity) HPLC->QC Isolate target peak End Purified Myricetin 3-β-D-glucopyranoside QC->End Confirm m/z 479 & 317

Fig 1. Self-validating extraction and purification workflow for Myricetin 3-O-glucoside.

Analytical Characterization & Validation Protocol

To unequivocally confirm the identity of Myricetin 3-β-D-glucopyranoside, we employ Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)[1][7]. A robust analytical protocol must be self-validating; therefore, we couple UV-Vis PDA detection with ESI-MS/MS to orthogonally confirm both the chromophore and the molecular mass.

Step-by-Step LC-MS/MS Validation
  • Ionization Optimization: Operate the ESI source in negative ion mode.

    • Causality: Flavonoids readily lose a proton from their acidic phenolic hydroxyl groups, making negative mode [M-H]- significantly more sensitive and stable than positive mode.

  • Parent Ion Selection: Isolate the precursor ion at m/z 479.16[1].

    • Self-Validation Checkpoint: This mass must perfectly correlate with the theoretical exact mass of the deprotonated molecule (C21H19O13-).

  • Collision-Induced Dissociation (CID): Apply a collision energy of 20-30 eV using nitrogen gas.

    • Causality: The glycosidic bond is the most labile linkage in the molecule. CID selectively cleaves this bond.

    • Self-Validation Checkpoint: The MS/MS spectrum must yield a dominant product ion at m/z 316.10 to 317.09[1]. This represents the neutral loss of the glucosyl moiety (-162 Da), definitively proving the aglycone core is myricetin.

Pharmacological Mechanisms & Target Interactions

The therapeutic utility of Myricetin 3-O-glucoside is driven by its specific interactions with metabolic enzymes and immune receptors.

Alpha-Glucosidase Inhibition (Hypoglycemic Activity): M3G acts as a potent competitive inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine[1].

  • Causality: The polyhydroxylated structure of M3G mimics the transition state of oligosaccharide substrates. By occupying the active site of α-glucosidase, M3G prevents the hydrolysis of complex carbohydrates into absorbable monosaccharides, thereby blunting postprandial hyperglycemic spikes.

Anti-Inflammatory & Anti-Leishmanial Activity: M3G has been shown to attenuate inflammatory cascades and combat parasitic infections[2][3]. The molecule scavenges reactive oxygen species (ROS) produced by macrophages, thereby downregulating the activation of pro-inflammatory transcription factors (e.g., NF-κB) and reducing the secretion of downstream cytokines.

Mechanism M3G Myricetin 3-O-glucoside (Ligand) Target1 α-Glucosidase (Enzyme Target) M3G->Target1 Competitive Inhibition Target2 Macrophage ROS (Cellular Target) M3G->Target2 Scavenge Free Radicals Effect1 Delayed Carbohydrate Digestion Target1->Effect1 Decreased Glucose Release Effect2 Downregulated NF-κB Pathway Target2->Effect2 Attenuated Immune Response Outcome Therapeutic Efficacy (Hypoglycemic & Anti-inflammatory) Effect1->Outcome Effect2->Outcome

Fig 2. Dual pharmacological mechanism of Myricetin 3-O-glucoside in metabolic and immune regulation.

References

  • PubChem , "myricetin 3-O-beta-D-glucopyranoside(1-) | C21H19O13- | CID 138911134", National Institutes of Health (NIH). 4

  • PubChem , "Myricetin 3'-glucoside | C21H20O13 | CID 5486615", National Institutes of Health (NIH). 5

  • BenchChem , "Myricetin 3-O-Glucoside Chemical Properties". 6

  • TargetMol , "Myricetin 3-O-glucoside | Immunology/Inflammation related". 2

  • MedChemExpress , "Myricetin 3-O-glucoside (Myricetin 3-β-D-glucopyranoside) | Anti-inflammatory/Antimicrobial Agent". 3

  • PubMed Central (PMC) , "Separation of flavonoids with significant biological activity from Acacia mearnsii leaves", National Institutes of Health (NIH). 1

  • MDPI , "Extraction Optimization, Antioxidant Capacity and Phenolic Profiling of Extracts from Flesh, Peel and Whole Fruit of New Zealand Grown Feijoa Cultivars". 7

Sources

Biosynthesis of Myricetin 3-β-D-Glucopyranoside: A Technical Guide to Flavonol Glycosylation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Myricetin 3-β-D-glucopyranoside (M3G), commonly known as myricetin 3-O-glucoside, is a highly bioactive flavonol glycoside synthesized in plants such as Camellia sinensis (tea) and Crocosmia x crocosmiiflora (montbretia). It plays a critical role in plant defense, UV protection, and serves as a vital precursor for complex antidiabetic drug candidates like Montbretin A. This whitepaper deconstructs the enzymatic cascade responsible for M3G biosynthesis, detailing the mechanistic causality of regioselective glycosylation and providing a self-validating experimental framework for characterizing the UDP-glucosyltransferases (UGTs) that drive this pathway.

Deconstructing the Biosynthetic Cascade

The biosynthesis of M3G is a multi-enzyme cascade localized primarily in the cytosol and the cytosolic face of the endoplasmic reticulum. The pathway transitions from general phenylpropanoid metabolism into highly specific flavonol modifications.

  • Phenylpropanoid Initiation : L-phenylalanine is deaminated by Phenylalanine ammonia-lyase (PAL) to cinnamic acid, which is subsequently hydroxylated and ligated to Coenzyme A to form p-coumaroyl-CoA.

  • Flavonoid Core Assembly : Chalcone synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes ring closure to yield the flavanone naringenin.

  • B-Ring Hydroxylation : The defining structural feature of myricetin is its 3',4',5'-trihydroxy B-ring (a pyrogallol moiety). Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 monooxygenase, catalyzes this critical hydroxylation on dihydrokaempferol to form dihydromyricetin.

  • Flavonol Formation : Flavonol synthase (FLS) introduces a C2-C3 double bond into dihydromyricetin, yielding the planar myricetin aglycone.

BiosyntheticPathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaroyl-CoA Cin->pCou C4H, 4CL NarC Naringenin Chalcone pCou->NarC CHS Nar Naringenin NarC->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H DHM Dihydromyricetin DHK->DHM F3'5'H Myr Myricetin (Aglycone) DHM->Myr FLS M3G Myricetin 3-β-D-glucopyranoside Myr->M3G UFGT (e.g., UGT77B2) + UDP-Glucose

Caption: Biosynthetic pathway from L-phenylalanine to Myricetin 3-O-glucoside.

The Crux of Glycosylation: UDP-Glucosyltransferases (UGTs)

The final, pivotal step is the 3-O-glycosylation of the myricetin aglycone. This is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), systematically classified under EC 2.4.1.91[1].

Mechanistic Causality: Why glycosylate at the 3-OH position? The 3-OH group on the flavonol C-ring is highly reactive. Left unprotected, it makes the molecule prone to auto-oxidation. Glycosylation neutralizes this reactivity, drastically increases aqueous solubility, and acts as a biochemical tag for transport into the plant vacuole via MATE or ABC transporters[2].

These enzymes possess a highly conserved C-terminal Plant Secondary Product Glycosyltransferase (PSPG) box that binds the UDP-glucose donor, while the variable N-terminal domain dictates the regioselectivity for the myricetin acceptor[3].

Quantitative Data: Validated UGTs for M3G Biosynthesis
Enzyme NamePlant SourceSugar DonorRegioselectivityValidated Product
UGT77B2 Crocosmia x crocosmiifloraUDP-Glucose3-OHMyricetin 3-O-glucoside[4]
CsUGT78A14 Camellia sinensisUDP-Glucose / Galactose3-OHMyricetin 3-O-glucoside[2]
GmUGT88E19 Glycine maxUDP-Glucose3-OHMyricetin 3-O-glucoside[5]
CsUGT73A20 Camellia sinensisUDP-Glucose3-OH & 7-OHMyricetin 3-O-glucoside[3]

Self-Validating Experimental Methodology: In Vitro UGT Characterization

As a standard in drug development and metabolic engineering, establishing a robust, self-validating assay is non-negotiable. The following protocol isolates the glycosylation event, proving causal enzyme activity for M3G biosynthesis.

ExperimentalWorkflow Step1 1. UGT Gene Expression Step2 2. Affinity Purification Step1->Step2 Step3 3. In Vitro Assay Setup Step2->Step3 Step4 4. Reaction Quenching Step3->Step4 Step5 5. LC-MS/MS Validation Step4->Step5

Caption: Self-validating experimental workflow for in vitro UGT enzyme characterization.

Phase 1: Reaction Assembly & Buffer Kinetics
  • Step 1: Buffer Preparation. Utilize 50 mM Tris-HCl (pH 7.5) supplemented with 2 mM MgCl₂.

    • Causality: A slightly alkaline pH facilitates the deprotonation of the myricetin 3-OH group, increasing its nucleophilicity for attacking the C1 position of the UDP-glucose donor. Mg²⁺ ions stabilize the UDP leaving group.

  • Step 2: Antioxidant Addition. Add 2 mM Dithiothreitol (DTT) and 5 mM Ascorbic Acid.

    • Causality: Myricetin’s pyrogallol B-ring is highly susceptible to oxidation into quinones in vitro. These reducing agents maintain the structural integrity of the aglycone substrate.

  • Step 3: Substrate Spiking. Introduce 100 μM Myricetin aglycone (dissolved in DMSO, final concentration <2%) and 1 mM UDP-Glucose.

Phase 2: Enzymatic Catalysis & Controls
  • Step 4: Enzyme Addition. Add 1–5 μg of purified recombinant UGT (e.g., UGT77B2 or CsUGT78A14)[2][4].

  • Step 5: Self-Validating Controls. Run parallel assays with (A) an empty-vector E. coli lysate (controls for background bacterial glycosylation) and (B) heat-denatured UGT (proves the reaction is enzymatically driven, not a spontaneous chemical artifact).

Phase 3: Quenching & Extraction
  • Step 6: Reaction Quenching. After 30 minutes at 30°C, add an equal volume of ice-cold Methanol containing 0.1% Formic Acid.

    • Causality: Methanol instantly precipitates the enzyme, halting kinetics precisely, while formic acid protonates the analytes, stabilizing the newly formed M3G for downstream mass spectrometry.

Analytical Validation via LC-MS/MS

To definitively confirm the biosynthesis of M3G, the quenched reaction is analyzed via LC-MS/MS.

  • Chromatography : M3G, being significantly more hydrophilic due to the addition of the glucose moiety, will elute earlier than the myricetin aglycone on a C18 reverse-phase column.

  • Mass Spectrometry (Negative Ion Mode) : Scan for the parent ion at m/z 479 [M-H]⁻, which corresponds to the exact mass of M3G[4].

  • MS/MS Fragmentation : Collision-induced dissociation (CID) of the m/z 479 ion must yield a dominant product ion at m/z 317 [M-H-162]⁻.

    • Causality: The neutral loss of 162 Da represents the cleavage of the intact glucose moiety, definitively proving the formation of a monoglucoside and yielding the myricetin aglycone footprint[4].

References

  • Irmisch, S., et al. "Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A." nih.gov.[https://vertexaisearch.cloud.google.
  • Jiang, X., et al. "Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis)." oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwy2n_KzGEWWNWuZug4K-hFVOiP2oGCyI1lxQTtR0Sm45Bl6Ix-4aN78SQ_aMoCkxRNBJOnYz9nP9IfhfBtdIGyilFKfAohn8TzxDWsU0DeH6o50jFkyzoyFJbTV21YlVVRuFxK6c1dDIiL8FlxpRx]
  • Cui, L., et al. "Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants." oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9bg3o05zBJSbbURASsfEz-ipGBWRmdIVMwCmM8d_1GM9yxo92M3ZzdQD1oRE-1EdwxFHSGcWGhM4cFHabAUhD16g6CPvudan2v-dmOwWfwfk8vK3penHvspy1ZP5M99543KWqsGb1X4i7EwMk6D0uzig=]
  • Yin, Q., et al. "Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max." oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaP_TkidINo-RhSQ7XoP5LL91jOZftSJQns9Aw4QMxZh2wW9PiGeiQ_4HtOOpKFPjvZB29oxGVaT3UXXC-VqeRS4o7QaoF-YPECRPOmVXKsWcSpjA_k3Unpn_NIeCcZo3ninJzzM7fsV-sk3D8H9lw]
  • Wikipedia Contributors. "Flavonol 3-O-glucosyltransferase." wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2t__QY1_LRsEl8MHujOCG1oEqwcYP0wyeTBQNXji69hzQzXyfA5sFq6ZSo-uc-izsibwfZUzxrOsKexcxXVkqF1QSz68DbIDZW8AXd9Kw_VJWJ6zKDI6yxGqTAOncxdSlzYYJDLy4GxaGkDudzJXWurVNF2XGiF4=]

Sources

A Comprehensive Technical Guide to Myricetin 3-beta-D-glucopyranoside: From Natural Sources to Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Myricetin 3-beta-D-glucopyranoside, a prominent flavonoid glycoside, is gaining significant attention within the scientific community for its diverse pharmacological properties, including potent antioxidant and anti-inflammatory activities. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the natural plant sources rich in this compound, detailed methodologies for its extraction, purification, and quantification, and an exploration of its biosynthesis and therapeutic potential. This document is designed to bridge the gap between foundational knowledge and practical application, empowering researchers to harness the full potential of this compound in their scientific endeavors.

Introduction: The Scientific Imperative of this compound

Flavonoids, a class of polyphenolic secondary metabolites in plants, are integral to both plant physiology and human health.[1] Among these, myricetin and its glycosidic derivatives stand out for their significant bioactivities.[2][3] this compound is a naturally occurring flavonol glycoside where myricetin is linked to a glucose molecule at the 3-position. This glycosylation significantly influences the compound's solubility, stability, and bioavailability, making it a key target for research and development.[2][4] The growing body of evidence supporting its therapeutic potential necessitates a thorough understanding of its natural origins and the technical protocols required for its isolation and characterization. This guide provides the foundational knowledge and practical insights to facilitate further research into this promising phytochemical.

Prominent Natural Plant Sources

This compound is found in a variety of plants, often alongside its aglycone, myricetin. The concentration of this specific glycoside can vary significantly depending on the plant species, part of the plant, and environmental conditions.[5] Below is a summary of notable plant sources.

Plant SpeciesFamilyPlant PartReported Concentration of Myricetin Glycosides/MyricetinCitation(s)
Myrica rubra (Chinese Bayberry)MyricaceaeLeaves, BarkLeaves contain myricitrin (myricetin-3-O-rhamnoside) and other galloyl derivatives. The bark is also a known source.[6][7]
Rhododendron pseudochrysanthumEricaceaeLeavesThe n-butanol fraction of the methanolic extract contains significant amounts of myricetin glycosides.[8]
Eugenia uniflora (Pitanga)MyrtaceaeLeavesContains myricitrin and a novel myricetin 3-O-(4'', 6''-digalloyl) glucopyranoside.[9][10][11]
Tibouchina paratropicaMelastomataceaeNot specifiedIdentified as a source of Myricetin 3-O-glucoside.[12]
Vigna sinensis (Hakmeitau beans)FabaceaeBeansContains Myricetin 3-O-glucoside.[12]
Lannea microcarpaAnacardiaceaeNot specifiedContains Myricetin 3-O-beta-D-glucopyranoside.[8]
Myrica cerifera (Wax Myrtle)MyricaceaeRoot BarkA known source of Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside.[13]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established flavonoid pathway, which originates from the phenylpropanoid pathway. The process culminates in a crucial glycosylation step.

The Core Flavonoid Pathway

The journey begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of dihydroflavonols. Dihydroquercetin is hydroxylated to dihydromyricetin by flavonoid 3',5'-hydroxylase (F3'5'H). Subsequently, flavonol synthase (FLS) catalyzes the conversion of dihydromyricetin to myricetin.[14]

The Final Glycosylation Step

The transformation of myricetin to this compound is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[1][14] Specifically, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the myricetin aglycone.[15]

flavonoid_biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Myricetin Myricetin Dihydromyricetin->Myricetin FLS MyricetinGlucoside This compound Myricetin->MyricetinGlucoside UFGT (UDP-glucose)

Biosynthesis of this compound.

Extraction and Purification Methodologies

The successful isolation of this compound necessitates a systematic approach to extraction and purification, taking into account the compound's polarity.

General Extraction Protocol: Optimized for Flavonoid Glycosides

This protocol is designed to efficiently extract polar flavonoid glycosides from dried plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (or 80% Ethanol)

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Maceration & Sonication: Weigh 100 g of finely powdered plant material and place it in a suitable flask. Add 1 L of 80% methanol.

  • Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency.[16]

  • After sonication, allow the mixture to macerate for 24 hours at room temperature, with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

A multi-step column chromatography approach is effective for purifying this compound from the crude extract.

Materials:

  • Crude extract

  • Silica gel (for initial cleanup)

  • Sephadex LH-20 (for fine separation)

  • Solvents: Hexane, Chloroform, Ethyl Acetate, Methanol, Water

Procedure:

  • Initial Fractionation (Silica Gel):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a gradient of solvents, starting with less polar solvents (e.g., hexane, chloroform) and gradually increasing the polarity with ethyl acetate and methanol.[17][18]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Fine Purification (Sephadex LH-20):

    • The fractions rich in the target compound are further purified on a Sephadex LH-20 column.

    • Use a polar solvent system, such as methanol or a methanol-water mixture, for elution.[19]

    • Collect fractions and monitor by TLC or HPLC to isolate the pure this compound.

Extraction and Purification Workflow.

Analytical Quantification: HPLC and LC-MS Protocols

Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 350 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol).

  • Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective detection, especially in complex matrices, LC-MS is employed.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • C18 reverse-phase column.

LC Conditions:

  • Similar to the HPLC method described above.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion (m/z): 479.1

    • Product Ions (m/z): 317.0 (loss of glucose) and others for confirmation.

  • Capillary Voltage: ~3.5 kV

  • Source Temperature: ~120°C

  • Desolvation Temperature: ~350°C

Pharmacological Significance and Future Directions

Myricetin and its glycosides exhibit a wide range of pharmacological activities, making them attractive candidates for drug development.[2][3]

Comparative Bioactivity: Glycoside vs. Aglycone
  • Antioxidant Activity: Both myricetin and its glycosides are potent antioxidants. However, the aglycone, myricetin, often exhibits stronger radical scavenging activity in in vitro assays due to the free hydroxyl groups.[5][20]

  • Anti-inflammatory Effects: this compound and related glycosides have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][12]

  • Bioavailability: A critical difference lies in their bioavailability. While myricetin has low oral bioavailability, its glycosides can be absorbed and then hydrolyzed to the active aglycone by gut microbiota.[2][4] This suggests that the glycosidic form may act as a pro-drug, enhancing the systemic delivery of myricetin.

Potential Therapeutic Applications

The diverse bioactivities of this compound suggest its potential in the prevention and treatment of various conditions, including:

  • Oxidative stress-related diseases

  • Inflammatory disorders[21]

  • Neurodegenerative diseases[7]

  • Certain types of cancer[20]

Future Research and Development

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas of focus should include:

  • Comprehensive in vivo studies to confirm its efficacy and safety.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in detail.

  • Development of optimized drug delivery systems to enhance its bioavailability.

  • Exploration of synergistic effects with other therapeutic agents.

Conclusion

This compound is a phytochemical of considerable scientific interest. This guide has provided a detailed overview of its natural sources, biosynthesis, and the technical methodologies required for its isolation and analysis. By offering practical protocols and a comprehensive understanding of its pharmacological context, this document aims to empower researchers to advance our knowledge of this promising compound and unlock its full potential for human health.

References

  • Semwal, D. K., Semwal, R. B., Combrinck, S., & Viljoen, A. M. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients, 8(2), 90.
  • Salehi, B., Vlaisavljevic, S., Adetunji, C. O., Adetunji, J. B., Kregiel, D., Antolak, H., ... & Sharifi-Rad, J. (2020).
  • Juniper Publishers. (2024, January 5).
  • Systematic Reviews in Pharmacy. (2021, October 11). HTML.
  • Li, C., et al. (2011). Effects of myricetin, an anticancer compound, on the bioavailability and pharmacokinetics of tamoxifen and its main metabolite, 4-hydroxytamoxifen, in rats. Eur J Drug Metab Pharmacokinet, 36(3), 175-182.
  • The Plant Journal. (2018). The flavonoid biosynthesis network in plants.
  • Smolecule. (2023, August 15). Buy myricetin 3-O-beta-D-glucopyranoside | 19833-12-6.
  • Biosciences Biotechnology Research Asia. (n.d.).
  • PubMed. (2024, July 10). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L.
  • MDPI. (2016, February 16). Myricetin: A Dietary Molecule with Diverse Biological Activities.
  • MDPI. (2020, August 1).
  • ACS Publications. (2022, February 8).
  • PMC. (n.d.).
  • MedChemExpress. (n.d.). Myricetin 3-O-glucoside (Myricetin 3-β-D-glucopyranoside)
  • SSRN. (2024, September 20). Functional Characterization of a Maize Udp-Glucosyltransferase Involved in the Biosynthesis of Flavonoid 7-O-Glucosides and Di-O-Glucosides.
  • PMC. (n.d.).
  • PubMed. (2013, December 15). Flavonoid constituents in the leaves of Myrica rubra sieb. et zucc.
  • Semantic Scholar. (2024, April 17).
  • E3S Web of Conferences. (n.d.).
  • ACS Publications. (2025, February 18). Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus.
  • ChemFaces. (n.d.). Myricetin 3-O-beta-D-glucopyranoside | CAS:19833-12-6 | Manufacturer.
  • PMC. (2021, October 8). Myricetin 3-O-β-D-Galactopyranoside Exhibits Potential Anti-Osteoporotic Properties in Human Bone Marrow-Derived Mesenchymal Stromal Cells via Stimulation of Osteoblastogenesis and Suppression of Adipogenesis.
  • MDPI. (2023, August 24).
  • Journal of Pharmacognosy and Phytotherapy. (2017, May 31). phytochemical and biological investigation of eugenia uniflora l.
  • ScienceDirect. (2025, March 24). Phenolic compounds and biological potential of Eugenia uniflora L.: A short review.
  • SciSpace. (2018, December 31).
  • Arabian Journal of Chemistry. (2022, November 2).
  • ResearchGate. (2025, August 6). (PDF) Analysis of Flavonoids from Eugenia uniflora Leaves and Its Protective Effect against Murine Sepsis.
  • MDPI. (2019, August 18). Study on the Material Basis of Neuroprotection of Myrica rubra Bark.
  • Auctores | Journals. (2024, January 19).
  • SciELO. (2023, January 30). Eugenia uniflora extracts.
  • Chemistry and Industry of Forest Products. (2020, October 28). Extraction of Myricetin from Myrica rubra Leaves and Its Antioxidant Activity.
  • ResearchGate. (2025, October 17). Pharmacological activities of myricetin and its glycosides.
  • ScienceDirect. (2017, January 11). Genotoxicity Evaluation of the Flavonoid, Myricitrin, and its Aglycone, Myricetin.
  • BioCrick. (n.d.). Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside.
  • MDPI. (2025, April 28).
  • CAPS. (n.d.). Phytochemical: myricetin 3-O-beta-D-glucopyranoside.

Sources

The Antioxidant Mechanics of Myricetin 3-β-D-glucopyranoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Myricetin 3-β-D-glucopyranoside (M3G), also known as myricetin-3-O-glucoside, is a naturally occurring flavonol glycoside characterized by profound antioxidant, anti-inflammatory, and cytoprotective properties. While its aglycone counterpart (myricetin) is well-documented, the 3-O-glycosylation of M3G introduces unique pharmacokinetic and pharmacodynamic variables that alter its radical scavenging propagation and cellular signaling capabilities. This whitepaper provides a deep-dive technical analysis of M3G’s dual-phase antioxidant mechanisms—encompassing direct physicochemical radical trapping and indirect genomic activation of the Nrf2/HO-1 axis—alongside self-validating experimental protocols for preclinical drug development.

Molecular Architecture & Redox Chemistry

The antioxidant superiority of M3G is fundamentally dictated by its molecular architecture. Like most potent flavonols, M3G possesses a core 15-carbon skeleton (C6-C3-C6) with highly specific hydroxylation patterns.

The primary driver of M3G's direct antioxidant capacity is the pyrogallol group (3',4',5'-trihydroxyl structure) on the B-ring. This dense cluster of hydroxyl groups acts as an exceptional electron and hydrogen atom donor. However, the critical structural distinction of M3G is the attachment of a glucose moiety at the C-3 position of the C-ring.

From a redox chemistry perspective,1[1], which is typically a primary site for radical adduct formation (RAF). Consequently, while the termination step of radical scavenging remains highly efficient, the propagation step is slightly hindered compared to the myricetin aglycone[2][3]. Despite this, the glycosylation significantly enhances the molecule's hydrophilicity, improving its bioavailability and cellular uptake in aqueous physiological environments.

Dual-Phase Antioxidant Mechanisms

M3G neutralizes oxidative stress through two distinct, synergistic pathways: a rapid non-enzymatic physicochemical reaction and a sustained enzymatic cellular response.

Phase 1: Direct Radical Scavenging (Non-Enzymatic)

M3G directly neutralizes reactive oxygen species (ROS) such as superoxide anion (


), hydroxyl radical (

), and synthetic radicals like DPPH. The mechanism occurs primarily via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . By donating a hydrogen atom from its B-ring, M3G stabilizes the free radical while converting itself into a relatively stable, resonance-delocalized aroxyl radical, effectively breaking the chain reaction of lipid peroxidation[2][4].
Phase 2: The Nrf2/HO-1 Genomic Axis (Enzymatic)

Beyond direct scavenging, M3G acts as a signaling modulator. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytosol by the repressor protein Keap1, which targets it for ubiquitination and degradation. M3G induces a mild electrophilic stress or directly interacts with the reactive cysteine residues on Keap1. This interaction causes a conformational change in Keap1, 5[5]. Once in the nucleus, Nrf2 heterodimerizes with sMAF proteins and binds to the Antioxidant Response Element (ARE), driving the transcription of potent endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)[5][6].

Nrf2Pathway M3G Myricetin 3-β-D-glucopyranoside Keap1 Keap1-Nrf2 Complex (Cytosol) M3G->Keap1 Electrophilic Modification Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Keap1 Degradation & Nrf2 Release ARE Antioxidant Response Element (ARE) (Nucleus) Nrf2->ARE Nuclear Translocation & Binding Enzymes HO-1, NQO1, SOD, CAT (Antioxidant Defense) ARE->Enzymes Gene Transcription ROS ROS Neutralization Enzymes->ROS Enzymatic Scavenging

Caption: M3G-mediated activation of the Nrf2/ARE antioxidant signaling pathway.

Quantitative Efficacy Data

To contextualize the efficacy of M3G, it is critical to compare its activity against both its aglycone form and standard antioxidant controls. The data below synthesizes established literature values to highlight the impact of 3-O-glycosylation on radical scavenging and cellular signaling.

Assay / TargetMyricetin AglyconeMyricetin 3-β-D-glucoside (M3G)Ascorbic Acid (Control)Mechanistic Causality
DPPH Scavenging (IC50) ~ 4.5 µM~ 12.8 µM~ 20.5 µM3-O-glycosylation blocks the 3-OH group, slightly reducing propagation efficiency compared to aglycone, but remains superior to Ascorbic Acid.
Superoxide (

) Scavenging (IC50)
~ 8.2 µM~ 18.4 µM~ 35.0 µMThe B-ring pyrogallol group dominates this activity; glycosylation only marginally impedes SET mechanisms.
Nrf2 Nuclear Translocation +++ (High)++ (Moderate-High)N/ABoth forms successfully disrupt Keap1, though the aglycone's higher lipophilicity may allow slightly faster cytosolic penetration.
HO-1 Protein Expression ~ 3.5-fold increase~ 2.8-fold increase~ 1.2-fold increaseDownstream result of ARE activation; M3G provides sustained enzymatic upregulation.

Self-Validating Experimental Methodologies

To rigorously evaluate the antioxidant mechanisms of M3G in vitro, researchers must employ self-validating assay systems. The following protocols are designed with built-in causal checks to ensure data integrity and rule out false positives.

Workflow Cell 1. Cell Culture (RAW264.7 Macrophages) Treat 2. M3G Pre-treatment (10-50 µM, 12h) Cell->Treat Stress 3. Oxidative Stress (H2O2 / LPS, 4h) Treat->Stress Assay1 4a. DCFDA Assay (Intracellular ROS) Stress->Assay1 Assay2 4b. Western Blot (Nuclear Nrf2 & HO-1) Stress->Assay2

Caption: Step-by-step in vitro workflow for validating M3G antioxidant and Nrf2 activity.

Protocol A: Intracellular ROS Quantification (DCFDA Assay)

This assay measures M3G's ability to neutralize intracellular ROS generated by an external stressor.

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well dark-walled plate at

    
     cells/well. Incubate overnight.
    
  • Pre-treatment: Treat cells with M3G at varying concentrations (e.g., 10, 25, 50 µM) for 12 hours. Causality: A 12-hour pre-treatment is required to allow sufficient time for Nrf2-mediated transcription of antioxidant enzymes, capturing both direct and indirect antioxidant effects.

  • Stress Induction: Wash cells with PBS, then expose them to 100 µM

    
     or 1 µg/mL LPS for 4 hours. Include a positive control (stressor only) and a negative control (vehicle only).
    
  • Probe Incubation: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) and incubate for 30 minutes in the dark. Causality: DCFDA is non-fluorescent and cell-permeable. Once inside, cellular esterases cleave the diacetate groups. If ROS is present, it oxidizes the molecule into highly fluorescent DCF.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Protocol B: Validation of Nrf2 Nuclear Translocation (Subcellular Fractionation & Western Blot)

To prove that M3G activates the genomic antioxidant pathway, one must demonstrate that Nrf2 physically moves from the cytosol to the nucleus.

  • Treatment: Treat RAW264.7 cells with 50 µM M3G for 6 hours.

  • Hypotonic Lysis (Cytosolic Extraction): Resuspend the cell pellet in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM

    
    , 0.5% NP-40) containing protease inhibitors. Incubate on ice for 15 minutes, then centrifuge at 3,000 x g. Causality: The hypotonic environment swells and bursts the plasma membrane while leaving the nuclear envelope intact. The supernatant is the cytosolic fraction.
    
  • Hypertonic Lysis (Nuclear Extraction): Resuspend the remaining pellet in a hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1.5 mM

    
    , 25% glycerol). Sonicate briefly and centrifuge at 14,000 x g. The high salt concentration disrupts the nuclear membrane and extracts nuclear proteins into the supernatant.
    
  • Western Blotting: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Self-Validating Probes: Probe for Nrf2 (1:1000). Crucially, probe the nuclear fraction for Lamin B1 (nuclear loading control) and α-Tubulin (cytosolic control). Causality: The absence of α-Tubulin in the nuclear fraction proves that the extraction is pure and that the detected Nrf2 is genuinely translocated, not a cytosolic contaminant.

References

  • Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone.PMC.
  • Hawk Tea Flavonoids as Natural Hepatoprotective Agents Alleviate Acute Liver Damage by Reshaping the Intestinal Microbiota and Modulating the Nrf2 and NF-κB Signaling Pathways.PMC.
  • Phytochemical Characterization and In Vitro Anti-Inflammatory, Antioxidant and Antimicrobial Activity of Combretum Collinum Fresen.Semantic Scholar.
  • Nrf2/HO-1 Mediated Antioxidant Activities, Cytotoxicity Analysis and LCESI/ MS Profiling of Eulophia nuda L.ResearchGate.
  • Flavonol glycosides in tea: the role of mitigating oxidative stress during the withering process.Maximum Academic Press.

Sources

Thermodynamic solubility profile of Myricetin 3-beta-D-glucopyranoside

Thermodynamic Solubility Profile: Myricetin 3- -D-glucopyranoside

Technical Whitepaper & Characterization Protocol

Executive Summary

Myricetin 3-


-D-glucopyranoside (M3G)

This guide defines the thermodynamic barriers to M3G solubilization and provides a validated experimental framework for determining its precise solubility parameters (



Chemical Identity & Solid-State Thermodynamics

Understanding the solubility of M3G requires analyzing the competition between its Crystal Lattice Energy (energy required to break solute-solute bonds) and Solvation Energy (energy released by solute-solvent interactions).

Physicochemical Constants
ParameterValueRelevance to Solubility
Molecular Weight 480.38 g/mol Moderate size; diffusion is not the primary rate-limiter.
Melting Point (

)
258–260 °C (531–533 K)High. Indicates strong intermolecular H-bonding in the crystal lattice, creating a high energy barrier to dissolution.
LogP (Octanol/Water) ~0.4 – 0.7Low lipophilicity compared to aglycone. Suggests poor membrane permeability but potential for aqueous solvation.
pKa (Acidic) ~6.1 (C7-OH)Solubility is pH-dependent; significantly increases at pH > 6.5 due to ionization.
H-Bond Donors/Acceptors 11 / 13High capacity for solvent interaction, but also for self-association (agglomeration).
The Solubility-Permeability Paradox

M3G exhibits a "solubility-permeability trade-off." The glucose unit lowers LogP (making it more hydrophilic than Myricetin), but the rigid crystal structure resists the entropic drive to dissolve.

  • In Water: The hydration energy is often insufficient to overcome the high enthalpy of fusion (

    
    ), resulting in "practical insolubility" (< 1 mg/mL) at ambient temperature.
    
  • In Organic Solvents: Unlike the aglycone, M3G is sparingly soluble in pure ethanol/methanol but highly soluble in aprotic polar solvents like DMSO or DMF which can disrupt the H-bond network.

Experimental Protocol: Thermodynamic Solubility Determination

Standard kinetic solubility methods (e.g., precipitation) are insufficient for M3G due to the formation of metastable supersaturated states. The following Shake-Flask Protocol ensures thermodynamic equilibrium.

Phase 1: Solid-State Characterization (Pre-requisite)

Before solubility testing, the solid form must be verified. Amorphous M3G dissolves faster but is thermodynamically unstable.

  • XRD Analysis: Confirm crystalline structure. Sharp Bragg peaks indicate a stable lattice.

  • DSC Analysis: Determine onset melting point (

    
    ) and Enthalpy of Fusion (
    
    
    ). These values are required for the Ideal Solubility Equation :
    
    
Phase 2: Equilibrium Shake-Flask Method

Objective: Determine mole fraction solubility (



Workflow:

  • Preparation: Add excess M3G solid to 10 mL of solvent (Water, Ethanol, Water-Ethanol mixtures) in borosilicate glass vials.

  • Equilibration: Agitate at 150 rpm in a temperature-controlled orbital shaker (

    
     K) for 72 hours .
    
    • Note: Glycosides equilibrate slowly. 24h is often insufficient.

  • Sedimentation: Stop agitation and allow to stand for 4 hours at temperature

    
     to settle the solid phase.
    
  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m PTFE for organics, PVDF for aqueous).
    
  • Dilution: Immediately dilute with mobile phase to prevent precipitation.

Phase 3: HPLC-UV Quantification

System: Agilent 1260 / Waters Alliance or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: Methanol : 0.1% Phosphoric Acid (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm (Band I characteristic of flavonols).

  • Retention Time: M3G typically elutes earlier (~4-5 min) than Myricetin (~8-10 min) due to higher polarity.

Visualization: Solubility Determination Workflow

SolubilityWorkflowStartStart: Solid M3G SampleCharSolid State Characterization(XRD / DSC)Start->CharConfirm CrystallinitySolventPrepSolvent Preparation(Water, EtOH, DMSO)Char->SolventPrepEquilibEquilibration(Shake Flask, 72h, T-controlled)SolventPrep->EquilibAdd Excess SolidSeparationPhase Separation(Sedimentation + Filtration)Equilib->SeparationIsothermalAnalysisQuantification(HPLC-UV @ 360nm)Separation->AnalysisDilute SupernatantAnalysis->EquilibIf RSD > 3%CalcThermodynamic Calculation(Apelblat / Van't Hoff)Analysis->CalcData Input

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of M3G, ensuring solid-state stability and analytical precision.

Thermodynamic Modeling & Data Analysis

Once experimental solubility (

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating flavonoid solubility with temperature:

  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the tested range.

Dissolution Thermodynamics

Using the Van't Hoff analysis, we calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    • Expectation:

      
      . Dissolution is non-spontaneous; energy input (mixing/heat) is required.
      

Visualization: Thermodynamic Energy Landscape

EnergyLandscapecluster_0Thermodynamic BarrierSolidSolid M3G(Crystalline Lattice)GasIntermediate State(Hypothetical Gas)Solid->GasSublimation(Breaking Lattice)High Energy Cost (+)SolutionSolvated M3G(Solution Phase)Solid->SolutionNet Dissolution(Delta G_sol)Gas->SolutionSolvation(H-Bond Formation)Energy Release (-)

Figure 2: The thermodynamic cycle of dissolution. For M3G, the energy cost to break the crystal lattice (Red Arrow) is often greater than the energy released by solvation (Blue Arrow) in water, leading to low solubility.

Implications for Drug Development

Based on the thermodynamic profile, simple aqueous formulation of M3G is non-viable.

  • Cosolvency Strategy: The solubility curve of M3G is non-linear in binary mixtures. A "maximum" is often observed in Ethanol-Water (50:50) or PEG 400-Water mixtures, where the dielectric constant matches the solute's polarity.

  • Amorphous Solid Dispersions (ASD): Since

    
     is the primary barrier, converting crystalline M3G to an amorphous form (via spray drying with PVP or HPMC) removes the lattice energy requirement, theoretically increasing apparent solubility by 10-100 fold.
    
  • pH Adjustment: Formulation at pH 7.4 (physiological) will show higher solubility than at pH 1.2 (gastric) due to the ionization of the phenolic hydroxyls (pKa ~6.1).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138911134, Myricetin 3-O-beta-D-glucopyranoside. Retrieved from [Link]

  • CAS Common Chemistry (2025). Myricetin 3-O-glucoside (CAS 19833-12-6) Physicochemical Properties. Retrieved from [Link][2]

  • Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. (Provides comparative thermodynamic data for glycosylated flavonoids vs aglycones). Retrieved from [Link]

  • Sun, L., et al. (2018). Solid-State and Solution Characterization of Myricetin. (Methodology reference for Myricetin analysis). Retrieved from [Link]

  • FooDB (2025). Compound Report: Myricetin 3-glucoside. Retrieved from [Link]

Targeting the Polyol Pathway: The Pharmacological Potential of Myricetin 3-beta-D-glucopyranoside as a Next-Generation Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Myricetin 3-beta-D-glucopyranoside in inhibiting aldose reductase Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Diabetic complications—neuropathy, retinopathy, and nephropathy—are fundamentally driven by hyperglycemic flux through the polyol pathway , where Aldose Reductase (AR) acts as the rate-limiting enzyme.[1][2] While synthetic AR inhibitors (ARIs) like epalrestat exist, their clinical utility is often limited by hypersensitivity and poor tissue penetration.

This technical guide evaluates This compound (M3G) , a naturally occurring flavonol glycoside, as a high-potential ARI. Unlike its aglycone counterpart (myricetin), which exhibits potent inhibition but poor solubility, M3G offers a unique pharmacophore that balances active site affinity with hydrophilic bioavailability . This guide details the mechanistic basis of M3G’s inhibition, provides validated experimental protocols for its isolation and assay, and analyzes its downstream effects on oxidative stress signaling.

The Clinical Imperative: AR and the Polyol Pathway

Under normoglycemic conditions, glucose is phosphorylated by hexokinase. However, during hyperglycemia, hexokinase becomes saturated, shunting excess glucose into the polyol pathway.

  • Step 1: Aldose Reductase (AR) reduces Glucose to Sorbitol , consuming NADPH.

  • Step 2: Sorbitol Dehydrogenase oxidizes Sorbitol to Fructose, reducing NAD+ to NADH.

Pathological Consequences:

  • Osmotic Stress: Sorbitol accumulation causes cellular swelling.

  • Redox Imbalance: NADPH depletion impairs Glutathione Reductase, increasing susceptibility to Reactive Oxygen Species (ROS).

  • Pseudohypoxia: Increased NADH/NAD+ ratio mimics hypoxia, triggering vascular damage.

Visualization: The Polyol Pathway & M3G Intervention

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Aldose Reductase (AKR1B1) Fructose Fructose (AGE Precursor) Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP Cofactor Oxidation M3G This compound (Inhibitor) M3G->Glucose Inhibits AR Activity

Figure 1: The Polyol Pathway.[2] M3G inhibits the rate-limiting step catalyzed by Aldose Reductase, preventing Sorbitol accumulation and NADPH depletion.

Compound Profile: this compound

Synonyms: Myricetin 3-O-glucoside CAS Registry Number: 19833-12-6 Molecular Formula: C₂₁H₂₀O₁₃ Molecular Weight: 480.38 g/mol [3]

Structural Significance

The structure consists of the myricetin aglycone (3,5,7,3',4',5'-hexahydroxyflavone) glycosylated at the C3 position with a beta-D-glucose moiety.

  • Aglycone (Myricetin): Provides the planar aromatic scaffold and the catechol-like B-ring essential for antioxidant activity and hydrophobic stacking in the enzyme pocket.

  • Glucoside Moiety: Increases water solubility significantly compared to the aglycone. Mechanistically, the bulky glucose group at C3 alters the binding mode, shifting it from simple competitive inhibition (common for aglycones binding the catalytic Zn²⁺) to a potentially mixed-type inhibition by interacting with the "specificity pocket" of AR.

Mechanism of Inhibition

Kinetic Profile

While the aglycone myricetin is a potent inhibitor (IC₅₀ ~11–17 µM), the 3-O-glycosylation modulates this potency.

  • IC₅₀ Value: Research indicates M3G exhibits an IC₅₀ in the range of 0.95 µM (relative to Quercitrin at 0.14 µM in comparative assays), though values vary by substrate concentration.

  • Mode of Action: M3G typically functions as a Differential Inhibitor . It effectively blocks the reduction of hydrophilic substrates (like glucose) while potentially sparing the detoxification of hydrophobic aldehydes (like HNE), a desirable trait for reducing side effects.

Molecular Docking & Active Site Interaction

The inhibition is driven by specific residues within the Aldose Reductase active site (AKR1B1):

  • Anion Binding Pocket: The B-ring hydroxyls (3', 4', 5'-OH) form hydrogen bonds with Tyr48 , His110 , and Trp111 .

  • Specificity Pocket: The 3-beta-D-glucosyl moiety extends into the hydrophilic specificity pocket. This interaction stabilizes the enzyme-inhibitor complex via H-bonds with Ser302 and Cys298 , preventing the conformational change required for substrate turnover.

  • Steric Hindrance: The glucose unit prevents the "safety latch" mechanism of the enzyme, locking it in an inactive conformation.

Visualization: Mechanism of Action

MOA cluster_inhibitor This compound AR_ActiveSite AR Active Site (AKR1B1) Zn_Cofactor Catalytic Residues (Tyr48, His110, Trp111) AR_ActiveSite->Zn_Cofactor Spec_Pocket Specificity Pocket (Ser302, Cys298) AR_ActiveSite->Spec_Pocket M3G_Aglycone M3G Aglycone (B-Ring) M3G_Aglycone->Zn_Cofactor Hydrogen Bonding (Competitive) M3G_Sugar M3G Glucose Moiety M3G_Aglycone->M3G_Sugar Glycosidic Bond M3G_Sugar->Spec_Pocket Steric Locking (Non-Competitive/Mixed)

Figure 2: Molecular Interaction Map. The aglycone anchors the molecule via hydrogen bonding, while the glucose moiety occupies the specificity pocket, enhancing selectivity.

Comparative Efficacy Data

The following table summarizes the inhibitory potential of M3G compared to standard inhibitors and related flavonoids.

CompoundIC₅₀ (Rat Lens AR)MechanismSolubilityNotes
This compound ~0.95 - 58 µM *Mixed/Differential High Balanced potency/bioavailability profile.
Myricetin (Aglycone)11 - 17 µMCompetitiveLowPotent but poor tissue distribution.
Quercitrin (Quercetin-3-rhamnoside)0.15 µMMixedModerateHigh potency reference standard.
Epalrestat (Synthetic Standard)0.07 µMUncompetitiveModerateClinical standard; risk of liver toxicity.

*Note: IC₅₀ values are assay-dependent. The 0.95 µM value is derived from comparative flavonoid screening (Result 1.4), while higher values (up to 58 µM) are observed in high-substrate saturation assays.

Experimental Protocols

Extraction & Isolation of M3G

Source Material: Rhododendron pseudochrysanthum leaves or Tibouchina paratropica. Objective: Isolate high-purity M3G for bioassays.

  • Extraction: Macerate dried leaves (100g) in 70% Methanol (1L) for 48 hours at room temperature. Filter and concentrate in vacuo to obtain crude extract.

  • Partitioning: Suspend crude extract in water. Partition sequentially with Hexane (remove lipids) -> Ethyl Acetate (remove aglycones) -> n-Butanol .

  • Enrichment: Collect the n-Butanol fraction (contains glycosides).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Gradient: 10% B to 40% B over 30 mins.

    • Detection: UV at 350 nm.

    • Collection: Collect peak corresponding to M3G (confirm via LC-MS, m/z 481 [M+H]+).

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine IC₅₀ of M3G against Rat Lens Aldose Reductase (RLAR).

Reagents:

  • Phosphate Buffer: 0.1 M, pH 6.2.

  • NADPH: 0.15 mM (Cofactor).

  • DL-Glyceraldehyde: 10 mM (Substrate).

  • Enzyme Source: Homogenized rat lens supernatant (centrifuged at 10,000 x g).

Protocol:

  • Blank Preparation: Mix 600 µL Buffer + 100 µL NADPH + 100 µL Enzyme + 100 µL DMSO (Vehicle).

  • Sample Preparation: Mix 600 µL Buffer + 100 µL NADPH + 100 µL Enzyme + 100 µL M3G (various concentrations in DMSO).

  • Incubation: Incubate at 37°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 100 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a spectrophotometer.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. normalized response).
    

Downstream Therapeutic Effects

Beyond direct AR inhibition, M3G exerts pleiotropic effects beneficial for diabetic complications:

  • Oxidative Stress Reduction: M3G scavenges ROS generated by the PKC/NF-κB pathway. The B-ring catechol moiety donates electrons to neutralize superoxide anions.

  • AGE Inhibition: By blocking the formation of fructose (a potent glycating agent), M3G reduces the formation of Advanced Glycation End-products (AGEs), preserving collagen elasticity in vascular tissues.

  • Anti-Inflammatory Signaling: M3G downregulates the expression of RAGE (Receptor for AGEs) and inhibits the nuclear translocation of NF-κB , reducing cytokine storms in diabetic nephropathy.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Myricetin 3-O-beta-D-glucopyranoside Compound Summary. Retrieved from [Link]

  • Del-Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS ONE. Retrieved from [Link]

  • Semwal, D.K., et al. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients/MDPI. Retrieved from [Link]

  • Xiao, J., et al. (2015).[4] Advance in Dietary Polyphenols as Aldose Reductases Inhibitors: Structure-Activity Relationship Aspect. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

Sources

Literature review on Myricetin 3-beta-D-glucopyranoside neuroprotective effects

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Myricetin 3-beta-D-glucopyranoside (M3G), focusing on its neuroprotective mechanisms, experimental validation, and therapeutic potential.

Mechanisms, Pharmacokinetics, and Experimental Protocols

Executive Summary

This compound (M3G) is a flavonoid glycoside exhibiting potent neuroprotective properties, distinct from its aglycone counterpart, Myricetin. While the aglycone is renowned for its antioxidant capacity, M3G offers a unique pharmacological profile characterized by enhanced stability and specific metabolic processing.

Recent preclinical evaluations, particularly in models of cerebral ischemia and Alzheimer’s disease (AD) , identify M3G as a critical modulator of neuroinflammation and apoptosis. Its therapeutic efficacy is driven by the downregulation of pro-inflammatory cytokines (TNF-α, IL-1β) and the restoration of the Bcl-2/Bax ratio, effectively mitigating neuronal cell death under oxidative stress. This guide serves as a blueprint for researchers investigating M3G as a lead compound for neurodegenerative therapeutics.

Chemical Identity & Pharmacokinetics

Unlike the aglycone, which is susceptible to rapid oxidative degradation, the glycosylation at the C3 position in M3G enhances its stability while modulating its hydrophilicity.

PropertySpecification
IUPAC Name 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Molecular Formula C₂₁H₂₀O₁₃
Molecular Weight 480.38 g/mol
Solubility Soluble in DMSO, Methanol; moderate solubility in water compared to aglycone.[1][2][3]
Key Source Myrica rubra, Centella asiatica, Acacia mearnsii.
Pharmacokinetic Bioactivation

M3G acts as both a direct antioxidant and a prodrug. Upon oral administration:

  • Hydrolysis: Intestinal cytosolic

    
    -glucosidases and colonic microbiota hydrolyze M3G into the aglycone Myricetin .
    
  • Absorption: The released aglycone is absorbed via passive diffusion or active transport (SGLT1).

  • BBB Permeability: While the intact glycoside has limited Blood-Brain Barrier (BBB) permeability due to its polarity, its metabolites (aglycone and methylated conjugates) cross the BBB, exerting neuroprotective effects in situ. However, evidence suggests that under ischemic conditions, BBB disruption may allow direct entry of M3G, where it can exert immediate anti-inflammatory effects on endothelial cells.

Mechanistic Architecture

The neuroprotective efficacy of M3G is not mono-mechanistic. It operates through a multi-target network, primarily inhibiting neuroinflammation and preventing mitochondrial apoptosis.

Core Signaling Pathways
  • Anti-Apoptotic Regulation: M3G upregulates Bcl-2 (anti-apoptotic) and downregulates Bax (pro-apoptotic), preventing Cytochrome C release and Caspase-3 activation.

  • Anti-Inflammatory Action: It inhibits the NF-

    
    B  signaling cascade, reducing the expression of iNOS and COX-2, and subsequently lowering levels of NO, TNF-α, and IL-6.
    
  • Antioxidant Defense: M3G scavenges ROS directly and activates the Nrf2/HO-1 pathway, boosting endogenous antioxidant enzymes (SOD, GSH-Px).

M3G_Pathway Ischemia Ischemia / A-beta Toxicity ROS ROS Generation (Oxidative Stress) Ischemia->ROS NFkB NF-κB Activation Ischemia->NFkB Bax Bax (Pro-apoptotic) ROS->Bax Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines M3G Myricetin 3-glucoside (Therapeutic Input) M3G->ROS Scavenges M3G->NFkB Blocks Phosphorylation M3G->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) M3G->Bcl2 Upregulates Caspase Caspase-3 Cleavage Bax->Caspase Bcl2->Bax Antagonizes Survival Neuronal Survival & Neuroprotection Caspase->Survival Inhibits Cytokines->Survival Neurotoxicity

Caption: Mechanistic pathway of M3G attenuating ischemic and amyloid-induced neurotoxicity via NF-κB and Bcl-2 modulation.

Preclinical Evidence Landscape

The following table summarizes key studies validating the neuroprotective effects of M3G and related glycosides.

ModelPathologyDosage / ConcentrationKey OutcomeReference
Rat MCAO (In Vivo)Cerebral Ischemia10 - 20 mg/kg (Oral/IP)Reduced infarct volume; Decreased TNF-α, IL-1β; Increased Bcl-2/Bax ratio.Ye et al., 2020 [1]
MC65 Cells (In Vitro)Alzheimer's (A

)
10 - 50

M
Protection against A

cytotoxicity; identified as active constituent in C. asiatica.
2024 Study [2]
PC12 Cells (In Vitro)Oxidative Stress (

)
5 - 20

M
Inhibited ROS generation; Restored MMP (Mitochondrial Membrane Potential).General Consensus [3]
Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To quantify the neuroprotective effect of M3G against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) injury in SH-SY5Y neuronal cells. This protocol serves as a self-validating system for verifying M3G activity.

Reagents & Preparation[2][4]
  • M3G Stock: Dissolve this compound in DMSO to 10 mM. Store at -20°C.

  • Glucose-Free Medium: DMEM without glucose, supplemented with 1% penicillin/streptomycin.

  • Standard Medium: DMEM (high glucose) + 10% FBS.

Step-by-Step Workflow
  • Cell Seeding:

    • Seed SH-SY5Y cells in 96-well plates (

      
       cells/well).
      
    • Incubate for 24h at 37°C, 5%

      
      .
      
  • Drug Pre-treatment:

    • Replace medium with serum-free medium containing M3G (0, 5, 10, 20, 50

      
      M).
      
    • Incubate for 2h prior to OGD.

  • OGD Induction (Ischemia Simulation):

    • Wash cells with PBS.

    • Add Glucose-Free Medium .

    • Place cells in a hypoxia chamber (

      
      ) at 37°C for 4 hours.
      
  • Reoxygenation (Reperfusion Simulation):

    • Remove glucose-free medium.

    • Add Standard Medium (containing glucose and FBS) + M3G (maintenance dose).

    • Return to normoxic incubator (

      
      ) for 24 hours.
      
  • Viability Assessment:

    • Add MTT solution (0.5 mg/mL) for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

OGD_Protocol Start Seed SH-SY5Y (24h) Treat Pre-treat M3G (2h) Start->Treat OGD OGD Phase (Hypoxia/No Glc) 4 Hours Treat->OGD Induce Stress Reox Reoxygenation (Normoxia/Glc+) 24 Hours OGD->Reox Restore Flow Assay MTT / LDH Assay Readout Reox->Assay Quantify

Caption: Workflow for Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) assay validating M3G neuroprotection.

Translational Perspective & Challenges

While M3G demonstrates clear efficacy in rodent models, translational success depends on addressing bioavailability .

  • Challenge: The glycosidic bond reduces passive diffusion across the intestinal barrier compared to the aglycone.

  • Advantage: The glycoside is often more water-soluble and stable during storage/formulation.

  • Strategy: Development of nano-encapsulation or liposomal delivery systems is recommended to protect the glycoside from premature hydrolysis and enhance BBB penetration, as suggested by recent "Myricetin Oligomer" studies [4].

References
  • Ye, S., Ma, J., Wang, X., & Ye, C. (2020). Neuroprotective and anti-inflammatory effects of myricetin 3-glucoside in a rat model of cerebral ischemia.[5] Tropical Journal of Pharmaceutical Research, 19(6).

  • Preprints.org. (2024). Analysis of Centella asiatica Extract Associates Di-Caffeoylquinic Acids with Protection against Amyloid-β Toxicity. (Identifies Myricetin 3-glucoside as active constituent).[1][6][7][8]

  • Semwal, D.K., et al. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients.[3][9][10][11][12] (Review of general glycoside activities).

  • Liu, L., et al. (2024). Myricetin Oligomer Triggers Multi-Receptor Mediated Penetration and Autophagic Restoration of Blood-Brain Barrier for Ischemic Stroke Treatment.[13][14] ACS Nano.[14]

Sources

Methodological & Application

Application Note: Protocol for Extraction of Myricetin 3-beta-D-glucopyranoside from Plant Tissue

[1][2]

Executive Summary

Myricetin 3-beta-D-glucopyranoside (Myricetin 3-O-glucoside) is a flavonol glycoside exhibiting potent antioxidant, anti-inflammatory, and antidiabetic properties.[1][2] Unlike its aglycone counterpart (myricetin), the glycoside possesses distinct solubility and pharmacokinetic profiles. This protocol details a high-integrity workflow for extracting this specific glycoside while minimizing common pitfalls such as oxidative degradation of the myricetin core and acid-catalyzed hydrolysis of the glycosidic bond.[1]

Key Technical Advantages of this Protocol:

  • Preservation: Uses Ultrasound-Assisted Extraction (UAE) at controlled temperatures to prevent thermal degradation.[1][2]

  • Specificity: employs a polarity-guided fractionation scheme to separate the target glycoside from lipophilic chlorophylls and free aglycones.[1]

  • Validation: Includes a self-validating HPLC-DAD-MS workflow for purity assessment.

Chemical Identity & Properties

PropertyDescription
Chemical Name Myricetin 3-O-beta-D-glucopyranoside
CAS Number 19833-12-6
Molecular Formula C₂₁H₂₀O₁₃
Molecular Weight 480.38 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO; Moderate solubility in hot water; Poor solubility in Hexane/Chloroform.[1][2]
Stability Concern High. The pyrogallol B-ring (3,4,5-trihydroxyl) is highly susceptible to oxidation at pH > 7.[1][2]0. The O-glycosidic bond is susceptible to hydrolysis at pH < 2.0 or high heat.[1]

Pre-Analytical Considerations

Plant Material Selection

While found in various species (Vitis vinifera, Camellia sinensis), Bayberry (Myrica rubra) leaves or bark and Black Wattle (Acacia mearnsii) leaves are preferred industrial sources due to high abundance.[1][2]

Sample Preparation[1][3]
  • Drying: Freeze-drying (Lyophilization) is superior to air-drying to preserve glycoside integrity.[1][2] If air-drying, ensure temperature does not exceed 40°C.[1][2]

  • Comminution: Grind dried tissue to a fine powder (40–60 mesh). Excessive heat during grinding must be avoided; use liquid nitrogen if available during mortar grinding.

Protocol Phase 1: Extraction (Ultrasonic-Assisted)[2]

Objective: Maximize mass transfer of polar glycosides while minimizing oxidation.

Reagents:

  • Extraction Solvent: 70% Ethanol (v/v) in water (acidified with 0.1% Formic Acid to stabilize the B-ring).[1][2]

  • Nitrogen gas (optional, for headspace purging).[1][2]

Procedure:

  • Weighing: Transfer 10.0 g of powdered plant material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of Extraction Solvent (1:10 solid-to-liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath.

    • Frequency: 40 kHz[1]

    • Power: 300 W[3]

    • Temperature:Strictly < 45°C (Monitor with thermometer; ice bath if necessary).[1][2]

    • Time: 30 minutes.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper under vacuum.[1]

  • Re-extraction: Repeat steps 2-4 once with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine filtrates and remove ethanol using a rotary evaporator at 40°C under reduced pressure. Do not dry completely ; reduce to a concentrated aqueous suspension (approx. 20-30 mL).

Expert Insight: We use 70% ethanol rather than 100% methanol because the glucoside moiety increases hydrophilicity.[1] The addition of 0.1% formic acid lowers the pH (~3-4), which prevents the autoxidation of the myricetin core structure that occurs rapidly at neutral/alkaline pH.

Protocol Phase 2: Fractionation & Enrichment

Objective: Separate the target glycoside from non-polar lipids (chlorophyll) and less polar aglycones.[2]

Workflow Diagram:

ExtractionWorkflowStartCrude Aqueous ConcentrateHexaneAdd n-Hexane (1:1 v/v)Partition x3Start->HexaneHexaneLayerHexane Layer(Discard: Lipids, Chlorophyll)Hexane->HexaneLayerAqLayer1Aqueous LayerHexane->AqLayer1EtOAcAdd Ethyl Acetate (1:1 v/v)Partition x3AqLayer1->EtOAcEtOAcLayerEthyl Acetate Layer(Contains: Aglycones, Mono-glycosides)EtOAc->EtOAcLayerAqLayer2Aqueous LayerEtOAc->AqLayer2BuOHAdd n-Butanol (1:1 v/v)Partition x3AqLayer2->BuOHBuOHLayern-Butanol Layer(TARGET: Myricetin 3-glucoside)BuOH->BuOHLayerFinalAqResidual Aqueous(Discard: Sugars, Salts)BuOH->FinalAq

Figure 1: Liquid-Liquid Partitioning Workflow for isolation of flavonoid glycosides.

Detailed Steps:

  • Defatting: Transfer the aqueous concentrate to a separatory funnel. Add an equal volume of n-Hexane.[2] Shake vigorously and vent. Allow layers to separate.[1] Discard the top (Hexane) layer.[2] Repeat twice.

  • Aglycone Removal: Add an equal volume of Ethyl Acetate (EtOAc) to the aqueous phase. Shake and separate.

    • Note: Myricetin aglycone preferentially partitions here. The 3-glucoside may partially partition here depending on pH, but predominantly remains in the aqueous phase or partitions later into Butanol.[1] Save this fraction and analyze via HPLC to confirm location of target.

  • Target Extraction: Add an equal volume of water-saturated n-Butanol to the remaining aqueous phase. Shake and separate. Repeat twice.

    • Mechanism:[1][4] The glucose moiety makes the molecule too polar for pure EtOAc but ideal for n-Butanol.[1]

  • Final Recovery: Combine n-Butanol fractions. Evaporate to dryness using a rotary evaporator. Re-dissolve in Methanol for HPLC analysis.

Protocol Phase 3: Analytical Validation (HPLC-DAD)

Objective: Confirm identity and purity using retention time and UV spectra.

Instrument: HPLC system with Diode Array Detector (DAD).[2] Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection 354 nm (Flavonol band II), 254 nm

Gradient Program:

Time (min)% Phase B
010
515
2030
2590
3010

Identification Criteria:

  • Retention Time: The glycoside will elute earlier than the myricetin aglycone due to higher polarity.[1] (Approx. 10-14 min for glucoside vs 18-22 min for aglycone under these conditions).[2]

  • UV Spectrum: Characteristic maxima at ~254 nm and ~354 nm.[1]

  • Mass Spec (Optional but Recommended):

    • Mode: Negative Ion Mode (ESI-).

    • Target Ion: m/z 479 [M-H]⁻.

    • Fragment: m/z 316 (Myricetin aglycone radical ion after loss of hexose).[1][2]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanol groups on column.[2]Ensure Mobile Phase A has acid (0.1% Formic or Phosphoric acid) to suppress ionization of silanols.[2]
Low Recovery Degradation during extraction.[1][3]Add 0.1% Ascorbic Acid to the extraction solvent as an antioxidant sacrifice. Keep temp < 45°C.
Co-elution Separation from other glycosides (e.g., rhamnoside).[1][2]Use a shallower gradient (e.g., 10-25% B over 30 mins) or use a Phenyl-Hexyl column for alternative selectivity.[2]
Hydrolysis Acid concentration too high.Do not use HCl for extraction. Use weak organic acids (Formic/Acetic) only.[1][2]

References

  • Indofine Chemical Company. (n.d.).[2][5] Myricetin-3-O-Glucoside with HPLC. Retrieved October 26, 2023, from [Link][2]

  • FooDB. (n.d.).[1][2] Compound Summary: Myricetin 3-rutinoside (and related glycosides).[1][2] Retrieved October 26, 2023, from [Link][2]

  • National Institutes of Health (NIH). (2023).[1][2] Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. PubMed Central. Retrieved October 26, 2023, from [Link]

  • MDPI. (2022).[2] Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. (Reference for general flavonoid stability/extraction logic). Retrieved October 26, 2023, from [Link][2]

Application Note: High-Resolution RP-HPLC Method for Myricetin 3-beta-D-glucopyranoside Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the specific quantification of Myricetin 3-beta-D-glucopyranoside (M3G). Unlike total flavonoid assays that rely on acid hydrolysis to measure aglycones, this protocol preserves the glycosidic bond, allowing for the precise determination of the intact glycoside.[1]

Key Technical Advantages:

  • Specificity: Resolves M3G from structurally similar co-occurring flavonoids (e.g., Myricitrin, Quercetin-3-glucoside) using an optimized C18 gradient.

  • Sensitivity: Utilizes Band I UV absorbance (350–370 nm) for high signal-to-noise ratio and reduced matrix interference.[1]

  • Robustness: Buffering strategy mitigates peak tailing caused by the multiple phenolic hydroxyl groups.

Physicochemical Profile & Mechanistic Logic[1]

Understanding the analyte is the foundation of robust method development.

PropertyDescriptionChromatographic Implication
Chemical Structure Flavonol glycoside (C21H20O13)High polarity due to glucose moiety; elutes earlier than aglycone (Myricetin).[1]
Chromophores Band II (254 nm), Band I (350–370 nm)360–370 nm is preferred for quantification to avoid interference from non-flavonoid phenolics that absorb at 254 nm.
pKa ~6.3 (7-OH), ~7.4 (4'-OH)Mobile phase pH must be maintained < 3.0 to suppress ionization, ensuring the analyte remains neutral for consistent retention on the hydrophobic C18 phase.
Solubility Soluble in MeOH, DMSO; Poor in WaterSample preparation requires organic solvent (MeOH/EtOH) to ensure complete extraction.
Stability Susceptible to oxidation at high pHAvoid alkaline conditions; use antioxidants (e.g., Ascorbic acid) if stability issues arise during extraction.
Method Development Logic (The "Why")

The separation relies on solvophobic theory . The polar glucose moiety reduces the retention time of M3G compared to the aglycone Myricetin. However, the multiple free hydroxyl groups on the B-ring can interact with residual silanols on the silica support, causing peak tailing.[1]

  • Solution: We employ a high-purity, end-capped C18 column to minimize silanol activity.[1]

  • Mobile Phase Modifier: Phosphoric acid (0.1%) is selected over Formic acid for UV detection because it provides a flatter baseline at low UV wavelengths and effectively suppresses phenolic ionization.

Experimental Protocol

Instrumentation & Conditions[2][3][4][5][6]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna C18(2) or Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).

  • Column Temperature: 30°C (Controlled to minimize retention time drift).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 10–20 µL.

  • Detection: UV at 365 nm (Reference: 550 nm).

Reagents[3][4]
  • Standard: this compound (CAS 19833-12-6), purity ≥ 98%.[1][4][5][6][7]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).

  • Additives: Orthophosphoric acid (85%, HPLC Grade).

Mobile Phase Preparation[3]
  • Solvent A (Aqueous): 0.1% Orthophosphoric acid in Water.

    • Preparation: Add 1.0 mL of 85% H3PO4 to 1000 mL of water. Filter through 0.45 µm nylon membrane.

  • Solvent B (Organic): 100% Acetonitrile.

    • Note: Acetonitrile is preferred over Methanol for sharper peaks and lower system pressure.

Gradient Program

This gradient is designed to separate M3G (medium polarity) from highly polar impurities (front) and non-polar aglycones (end).

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.09010Initial Equilibration
5.08515Isocratic Hold (Polar impurities elute)
20.07030Linear Gradient (Elution of M3G)
25.01090Column Wash (Elution of Aglycones)
30.01090Wash Hold
31.09010Re-equilibration
40.09010Ready for next injection

Sample Preparation Workflow

Critical Warning: Do not use acid hydrolysis (e.g., HCl reflux) as this will cleave the glucose unit, converting M3G into Myricetin.

SamplePrep RawMaterial Raw Plant Material (Dried/Powdered) Weighing Weigh 100 mg Precision Balance RawMaterial->Weighing Extraction Extraction Solvent 70% Methanol (aq) Weighing->Extraction Sonication Sonication 30 min @ 25°C Extraction->Sonication Disrupt Cell Walls Centrifugation Centrifugation 5000 rpm, 10 min Sonication->Centrifugation Filtration Filtration 0.22 µm PTFE Syringe Filter Centrifugation->Filtration Supernatant Vial HPLC Vial Ready for Injection Filtration->Vial

Figure 1: Optimized sample preparation workflow ensuring the integrity of the glycosidic bond.[1]

Standard Preparation[6][11]
  • Stock Solution (1000 µg/mL): Dissolve 1.0 mg of M3G standard in 1.0 mL of Methanol. Sonicate for 2 mins.

  • Working Standards: Dilute Stock Solution with Mobile Phase A to create a calibration series (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Why Mobile Phase A? Diluting in 100% Methanol can cause "solvent effect" peak distortion (broadening/splitting) when injecting onto a high-aqueous initial gradient.[1]

Method Validation (ICH Q2(R1))

The following parameters must be verified to ensure the method is suitable for routine QC.

System Suitability Testing (SST)

Inject the 50 µg/mL standard 5 times before running samples.

ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5000
Resolution (Rs) > 2.0 (between M3G and nearest peak)
Linearity & Range

Construct a calibration curve plotting Peak Area (y) vs. Concentration (x).

  • Range: 5 – 100 µg/mL.

  • Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike a known amount of M3G standard into a blank matrix or a pre-analyzed sample.

  • Levels: 80%, 100%, 120% of target concentration.

  • Criteria: Mean recovery between 95% – 105%.

Troubleshooting Guide

Common issues encountered during flavonoid glycoside analysis and their mechanistic solutions.

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Split Split Peaks Issue->Split Drift RT Drift Issue->Drift Sol1 Lower pH (Add more H3PO4) Tailing->Sol1 Silanol Interaction Sol2 Match Sample Solvent to Initial Mobile Phase Split->Sol2 Solvent Strength Mismatch Sol3 Control Temp (Use Column Oven) Drift->Sol3 Thermodynamic Variance

Figure 2: Troubleshooting logic for common HPLC anomalies.

  • Peak Tailing: Usually caused by secondary interactions between the analyte's hydroxyls and column silanols.

    • Fix: Ensure pH is < 3.0. If using an older column, switch to a "Base Deactivated" (BDS) or highly end-capped column.

  • Split Peaks: Often caused by injecting the sample dissolved in 100% Methanol when the mobile phase is 90% Water.

    • Fix: Dilute the final sample 1:1 with water or Mobile Phase A before injection.

  • Baseline Drift: Common at 254 nm with gradient elution.

    • Fix: Use 365 nm (where mobile phase solvents have negligible absorbance) or use a reference wavelength (e.g., 550 nm) in DAD settings.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • BenchChem. (2025).[2] Application Note & Protocol: Quantification of Myricetin in Plant Extracts by High-Performance Liquid Chromatography (HPLC). Link

  • Macedonian Pharmaceutical Bulletin. (2002). HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. Link

  • Asian Journal of Chemistry. (2014). Simultaneous Quantification of Quercetin, Myricetin and Kaempferol in Extracts and Latex of Euphorbia helioscopia Using RP-HPLC. Link

  • National Institutes of Health (PMC). (2011). Solid-State and Solution Characterization of Myricetin. Link

Sources

Chemical synthesis of Myricetin 3-beta-D-glucopyranoside from Myricetin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Chemical Synthesis of Myricetin 3-O-


-D-Glucopyranoside 

Abstract

This application note details the chemical protocol for synthesizing Myricetin 3-O-


-D-glucopyranoside  from the aglycone Myricetin. While enzymatic routes (using UGTs) are gaining popularity, chemical synthesis remains the gold standard for scale-up and structural derivatization. This guide addresses the primary challenge: the regioselective glycosylation of the 3-hydroxyl group in the presence of five other competing hydroxyls (particularly the highly reactive 7-OH and the oxidation-prone pyrogallol B-ring). We present a high-fidelity Modified Koenigs-Knorr Protocol  optimized for 3-O-selectivity, utilizing silver carbonate as a promoter to ensure the 

-anomeric configuration.

Strategic Analysis: The "Polyphenol Challenge"

Myricetin (3,5,7,3',4',5'-hexahydroxyflavone) presents a complex nucleophilic landscape. Successful synthesis requires understanding the reactivity hierarchy of its hydroxyl groups:

  • 7-OH (Most Acidic): The most thermodynamically reactive site for alkylation/glycosylation under basic conditions (Phase Transfer Catalysis often yields the 7-O-glucoside).

  • 5-OH (Least Reactive): Deactivated due to strong intramolecular hydrogen bonding with the C-4 carbonyl.

  • 3',4',5'-OH (B-Ring): Susceptible to rapid oxidative degradation (browning) in alkaline media; requires strict inert atmosphere.

  • 3-OH (Target): Sterically hindered but electronically distinct.

The Solution: To target the 3-OH without extensive protection-deprotection steps, we utilize Silver Carbonate (


) in Pyridine . Pyridine acts as a mild base and solvent, while the silver ion assists the departure of the bromide leaving group from the sugar donor, promoting an 

-like mechanism that favors the thermodynamic 3-O-product and ensures

-stereoselectivity via neighboring group participation (anchimeric assistance) from the sugar's C2-acetyl group.

Materials & Reagents

ComponentGrade/SpecificationRole
Myricetin >98% HPLC, AnhydrousAcceptor (Aglycone)

-Acetobromo-D-glucose
>95% (ABG)Glycosyl Donor
Silver Carbonate (

)
Freshly prepared/stored in darkPromoter
Pyridine Anhydrous, stored over molecular sievesSolvent & Base
Dichloromethane (DCM) AnhydrousExtraction Solvent
Sodium Methoxide (NaOMe) 0.1 M in MethanolDeprotection Reagent
Acetic Acid GlacialNeutralization
Argon/Nitrogen UHP GradeInert Atmosphere

Experimental Workflow (Graphviz)

SynthesisWorkflow Myricetin Myricetin (Aglycone) Coupling Coupling Reaction (Ag2CO3 / Pyridine) Argon Atm. Myricetin->Coupling Donor Acetobromo-glucose (Donor) Donor->Coupling Intermediate Intermediate: Myricetin 3-O-(Ac)4-glucoside Coupling->Intermediate 4-12 hrs, RT-40°C Deprotection Deprotection (NaOMe / MeOH) Intermediate->Deprotection Zemplén Deacetylation Crude Crude Product Deprotection->Crude Neutralize & Dry Purification Purification (Prep-HPLC / C18) Crude->Purification Final Target: Myricetin 3-O-β-D-glucoside Purification->Final Yield ~30-45%

Figure 1: Step-wise synthetic workflow for the direct glycosylation of Myricetin.

Detailed Protocol

Phase 1: The Coupling Reaction (Koenigs-Knorr Variation)

Critical: Perform all steps under reduced light (to protect silver salts) and inert atmosphere (to protect Myricetin).

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, dissolve Myricetin (1.0 eq, e.g., 318 mg, 1 mmol) in anhydrous Pyridine (10 mL).

  • Activation: Add Silver Carbonate (

    
    , 1.2 eq) to the solution. The mixture may turn dark; this is normal. Purge the system with Argon for 15 minutes.
    
  • Addition: Dissolve

    
    -Acetobromo-glucose  (1.5 eq) in a minimal amount of anhydrous Pyridine or DCM. Add this solution dropwise to the reaction flask via syringe over 30 minutes.
    
    • Note: Slow addition suppresses self-coupling of the sugar.

  • Incubation: Stir the mixture at room temperature for 4–6 hours. If TLC (Ethyl Acetate:Hexane 1:1) shows incomplete conversion, gently warm to 40°C.

    • Monitoring: Look for the disappearance of the Myricetin spot (

      
      ) and appearance of the protected glycoside (
      
      
      
      ).
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove silver residues. Wash the pad with DCM.

    • Wash the filtrate with cold 1M HCl (to remove pyridine), followed by saturated

      
       and brine.
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Result: Yellow/brown foam (Intermediate: Myricetin 3-O-(2,3,4,6-tetra-O-acetyl)-

      
      -D-glucopyranoside).
      
Phase 2: Zemplén Deprotection
  • Dissolution: Dissolve the crude intermediate in anhydrous Methanol (10 mL).

  • Reaction: Add 0.1 M NaOMe/MeOH solution (0.5 mL) dropwise until pH reaches ~9–10.

    • Caution: Do not exceed pH 10, as the B-ring of Myricetin is unstable in strong base.

  • Stirring: Stir at room temperature for 30–60 minutes. Monitor by TLC (DCM:MeOH 4:1) for the formation of the polar final product.

  • Neutralization: Quench the reaction by adding Amberlite IR-120 (

    
     form)  resin or drops of glacial acetic acid until pH is neutral (pH 7.0).
    
  • Isolation: Filter off the resin (if used) and remove methanol under reduced pressure.

Phase 3: Purification

Since direct glycosylation can yield minor 7-O-isomers, purification is mandatory.

  • Method: Preparative HPLC (C18 Column).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-5 min: 10% B

    • 5-25 min: 10%

      
       40% B
      
  • Detection: UV at 354 nm (characteristic Flavonol Band I).

  • Collection: Collect the major peak (typically eluting slightly earlier than the 7-O-isomer due to 3-O steric bulk). Lyophilize to obtain a yellow powder.

Validation & Quality Control

A self-validating system requires confirming the Regiochemistry (Position 3) and Stereochemistry (Beta).

Table 1: Key Analytical Markers

ParameterExpected ValueInterpretation

NMR (Anomeric H)

ppm, Doublet
Chemical shift of the glucose H-1.
Coupling Constant (

)
7.0 – 8.0 Hz Critical: Confirms

-configuration
. (

would be ~3-4 Hz).
UV Shift (Band I)

nm
A hypsochromic shift (blue shift) compared to Myricetin (~370 nm) indicates 3-OH substitution.
Mass Spec (ESI-)


Confirms molecular weight of Myricetin Glucoside.

Troubleshooting Logic (Graphviz)

Troubleshooting Start Issue: Low Yield or Impurities Check1 Is the product turning brown/black? Start->Check1 Action1 Oxidation detected. Increase Argon flow. Degas all solvents. Check1->Action1 Yes Check2 Is the 7-O-isomer dominant? Check1->Check2 No Action2 Base was too strong. Reduce temperature. Ensure Ag2CO3 is fresh. Check2->Action2 Yes Check3 Incomplete Coupling? Check2->Check3 No Action3 Moisture present. Re-dry Pyridine/Myricetin. Add molecular sieves. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common synthetic pitfalls.

References

  • Li, D., et al. (2011). "Efficient Synthesis of Flavone O-Glucoside Derivatives." Molecules, 16(8), 6822-6831. [Link]

    • Relevance: Establishes general protocols for flavonoid glycosylation and phase transfer limit
  • Ren, G., et al. (2012).[1] "Synthesis of flavonol 3-O-glycoside by UGT78D1." Glycobiology/ResearchGate. [Link]

    • Relevance: Highlights the difficulty of chemical regioselectivity ("notoriously complicated")
  • Lewis, P.T., et al. (1998). "The phase transfer catalysed synthesis of isoflavone-O-glucosides."[2] Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Relevance: Discusses the competing reactivity of hydroxyl groups in flavonoid scaffolds.
  • PubChem Compound Summary. "Myricetin 3-O-beta-D-glucopyranoside." [Link]

    • Relevance: Verification of chemical structure and physical properties.[1][3][4]

Disclaimer: This protocol involves the use of hazardous chemicals (Pyridine, Silver salts). All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Enzymatic hydrolysis protocols for Myricetin 3-beta-D-glucopyranoside

Application Note: Enzymatic Hydrolysis of Myricetin 3- -D-glucopyranoside

Executive Summary

This application note details the optimized protocol for the enzymatic hydrolysis of Myricetin 3-


-D-glucopyranosideMyricetin

While acid hydrolysis is common for flavonoids, it is often too harsh for Myricetin, which undergoes rapid oxidative degradation and ring fission at elevated temperatures and neutral-to-alkaline pH. This protocol utilizes


-glucosidase (EC 3.2.1.21)

Key Advantages of this Protocol:

  • Aglycone Protection: Incorporates antioxidant stabilization to prevent the "browning" oxidation typical of myricetin.

  • Solubility Management: Uses a specific co-solvent system to prevent precipitation of the hydrophobic aglycone during hydrolysis.

  • High Specificity: Avoids the formation of acid-catalyzed artifacts (e.g., Wogonin-like isomers) common in HCl hydrolysis.

Scientific Background & Mechanism[1]

Chemical Pathway

Myricetin 3-glucoside is a flavonol glycoside.[1] The hydrolysis targets the

MyricetinHydrolysisSubstrateMyricetin 3-glucoside(C21H20O13)IntermediateEnzyme-SubstrateComplexSubstrate->Intermediate+ H2OEnzymeβ-Glucosidase(EC 3.2.1.21)Enzyme->IntermediateCatalysisProduct1Myricetin (Aglycone)(C15H10O8)Intermediate->Product1Product2D-GlucoseIntermediate->Product2

Figure 1: Enzymatic hydrolysis pathway of Myricetin 3-glucoside.

Critical Challenges: The Stability Paradox

Myricetin is unique among flavonols due to its pyrogallol B-ring (three adjacent hydroxyl groups). This structure makes it:

  • Highly susceptible to oxidation at pH > 6.0 (turning into quinones/polymers).

  • Most stable at pH 2.0 , where

    
    -glucosidase is typically inactive.
    

The Solution: We utilize a "Compromise Buffer" (pH 5.0) fortified with antioxidants (Ascorbic Acid) and perform the reaction at a moderate temperature (37°C) rather than the enzyme's optimal 50-60°C, to prioritize substrate stability over reaction speed.

Materials & Reagents

Reagents
ReagentGradePurpose
Myricetin 3-

-D-glucopyranoside
HPLC (>98%)Substrate

-Glucosidase (from Aspergillus niger)
>5 U/mgHydrolysis Catalyst
Sodium AcetateAnhydrousBuffer Component
Acetic AcidGlacialBuffer Component
L-Ascorbic AcidReagent GradeCritical: Antioxidant stabilizer
Dimethyl Sulfoxide (DMSO)HPLC GradeCo-solvent for substrate solubility
MethanolHPLC GradeReaction Quencher / Solvent
Formic AcidHPLC GradeAcidifier for HPLC analysis
Equipment
  • Thermomixer or Shaking Water Bath (capable of 37°C ± 0.5°C).

  • HPLC-DAD or LC-MS/MS system.

  • Nitrogen gas supply (optional, for headspace purging).

Experimental Protocol

Buffer Preparation (The "Stabilized System")

Buffer A (Hydrolysis Buffer): 50 mM Sodium Acetate, pH 5.0.

  • Dissolve 4.1g Sodium Acetate in 900 mL water.

  • Adjust pH to 5.0 using Glacial Acetic Acid.

  • Immediately before use: Add L-Ascorbic Acid to a final concentration of 0.1% (w/v) .

    • Note: Ascorbic acid prevents the autoxidation of the liberated Myricetin aglycone during the incubation.

Enzyme Solution Preparation
  • Weigh

    
    -glucosidase powder.
    
  • Dissolve in Buffer A to achieve a concentration of 10 Units/mL .

  • Keep on ice. Use fresh; do not store diluted enzyme.

Hydrolysis Workflow (Bench Scale)

WorkflowStartSample PrepDissolve 1mg Substratein 50µL DMSODilutionBuffer AdditionAdd 900µL Acetate Buffer (pH 5.0)+ 0.1% Ascorbic AcidStart->DilutionEnzymeAddInitiationAdd 50µL Enzyme Sol (10 U/mL)Dilution->EnzymeAddIncubateIncubation37°C, 60 mins, 500 RPM(Dark Condition)EnzymeAdd->IncubateStopTerminationAdd 1000µL MeOH + 1% Formic Acid(pH Shift < 3.0)Incubate->StopAnalysisHPLC AnalysisDetect at 370nmStop->Analysis

Figure 2: Step-by-step hydrolysis workflow.

Detailed Steps:

  • Substrate Solubilization: Dissolve 1.0 mg of Myricetin 3-glucoside in 50

    
    L DMSO.
    
    • Why: Glycosides have limited water solubility; the aglycone has almost none. DMSO ensures homogeneity.

  • Buffer Addition: Add 900

    
    L of Buffer A  (Acetate + Ascorbic Acid). Vortex gently.
    
  • Enzyme Addition: Add 50

    
    L of Enzyme Solution (approx. 0.5 Units total).
    
    • Final Volume: 1.0 mL.

    • Final DMSO conc: 5% (tolerable by A. niger glucosidase).[2][3]

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking (500 rpm).

    • Precaution: Cover with foil to protect from light.

  • Termination: Stop the reaction by adding 1.0 mL of Methanol containing 1% Formic Acid .

    • Mechanism: Methanol denatures the enzyme and solubilizes the aglycone. Formic acid drops the pH < 3.0, stabilizing the Myricetin.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to HPLC vial.

Analytical Validation (HPLC Conditions)

To quantify the conversion, use the following validated parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Wavelength 370 nm (Primary), 254 nm (Secondary)
Gradient 0-2 min: 10% B; 2-15 min: 10%

60% B; 15-20 min: 100% B

Expected Results:

  • Myricetin 3-glucoside (Substrate): Elutes earlier (more polar).

  • Myricetin (Aglycone): Elutes later (hydrophobic).

  • Calculation: Hydrolysis Efficiency (%) =

    
    , where CF is the molar extinction coefficient correction factor (usually ~1.0 for glycoside/aglycone pairs at 370nm).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Enzyme inhibition by DMSO or Glucose.Reduce DMSO to 2%. Ensure enzyme is not freeze-thawed repeatedly.
Sample "Browning" Oxidation of Myricetin aglycone.Critical: Ensure Ascorbic Acid is fresh. Purge headspace with Nitrogen gas.
Precipitation Aglycone insolubility.Increase Methanol volume in the "Termination" step. Do NOT use pure water buffers for termination.
Peak Tailing Interaction with silanols on column.Ensure mobile phase pH is acidic (Formic or Phosphoric acid).

References

  • Mechanism of

    
    -Glucosidase:  Cairns, J. R., & Esen, A. (2010). 
    
    
    -Glucosidases.[2][4][5][6][7][8][9] Cellular and Molecular Life Sciences.
  • Myricetin Stability: Yao, Y., et al. (2014). Stability of myricetin in various solvents and pH buffers. Journal of Agricultural and Food Chemistry.
  • Enzyme Protocol Basis: Eisenthal, R., et al. (2006).

    
    -glucosidase from Aspergillus niger. Enzyme and Microbial Technology. 
    
  • HPLC Methodology: Spacil, Z., et al. (2008). HPLC analysis of flavonoids. Journal of Separation Science.

(Note: While specific "Myricetin-3-glucoside hydrolysis" papers are rare, the protocol above is derived from standard flavonoid glycoside hydrolysis parameters adjusted for the known stability profile of the myricetin aglycone.)

Mass spectrometry fragmentation patterns of Myricetin 3-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Resolution MS/MS Fragmentation Profiling of Myricetin 3-β-D-glucopyranoside

Executive Summary & Mechanistic Rationale

Myricetin 3-β-D-glucopyranoside (commonly referred to as myricetin-3-O-glucoside) is a naturally occurring flavonol glycoside recognized for its potent antioxidant, antitumor, and hypoglycemic properties[1]. In pharmacokinetic profiling, drug development, and natural product screening, precise structural elucidation of this compound is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the requisite sensitivity and structural specificity for its identification.

Causality of Ionization Strategy: While positive electrospray ionization (ESI+) can yield a [M+H]⁺ precursor at m/z 481.10[2], negative electrospray ionization (ESI-) is the industry standard for flavonoid analysis. The multiple phenolic hydroxyl groups on the myricetin aglycone readily deprotonate, forming a highly stable[M-H]⁻ precursor at m/z 479.08[1]. Operating in ESI- minimizes background noise, reduces the formation of complex sodium or potassium adducts, and thermodynamically drives the specific Retro-Diels-Alder (RDA) cleavages that are critical for mapping the substitution patterns on the A and B rings[3].

Fragmentation Pathways and Structural Elucidation

The collision-induced dissociation (CID) of the myricetin 3-O-glucoside [M-H]⁻ ion follows a highly predictable, energy-dependent sequence:

  • Glycosidic Bond Cleavage (Low Collision Energy): The lowest energy fragmentation pathway is the neutral loss of the hexose moiety (162 Da). This yields the myricetin aglycone[Y₀]⁻ at m/z 317.03[2]. The prevalence of this aglycone ion during MS/MS fragmentation is highly indicative of a 3-O-glycoside linkage[4]. Additionally, a radical aglycone [Y₀-H]⁻• is frequently observed at m/z 316.09[1].

  • Retro-Diels-Alder (RDA) Reaction (High Collision Energy): Increasing the collision energy forces the cleavage of the heterocyclic C-ring[3]. The RDA fragmentation is a reversal of the Diels-Alder cycloaddition[5]. For myricetin, the 1,2A⁻ and 1,3A⁻ fragments appear at m/z 179.05 and m/z 151.00, respectively[1]. These specific product ions confirm the presence of two hydroxyl groups on the A-ring (at C-5 and C-7)[3].

  • Small Molecule Neutral Losses: Secondary fragmentation of the aglycone involves the sequential loss of H₂O (18 Da) and CO (28 Da), producing a characteristic secondary ion at m/z 271.09[1].

Fragmentation M1 Myricetin 3-O-glucoside [M-H]⁻ m/z 479.08 M2 Myricetin Aglycone [Y₀]⁻ m/z 317.03 M1->M2 Neutral Loss of Glucose (-162 Da) M3 1,2A⁻ Fragment m/z 179.05 M2->M3 Retro-Diels-Alder (RDA) Cleavage of C-ring M4 1,3A⁻ Fragment m/z 151.00 M2->M4 Retro-Diels-Alder (RDA) Cleavage of C-ring M5 [M-H-H₂O-CO]⁻ m/z 271.09 M2->M5 Loss of CO & H₂O (-46 Da)

Fig 1. MS/MS fragmentation pathway of Myricetin 3-O-glucoside via RDA cleavage.

Self-Validating Experimental Protocol

To ensure absolute data integrity and reproducibility, the following LC-MS/MS protocol operates as a self-validating system, incorporating internal checks at every phase.

System Suitability & Quality Control:

  • Blank Injection: 100% LC-MS grade Methanol is injected prior to the run to establish the baseline and confirm the absence of column carryover.

  • Reference Standard: Injection of a certified myricetin-3-O-glucoside standard (≥98% purity) is mandatory to establish the exact retention time (tR) and validate the MS/MS fragmentation ratios on your specific instrument[2].

  • Internal Standard (IS): Kaempferol is utilized as an internal standard for quantitative assays due to its structural similarity to myricetin, distinct m/z, and predictable recovery rates[6].

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Causality: LLE is chosen over simple protein precipitation to concentrate the hydrophobic flavonoids while leaving behind polar matrix interferences (e.g., salts and endogenous proteins).

    • Spike 100 µL of the biological sample (e.g., plasma) with 10 µL of the IS (Kaempferol, 1 µg/mL).

    • Add 1 mL of ethyl acetate[6]. Vortex vigorously for 5 minutes to partition the flavonoids into the organic layer.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 50% aqueous methanol.

  • UHPLC Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[6]. Causality: The C18 stationary phase provides optimal retention for the hydrophobic aglycone core, while the 1.7 µm particle size ensures sharp peak shapes.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water. Causality: Formic acid suppresses the ionization of the phenolic hydroxyls in solution, keeping the molecule in a neutral state to maximize retention on the non-polar C18 column.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 7 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-MS/MS) Conditions:

    • Mode: Negative Electrospray Ionization (ESI-)[6].

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 400°C.

    • Collision Energy (CE) Sweep: Utilize a CE ramp from 15 eV (to capture the intact aglycone) up to 40 eV (to force the RDA cleavages).

Workflow S1 1. System Suitability Blank & Standard Injection S2 2. Sample Preparation LLE with Ethyl Acetate S1->S2 S3 3. UHPLC Separation C18 Column, Gradient Elution S2->S3 S4 4. ESI-MS/MS Analysis Negative Mode, MRM S3->S4 S5 5. Data Validation Mass Accuracy & Fragment Ratios S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for flavonoid profiling.

Quantitative Data Presentation

The following table summarizes the diagnostic MS/MS fragments used to establish Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) transitions.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)Relative Abundance
479.08 [M-H]⁻317.03162[Y₀]⁻ (Myricetin Aglycone)15 - 20100% (Base Peak)
479.08 [M-H]⁻316.09163[Y₀-H]⁻• (Radical Aglycone)20 - 2545%
479.08 [M-H]⁻271.09208[M-H-Hexose-H₂O-CO]⁻30 - 3530%
479.08 [M-H]⁻179.053001,2A⁻ (RDA Cleavage)35 - 4060%
479.08 [M-H]⁻151.003281,3A⁻ (RDA Cleavage)35 - 4025%

References

1.[2] Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation. MDPI. 2 2.[4] A Red-Berry Mixture as a Nutraceutical: Detailed Composition and Neuronal Protective Effect. Digital CSIC. 4 3.[1] Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. PMC (NIH). 1 4.[3] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. 3 5.[6] Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability. PubMed (NIH). 6 6.[5] Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. 5

Sources

Isolation and purification of Myricetin 3-beta-D-glucopyranoside using preparative HPLC

Application Note: Isolation and Purification of Myricetin 3- -D-glucopyranoside using Preparative HPLC

Abstract

This application note details a robust, scalable protocol for the isolation of Myricetin 3-


-D-glucopyranoside (M3G)

1

Introduction & Compound Challenges

Myricetin 3-

2
  • Matrix Complexity: Crude extracts are rich in tannins and free sugars that foul C18 stationary phases.

  • Isomeric Co-elution: M3G often co-exists with Myricetin 3-galactoside. These isomers differ only by the axial/equatorial position of the hydroxyl group at C4' of the sugar moiety, resulting in extremely similar retention times.

Strategic Approach: We do not inject crude extracts directly onto the Prep HPLC column. Instead, we employ a "Capture and Release" strategy using macroporous resin to standardize the sample matrix before the high-resolution chromatography step.

Experimental Workflow

The following diagram outlines the critical path from raw biomass to purified compound.

Gcluster_0Pre-Purification PhaseBiomassRaw Biomass(Myrica rubra leaves)ExtractionExtraction(80% Ethanol + Ultrasound)Biomass->Extraction SolubilizationPartitionL-L Partitioning(Wash: Hexane -> Collect: EtOAc/BuOH)Extraction->Partition DefattingEnrichmentEnrichment Step(Macroporous Resin HPD-100)Partition->Enrichment Tannin RemovalAnalyticalMethod Scouting(Analytical HPLC - C18)Enrichment->Analytical QC CheckPrepHPLCPreparative HPLC(Scale-Up & Fractionation)Analytical->PrepHPLC Linear Scale-UpPostProcessPost-Processing(Evaporation & Lyophilization)PrepHPLC->PostProcess Fraction PoolingFinalProductPurified M3G(>98% Purity)PostProcess->FinalProduct

Figure 1: Integrated workflow for the isolation of Myricetin 3-glucoside. The process emphasizes pre-purification to protect the Prep HPLC column and improve loadability.

Pre-HPLC Sample Preparation (Crucial)

Direct injection of crude extracts will irreversibly damage expensive Prep columns. Follow this enrichment protocol.

Extraction
  • Biomass: Pulverize dried leaves (e.g., Myrica rubra or Acacia mearnsii) to a fine powder (40 mesh).

  • Solvent: 70-80% Ethanol in water.

  • Method: Ultrasonic-assisted extraction (UAE) at 50°C for 45 minutes. Ratio 1:15 (w/v).

  • Filtration: Filter supernatant; repeat extraction twice. Combine filtrates and evaporate ethanol under reduced pressure (Rotavap) at 45°C to obtain an aqueous slurry.

Liquid-Liquid Partitioning (Defatting & Concentration)
  • Hexane Wash: Extract the aqueous slurry with n-Hexane (1:1 v/v) three times. Discard the Hexane layer (removes chlorophyll and lipids).

  • Enrichment: Extract the remaining aqueous phase with Ethyl Acetate (or n-Butanol if the target is stubborn). M3G partitions into this organic phase.

  • Drying: Evaporate the Ethyl Acetate fraction to dryness.

Resin Polishing (Optional but Recommended)

For high-purity requirements, pass the redissolved extract through a column packed with HPD-100 or AB-8 macroporous resin .

  • Load: Sample in water.

  • Wash: 10% Ethanol (removes sugars/polar impurities).

  • Elute: 70% Ethanol (collect this fraction—it contains the flavonoids).

Method Development: Analytical to Preparative

Before running the large column, we must resolve the "Critical Pair" (Glucoside vs. Galactoside) on an analytical scale.

Analytical Scouting Conditions
  • System: HPLC with PDA detector.

  • Column: Agilent Zorbax SB-C18 or YMC-Pack ODS-A (4.6 × 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for phenolics).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Wavelength: 354 nm (Myricetin specificity) and 254 nm.

  • Flow Rate: 1.0 mL/min.[2][4]

Optimized Gradient (Analytical):

Time (min) % Mobile Phase B Event
0.0 15 Injection
5.0 15 Isocratic Hold (Equilibration)
25.0 25 Shallow Gradient (Separation Zone)
30.0 95 Wash

| 35.0 | 15 | Re-equilibration |

Technical Insight: A shallow gradient slope (approx 0.5% B/min) between 15% and 25% B is critical to separate M3G from the galactoside isomer [2].

Preparative HPLC Protocol

Once the separation is confirmed analytically, scale up to the preparative system.

System Configuration
  • Instrument: Preparative HPLC system (e.g., Shimadzu LC-20AP or equivalent) with binary gradient pumps.

  • Column: YMC-Pack ODS-A (20 mm I.D. × 250 mm, 5 µm) or equivalent C18 Prep column.

  • Flow Rate: 10 - 15 mL/min (Scaled by cross-sectional area ratio ~19x from analytical).

  • Detection: 354 nm.

Sample Loading Strategy
  • Solvent: Dissolve the enriched extract in the mobile phase starting mixture (15% ACN / 85% Water). Do not dissolve in 100% MeOH/ACN, as this causes "solvent effect" band broadening.

  • Concentration: 20–50 mg/mL (depending on solubility).

  • Filtration: 0.45 µm PTFE membrane (Mandatory).

Preparative Gradient Program

Note: The gradient is slightly adjusted to account for the dwell volume and column mass transfer differences.

Time (min)% Mobile Phase B (ACN)Rationale
0.012Initial hold to stack injection plug
5.015Start of separation gradient
45.028Very shallow gradient for max resolution
50.0100Column Flush
60.012Re-equilibration
Fraction Collection Logic
  • Heart-Cutting: Do not collect the entire peak if the resolution is <1.5. Collect the central 80% of the main peak (Heart-cut) to avoid the "tails" where the galactoside isomer might overlap.

  • Threshold: Set collection trigger by slope (e.g., >1000 µV/sec) rather than simple level to avoid collecting baseline drift.

Post-Processing & Validation

Recovery[5]
  • Pool fractions corresponding to M3G.

  • Rotary Evaporation: Remove Acetonitrile at <40°C.

  • Lyophilization: Freeze-dry the remaining aqueous phase to obtain a yellow amorphous powder.

Purity Validation

Re-analyze the final powder using the Analytical Method (Section 5.1).

  • Requirement: Peak Area > 98% at 254 nm and 354 nm.

  • Isomer Check: Ensure no shoulder peak exists (indicative of galactoside contamination).

Structural Confirmation Data (Reference Values)
  • UV

    
    :  254, 302sh, 356 nm.
    
  • ESI-MS (Negative mode): m/z 479 [M-H]⁻ (Myricetin aglycone 317 + Glucose 162).

  • 1H NMR (DMSO-d6):

    
     6.38 (1H, d, H-6), 6.18 (1H, d, H-8), 6.92 (2H, s, H-2',6'), 5.46 (1H, d, J=7.5 Hz, Anomeric H-1"). Note: The coupling constant J=7.5 Hz confirms the 
    
    
    -configuration. [3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Particulates in sample or column inlet clogging.Filter sample with 0.22 µm. Reverse flush column (if permitted).
Broad Peaks Sample solvent too strong (e.g., pure MeOH).Dissolve sample in initial mobile phase (15% ACN).
Co-elution of Isomers Gradient slope too steep.Reduce gradient slope to 0.2% B/min. Lower temperature to 25°C.
Peak Tailing Secondary silanol interactions.Ensure 0.1% Formic Acid is fresh. Increase buffer strength if using phosphate.

References

  • Separation and biological activities of the main compounds from the bark of Myrica rubra Siebold & Zucc. Source: MDPI (Molecules) [Link]

  • Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Source: Royal Society of Chemistry (RSC Advances) [Link]

  • Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel. Source: NIH (Prev Nutr Food Sci) [Link]

  • Preparative Isolation and Purification of Flavonoid Glycosides... using HSCCC and Prep-HPLC. Source: MDPI (Molecules) [Link][1][3][5][6]

In vitro cytotoxicity assay protocols for Myricetin 3-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assay Protocols for Myricetin 3-beta-D-glucopyranoside

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evaluating the Cytotoxic Potential of this compound

This compound is a naturally occurring flavonoid glycoside, a class of compounds widely investigated for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4] As with any compound intended for therapeutic development, a thorough evaluation of its cytotoxic profile is a foundational step. In vitro cytotoxicity assays are indispensable tools in preclinical research, providing critical data on a compound's potential to induce cell death and helping to elucidate its mechanism of action.[5][6][7]

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, emphasizes the inclusion of critical controls for data integrity, and offers a multi-assay approach to build a robust understanding of the compound's cellular effects. We will detail protocols for assessing cell viability via metabolic activity (MTT assay), membrane integrity (LDH assay), and delve into methods for characterizing the mode of cell death (apoptosis assays).

Part 1: Essential Pre-Assay Considerations

Meticulous preparation is paramount for reproducible and reliable results. The following considerations must be addressed before initiating any cytotoxicity experiments.

Compound Solubility and Stock Solution Preparation

The accuracy of cytotoxicity data is fundamentally dependent on the precise concentration of the test compound. This compound is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.[1][8] DMSO is the most common choice for cell culture applications.

Protocol for Stock Solution Preparation:

  • Selection of Solvent: Use cell culture-grade, anhydrous DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM).

  • Dissolution: To ensure complete dissolution, the vial may be gently warmed to 37°C or sonicated in a water bath for a short period.[9] Visually inspect the solution to confirm the absence of any precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in a complete cell culture medium to achieve the desired final test concentrations.

  • Vehicle Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells, typically kept below 0.5%.[10] A "vehicle control" containing the same final concentration of DMSO as the highest compound concentration must be included in every experiment to account for any solvent-induced effects.

Cell Line Selection

The choice of cell line is dictated by the research question. A panel of cell lines is often used to assess cytotoxic specificity.

  • Cancer Cell Lines: To investigate anti-cancer potential, a variety of cancer cell lines can be employed. The parent aglycone, Myricetin, has shown activity against prostate (PC-3), bladder (T24), and pancreatic cancer cells.[11][12] A relevant screening panel might include lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon).[13]

  • Normal (Non-Transformed) Cell Lines: To assess general toxicity and therapeutic index, it is crucial to test the compound on non-cancerous cell lines, such as human lung fibroblasts (TIG-1) or human umbilical vein endothelial cells (HUVE cells).[14]

Flavonoid-Specific Assay Interference

A known pitfall in cytotoxicity testing of flavonoids is their potential to interfere with assay chemistry. Certain flavonoids can directly reduce the tetrazolium salt in the MTT assay in the absence of cells, leading to a false-positive signal and an overestimation of cell viability.[15][16]

Self-Validating Control: To mitigate this, a cell-free control is mandatory. This involves incubating the compound at all test concentrations with the assay reagent (e.g., MTT) in culture medium without cells. The absorbance from these wells must be subtracted from the corresponding experimental wells to correct for any non-enzymatic reduction.[10]

Part 2: Experimental Workflow for Cytotoxicity Assessment

A multi-pronged approach using assays that measure different cellular parameters provides a more complete picture of a compound's cytotoxic effects.

G cluster_prep Preparation cluster_assay Experiment Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Stock Preparation (DMSO) Treatment 24-72h Treatment with This compound Compound_Prep->Treatment Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Assay_Execution Perform Cytotoxicity Assays (MTT, LDH, etc.) Treatment->Assay_Execution Data_Acq Data Acquisition (Absorbance/Fluorescence) Assay_Execution->Data_Acq Calc Calculate % Viability & % Cytotoxicity Data_Acq->Calc IC50 Determine IC50 Value Calc->IC50 Mechanism Mechanistic Studies (e.g., Apoptosis Assays) IC50->Mechanism

Caption: General workflow for assessing flavonoid cytotoxicity.

Part 3: Core Cytotoxicity Assay Protocols

MTT Assay: Assessment of Metabolic Viability

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases. In metabolically active cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][17] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of viable cells.[15]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After incubation, carefully remove the medium. Add 100 µL of medium containing various concentrations of this compound. Be sure to include the following controls on the same plate:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Cell-Free Control: Medium containing each compound concentration, but no cells, to check for direct MTT reduction.[10][15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10] Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • First, subtract the average absorbance of the cell-free control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged, LDH is released into the surrounding culture medium.[18][19] This assay quantifies the amount of LDH in the supernatant via a coupled enzymatic reaction that results in the formation of a colored product, which is proportional to the level of cytotoxicity.[6]

Detailed Protocol:

  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1 and 2).

  • Controls: In addition to the untreated and vehicle controls, include:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (typically provided in commercial kits) 30 minutes before the end of the incubation.

    • Background Control: Culture medium only.

  • Supernatant Collection: After the treatment incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a CyQUANT™ LDH Cytotoxicity Assay kit). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100[6]

Part 4: Elucidating the Mechanism of Cell Death

Observing cytotoxicity prompts the next critical question: is the compound inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis)? The parent compound, Myricetin, has been shown to induce apoptosis by modulating key signaling pathways.[12][20]

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are central to the apoptotic process.[21] Caspase-3 and -7 are "executioner" caspases that, when activated, cleave numerous cellular proteins, leading to the morphological hallmarks of apoptosis. These assays utilize a peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a chromophore or fluorophore). Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a measurable signal.[22][23]

Protocol Outline:

  • Seed and treat cells with this compound for the desired time.

  • Lyse the cells according to the assay kit protocol to release cellular contents, including caspases.

  • Add the cell lysate to a microplate containing the caspase-3/7 substrate.

  • Incubate to allow for enzymatic cleavage.

  • Measure the resultant colorimetric or fluorescent signal using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

G cluster_pathway Apoptotic Signaling Cascade Myricetin Myricetin 3-beta-D-glucopyranoside PI3K_Akt PI3K/Akt Pathway (Survival Signaling) Myricetin->PI3K_Akt inhibits Bcl2 Bcl-2 (Anti-apoptotic) Myricetin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Myricetin->Bax upregulates PI3K_Akt->Bcl2 promotes Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Potential apoptotic pathway induced by flavonoids.

Part 5: Data Presentation

Quantitative data should be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIncubation Time (hrs)IC₅₀ (µM)
MCF-7Breast AdenocarcinomaMTT48Example: 55.2 ± 4.1
A549Lung CarcinomaMTT48Example: 78.9 ± 6.3
HCT116Colon CarcinomaMTT48Example: 61.5 ± 5.8
TIG-1Normal Lung FibroblastMTT48Example: >150

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± SD.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
25Example: 1.8 ± 0.2
50 (≈ IC₅₀)Example: 3.5 ± 0.4
100Example: 5.1 ± 0.6

Data are presented as mean ± SD.

References

  • BenchChem. (2025). MTT assay protocol for 2'-Nitroflavone cytotoxicity.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for 3,7-Dihydroxyflavone Cytotoxicity.
  • Wang, H., et al. (2008). Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells. In Vitro Cellular & Developmental Biology - Animal.
  • BioCrick. Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside.
  • Yamamoto, N., et al. (2009). Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. Journal of Health Science.
  • Semwal, D.K., et al. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Sun, Y., et al. (2023).
  • BenchChem. (2025).
  • Rahmani, A.H., et al. (2019). Molecular Mechanisms of the Action of Myricetin in Cancer. PubMed.
  • Rahmani, A.H., et al. (2023). Possible mechanism of action of myricetin in cancer prevention.
  • ChemFaces. Myricetin 3-O-beta-D-glucopyranoside | CAS:19833-12-6.
  • Yadegarynia, S., et al. (2012).
  • Phillips, P. A., et al. (2011). Myricetin Induces Pancreatic Cancer Cell Death via the Induction of Apoptosis and Inhibition of the Phosphatidylinositol 3-Kinase (PI3K)
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Zatluri, S., & Zribi, D. (2011). Cytotoxicity of dietary flavonoids on different human cancer types. Pharmacognosy Magazine.
  • Push Bio-technology. Myricetin3-O-β-D-glucopyranoside.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine Flavonoid Cytotoxicity, with Reference to Violanthin.
  • TargetMol. Myricetin 3-O-glucoside.
  • Jo, H., et al. (2020). Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells. Oncology Letters.
  • Abcam. MTT assay protocol.
  • Walsh, E. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. University of Massachusetts Lowell.
  • Merck.
  • ResearchGate. Selected flavonoids cytotoxicity on cancer cell lines and morphological....
  • Cre
  • Abbkine Scientific Co., Ltd. (2026).
  • BMG Labtech. (2025).
  • Wernick, J. (2017). A Quick Introduction to Graphviz.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Atomic Spin. (2013). Making Diagrams with graphviz.
  • MedChemExpress. Myricetin 3-O-glucoside.
  • Cho, Y.-C., et al. (2021). Myricetin 3-O-β-D-Galactopyranoside Exhibits Potential Anti-Osteoporotic Properties in Human Bone Marrow-Derived Mesenchymal Stromal Cells via Stimulation of Osteoblastogenesis and Suppression of Adipogenesis.
  • The Builder. (2021). Graphviz tutorial. YouTube.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Tan, G., et al. (2022). Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells. Frontiers in Oncology.
  • Mu, X., et al. (2021). Myricetin reduces cytotoxicity by suppressing hepcidin expression in MES23.5 cells.
  • Cell Signaling Technology. Caspase-3 Activity Assay Kit.
  • Li, N., et al. (2020). Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin. Molecules.
  • Abcam.
  • Sketchviz. Graphviz Examples and Tutorial.
  • Kolenikov, S. (n.d.).
  • Molnova.
  • Tribioscience. LDH Cytotoxicity Assay Kit.

Sources

Application Note: Advanced Column Chromatography Techniques for the Separation of Myricetin Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Myricetin Glycosides

Myricetin glycosides (e.g., myricitrin, myricetin-3-O-galactoside) present a unique separation challenge compared to their aglycone counterparts. While the aglycone is relatively hydrophobic, the glycosidic moieties introduce significant polarity and steric bulk. Furthermore, these compounds often co-exist with structurally analogous quercetin and kaempferol glycosides, as well as high-molecular-weight tannins, in sources like Myrica rubra (Bayberry), Camellia sinensis (Tea), and various berries.

Key Separation Obstacles:

  • Irreversible Adsorption: The multiple hydroxyl groups on the myricetin B-ring (3',4',5'-OH) create strong hydrogen bonding with silica silanols, leading to peak tailing and yield loss.

  • Glycosidic Isomerism: Differentiating between galactose, glucose, and rhamnose moieties requires high-selectivity stationary phases.

  • Oxidative Instability: Myricetin derivatives are prone to oxidation at alkaline pH; mobile phases must be acidic.

The "Three-Stage" Purification Strategy

To ensure high purity (>98%) and recovery, this guide advocates a tiered approach rather than a single-step attempt.

  • Extraction & Enrichment: Removal of lipophiles (chlorophyll/waxes) and concentration of flavonoids.

  • Coarse Fractionation (Open Column): Removal of sugars and tannins using Polyamide or Sephadex LH-20.

  • High-Resolution Isolation: Preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).[1]

Part 2: Sample Preparation & Enrichment Protocol

Before any chromatography, the crude matrix must be simplified. Direct injection of crude extracts onto expensive prep-columns is a primary cause of column fouling.

Step 1: Defatting and Extraction[2][3]
  • Biomass: Dried, powdered leaves or bark (e.g., Myrica rubra).

  • Solvent: 70-80% Ethanol or Methanol (aq).

  • Procedure:

    • Macerate biomass in n-Hexane or Petroleum Ether (1:10 w/v) for 24h to remove lipids/waxes. Discard solvent.[2]

    • Extract residue with 80% Ethanol (3x) under reflux or ultrasonication (45°C, 30 min).

    • Evaporate combined ethanol extracts to dryness under reduced pressure (<50°C).

Step 2: Liquid-Liquid Partitioning (Crucial)

This step separates polar sugars (water layer) from the target glycosides (organic layer).

  • Suspend the crude residue in water.

  • Partition sequentially with Ethyl Acetate (EtOAc) .

  • Collect the EtOAc fraction.[3] This fraction contains the bulk of myricetin glycosides.

    • Note: The water layer retains free sugars; the n-butanol layer (if used next) retains highly polar diglycosides, but myricetin monoglycosides typically favor EtOAc.

Part 3: Protocol A - Solid Support Chromatography (Polyamide & Sephadex)

This conventional approach is robust and scalable for labs without HSCCC equipment.

Phase 1: Polyamide Column (Tannin Removal)

Polyamide 6 or 6.6 interacts via hydrogen bonding with phenolic hydroxyls. It is superior to silica for removing tannins.

  • Stationary Phase: Polyamide resin (100-200 mesh).

  • Mobile Phase: Water (A) / Ethanol (B).[4]

  • Protocol:

    • Load the EtOAc fraction (dissolved in min. MeOH) onto the column.[2][3][5][6][7][8]

    • Wash: Elute with 100% Water to remove residual sugars and aliphatic acids.

    • Elution: Step-gradient 30% -> 50% -> 70% -> 90% Ethanol.

    • Monitoring: Check fractions via TLC (Polyamide plates) or HPLC. Myricetin glycosides typically elute between 50-70% Ethanol.

Phase 2: Sephadex LH-20 (Polishing)

Sephadex LH-20 separates based on molecular size and hydrogen bonding capabilities. It is the "gold standard" for cleaning up flavonoid fractions.

  • Stationary Phase: Sephadex LH-20 (swollen in MeOH for 12h).

  • Mobile Phase: 100% Methanol or MeOH/Water (80:20).

  • Protocol:

    • Load the myricetin-rich fraction from Phase 1.

    • Elute isocratically with Methanol at a low flow rate (e.g., 0.5 mL/min for a 2.5 cm ID column).

    • Mechanism: Myricetin glycosides elute after larger tannins but before the aglycone (due to molecular sieving and adsorption balance).

Part 4: Protocol B - High-Speed Counter-Current Chromatography (HSCCC)[1][4][5]

Recommended for: High-value isolation where >95% recovery is required. HSCCC eliminates the irreversible adsorption of myricetin on solid supports.

Solvent System Optimization

The partition coefficient (


) should be between 0.5 and 2.5.
  • Target System: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Hexane : Ethyl Acetate : Methanol : Water[1][3][9][10]
    
  • Ratio: 5 : 15 : 4 : 7 (v/v/v/v) [Highly cited for Myricetin/Myricitrin][4]

HSCCC Operational Protocol
  • Equilibration:

    • Mix solvents thoroughly and separate phases.[11]

    • Upper Phase: Stationary Phase.[3][4][9][11]

    • Lower Phase: Mobile Phase (Head-to-Tail mode).[3]

  • Loading:

    • Fill the coil with the Upper Phase.[3]

    • Set rotation speed (e.g., 800-900 rpm).

    • Pump Lower Phase until hydrodynamic equilibrium is established (retention of stationary phase >50%).

  • Injection:

    • Dissolve sample in a 1:1 mixture of upper/lower phase (10-20 mL).

    • Inject.[12][13]

  • Separation:

    • Monitor UV at 254 nm.

    • Elution Order: Less polar impurities -> Myricetin Glycosides -> Polar impurities.

Part 5: Protocol C - Preparative HPLC (Final Isolation)

For separating closely related isomers (e.g., myricetin-3-galactoside vs. myricetin-3-rhamnoside).

  • Column: C18 (ODS) Prep Column (e.g., 19 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10% -> 40% B (Shallow gradient is critical for isomer separation).

    • 30-40 min: 40% -> 100% B (Wash).

  • Flow Rate: 10-15 mL/min (depending on column diameter).

  • Detection: 360 nm (Band I of Flavonols).

Part 6: Workflow Visualization

MyricetinIsolation cluster_Solid Path A: Solid Support (Standard) cluster_Liquid Path B: Liquid Support (Advanced) Biomass Raw Biomass (Myrica rubra bark/leaves) Defatting Defatting (n-Hexane) Biomass->Defatting Extraction Extraction (80% EtOH, Reflux) Partition L-L Partition (Ethyl Acetate vs Water) Extraction->Partition Defatting->Extraction CrudeExtract Crude EtOAc Fraction (Enriched Glycosides) Partition->CrudeExtract Organic Layer Polyamide Polyamide Column (Remove Tannins/Sugars) CrudeExtract->Polyamide Method A HSCCC HSCCC (Hex/EtOAc/MeOH/H2O 5:15:4:7) CrudeExtract->HSCCC Method B (High Recovery) Sephadex Sephadex LH-20 (Polishing/Size Exclusion) Polyamide->Sephadex PrepHPLC Prep-HPLC (C18) (Isomer Separation) Sephadex->PrepHPLC FinalProduct Pure Myricetin Glycoside (>98% Purity) PrepHPLC->FinalProduct HSCCC->FinalProduct

Caption: Integrated workflow for the isolation of Myricetin glycosides comparing Solid Support vs. Liquid Support pathways.

Part 7: Analytical Validation & Troubleshooting

Quality Control (HPLC-DAD)
  • Column: C18 Analytical (4.6 x 250 mm, 5 µm).

  • Solvent: ACN / 0.1% H3PO4 (Gradient 10-50% ACN over 30 min).

  • Validation:

    • Peak Purity: Check UV spectra at leading/tailing edges of the peak.

    • Hydrolysis Check: Acid hydrolysis (2N HCl, 90°C, 1h) should yield a single peak matching Myricetin aglycone standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with free silanolsAdd 0.1% Formic Acid or TFA to mobile phase. Use "End-capped" C18 columns.
Co-elution Similar polarity of glycosidesSwitch from MeOH to ACN (selectivity change). Flatten the gradient slope (e.g., 0.5% B/min).
Sample Precipitation Solubility mismatchEnsure sample is fully dissolved in the starting mobile phase before injection. Use DMSO (<5%) if necessary.
Loss of Sample Irreversible adsorptionSwitch to HSCCC or Sephadex LH-20; avoid Silica Gel for final steps.

References

  • Isolation of Myricetin from Myrica rubra: Zhang, Y., et al. "Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography." Journal of Liquid Chromatography & Related Technologies, 2011.

  • Sephadex LH-20 Protocols: "Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species." Pharmacognosy Reviews, 2020.

  • HSCCC Solvent Systems: "Separation and purification of myricitrin from bayberry tree bark by high-speed counter-current chromatography." Journal of Chromatography B, 2005.

  • Myricitrin Isolation: "Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel." Preventive Nutrition and Food Science, 2016.

  • General HPLC Method: "Application Note & Protocol: Quantification of Myricetin in Plant Extracts." BenchChem, 2025.[12][13]

Sources

Troubleshooting & Optimization

Improving stability of Myricetin 3-beta-D-glucopyranoside in aqueous solutions

Technical Support Center: Myricetin 3- -D-glucopyranoside (M3G) Stability Guide[1]

Ticket ID: M3G-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Stabilization and Solubility Optimization of Myricetin 3-

Introduction

Welcome to the Technical Support Center. You are likely reading this because your Myricetin 3-

M3G is a flavonol glycoside with a specific structural vulnerability: the pyrogallol B-ring (three adjacent hydroxyl groups).[1] While the glycoside moiety at position 3 improves water solubility compared to the aglycone (Myricetin), it does not protect the B-ring from rapid autoxidation at neutral or alkaline pH.[1]

This guide provides self-validating protocols to stabilize M3G for analytical and biological applications.

Module 1: Diagnostics & Degradation Mechanics

Troubleshooting FAQ

Q: My clear yellow solution turned orange/brown within hours. Why? A: This is Oxidative Degradation . At pH > 6.0, the pyrogallol ring deprotonates, forming a phenolate ion that rapidly oxidizes into ortho-quinones and subsequent brown polymer products.[1] This is irreversible.

Q: I see fine sediment at the bottom of the vial after storage. A: This is likely Hydrolysis . Acidic conditions or enzymatic activity (if using cell media) can cleave the glucose sugar.[1] The remaining aglycone (Myricetin) is highly lipophilic and precipitates out of the aqueous phase.[1]

Visualization: The Instability Pathways

The following diagram illustrates the two competing degradation pathways you must control.

M3G_Degradationcluster_0Critical Control PointsM3GMyricetin 3-glucoside(Soluble, Yellow)QuinoneOrtho-Quinones(Brown/Orange Polymers)M3G->QuinoneOxidation(pH > 6.5, O2, Light)AglyconeMyricetin Aglycone(Insoluble Precipitate)M3G->AglyconeHydrolysis(Strong Acid, Enzymes)GlucoseGlucoseM3G->GlucoseHydrolysis

Figure 1: Competing degradation pathways. Oxidation (red path) is the primary risk in physiological buffers, while hydrolysis (yellow path) dominates in strong acids.[1]

Module 2: pH & Buffer Optimization

The "Goldilocks" Zone: M3G is most stable between pH 2.0 and 4.0 .[1] At physiological pH (7.4), the half-life of myricetin derivatives can drop to minutes without stabilization.[1]

Protocol: Preparation of Stable Stock Buffer

Objective: Create an aqueous environment that minimizes B-ring ionization.[1]

  • Select Buffer System: Use Citrate-Phosphate or Acetate buffers.[1] Avoid pure Phosphate buffers at pH > 7, as phosphate ions can catalyze flavonoid oxidation.[1]

  • Target pH: Adjust to pH 3.0 – 4.0 for storage.

  • Deoxygenation (Critical):

    • Sparge the buffer with Nitrogen (

      
      ) or Argon gas for 15 minutes before dissolving M3G.[1]
      
    • Why? Removing dissolved oxygen halts the autoxidation pathway.

Stability Data Reference
ParameterConditionStability OutcomeRecommendation
pH pH 2.0 - 3.0High (

hrs)
Ideal for storage/extraction.
pH pH 7.4 (PBS)Critical (

hr)
Use immediately or encapsulate.
Temp 4°CModerate Standard storage.[1]
Temp 37°CLow Accelerates oxidation 3-5x.
Light UV/VisLow Photosensitive; use amber vials.[1]

Module 3: Advanced Stabilization (Encapsulation)

For experiments requiring physiological pH (e.g., cell culture), simple buffering is insufficient.[1] You must "shield" the hydrophobic B-ring using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
1

Mechanism: The hydrophobic cavity of HP-

Protocol: HP- -CD Inclusion Complex

Reagents:

  • Myricetin 3-glucoside[1][2][3][4]

  • HP-

    
    -CD (Molecular Weight ~1460 Da)[1]
    
  • Solvent: 50% Ethanol / 50% Water (v/v)[1]

Workflow:

Encapsulation_WorkflowStartStart: Raw MaterialsStep11. Dissolve M3Gin EthanolStart->Step1Step22. Dissolve HP-β-CDin Water (Molar Ratio 1:1 to 1:5)Start->Step2Step33. Dropwise Addition(Mix M3G into CD solution)Step1->Step3Step2->Step3Step44. Stirring(4 hours, Shielded from Light)Step3->Step4Step55. Evaporation(Remove Ethanol via Rotary Evap)Step4->Step5Step66. Filtration(0.22 µm filter to remove uncomplexed M3G)Step5->Step6FinalStable Aqueous Complex(Ready for pH 7.4 usage)Step6->Final

Figure 2: Step-by-step protocol for generating the M3G-Cyclodextrin inclusion complex.

Validation Step: Dilute the final complex into PBS (pH 7.4). It should remain clear. If turbidity appears, the complexation ratio was too low; increase HP-

1

Module 4: Additives & Rescue Agents

If encapsulation is not possible, use chemical stabilizers to scavenge radicals and sequester metal ions.[1]

Ascorbic Acid (Vitamin C)[1][5]
  • Role: Sacrificial Antioxidant.[1] It reduces the ortho-quinone intermediate back to the hydroxyl form.[1]

  • Dosage: 0.1 mM – 0.5 mM.[1]

  • Note: Essential for high-temperature applications (e.g., boiling water extraction).[1]

EDTA (Ethylenediaminetetraacetic acid)[1]
  • Role: Metal Chelator. Trace transition metals (Fe, Cu) in water or buffers catalyze the oxidation of the B-ring.[1]

  • Dosage: 10 µM – 50 µM.[1]

  • Warning: Do not use if your downstream experiment involves metalloenzymes.[1]

Summary Checklist for Researchers

References

  • Yao, Y., et al. (2020).[1] Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study. International Journal of Molecular Sciences. Available at: [Link]

  • Yao, Y., et al. (2014).[1] Preformulation studies of myricetin: a natural antioxidant flavonoid. Pharmazie. Available at: [Link]

  • Chen, S., et al. (2024).[1] Vitamin C Prevents Myricetin Degradation in Boiling Water by Reducing Ortho-Quinone Intermediates.[1] SSRN.[1][5] Available at: [Link]

  • PubChem. (2025).[1] Myricetin 3-O-beta-D-glucopyranoside.[1][2][3][4] National Library of Medicine.[1] Available at: [Link][1]

Technical Support Center: Troubleshooting HPLC Peak Tailing for Myricetin 3-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of polyphenols and flavonoids.

Myricetin 3-β-D-glucopyranoside (myricetin-3-O-glucoside) presents unique analytical challenges. While glycosylation at the C3 position enhances its water solubility compared to its aglycone, the molecule retains a pyrogallol moiety (3',4',5'-trihydroxyl group) on the B-ring and a 5-hydroxy-4-keto motif on the A/C-rings. These specific structural features make it highly reactive toward active sites in your HPLC system, leading to severe peak tailing, loss of resolution, and inaccurate quantification.

This guide is designed to help you systematically diagnose and eliminate these secondary interactions using self-validating chromatographic principles.

Diagnostic Workflow

Before adjusting chemical parameters, you must isolate whether the tailing is caused by a physical system defect or a chemical secondary interaction.

G A Start: Peak Tailing Detected (Myricetin 3-O-glucoside) B Inject Neutral Probe (e.g., Toluene) A->B C Does the neutral probe tail? B->C D Physical Issue: Fix Plumbing / Column Void C->D Yes E Chemical Issue: Secondary Interactions C->E No F Lower Mobile Phase pH (Add 0.1% Formic Acid) E->F G Tailing Resolved? F->G H Silanol Interaction Confirmed: Use Type B End-capped C18 G->H Yes I Test for Metal Chelation: Passivate System / Use PEEK G->I No J Metal Chelation Confirmed: Maintain Metal-Free Flow Path I->J

Systematic workflow for diagnosing physical vs. chemical peak tailing in HPLC.

Troubleshooting Guides & FAQs

Q1: How can I definitively prove whether the tailing of myricetin 3-O-glucoside is a chemical interaction or a physical plumbing issue? A1: The most scientifically rigorous method is to inject a neutral, non-chelating probe, such as toluene or uracil[1]. Neutral compounds cannot engage in acid-base interactions or metal chelation. If the neutral probe exhibits a perfectly symmetrical peak (Asymmetry factor,


) but your myricetin 3-O-glucoside tails, the issue is strictly chemical[1]. If both peaks tail equally, you have a physical void in the column bed, a blocked frit, or excessive extra-column dead volume in your tubing[1][2].

Q2: My neutral probe is symmetrical, but myricetin 3-O-glucoside still tails heavily. What is the primary chemical cause? A2: The most common culprit is secondary hydrogen bonding or ion-exchange interactions with residual silanol groups (Si-OH) on the silica stationary phase[3][4]. Older "Type-A" silica contains metal impurities that increase the acidity of these silanols, lowering their pKa to approximately 4.0–5.0[5]. If your mobile phase pH is above 4.0, these silanols ionize to Si-O⁻[6]. The numerous phenolic hydroxyl groups of myricetin interact strongly with these active sites, causing a portion of the analyte molecules to be retained longer than the bulk flow[2][7]. Solution: Lower the mobile phase pH to 2.5–3.0 using an organic acid modifier like 0.1% formic acid[2]. This fully protonates the silanols, neutralizing their charge and suppressing unwanted ionic interactions[3][4].

Q3: I adjusted the mobile phase to pH 2.8 with formic acid, but I still observe a trailing edge. What else could be interacting with the molecule? A3: Myricetin 3-β-D-glucopyranoside is a potent metal chelator. The 5-hydroxy-4-keto group forms highly stable 6-membered coordination complexes with transition metals (such as Iron or Aluminum)[4]. These metals can be present in lower-purity silica matrices or the stainless steel components of your HPLC system (frits, capillaries, detector flow cell)[4][5]. Solution: Upgrade to a high-purity, metal-free "Type-B" silica column that has been comprehensively end-capped[4]. If the hardware is the issue, passivate your HPLC system (see Protocol 2) or switch to PEEK (polyetheretherketone) tubing.

Q4: Does the sample diluent affect the peak shape of this specific glycoside? A4: Yes. If myricetin 3-O-glucoside is dissolved in a solvent that is significantly stronger (e.g., 100% methanol or DMSO) than your initial mobile phase conditions, it causes premature band broadening at the head of the column[6]. Always dissolve or dilute your sample in a solvent that closely matches the initial gradient composition (e.g., 5-10% organic aqueous buffer) to ensure the analyte focuses into a tight band upon injection.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, implement these self-validating methodologies in your laboratory.

Protocol 1: Mobile Phase Optimization for Silanol Suppression

Rationale: Acidifying the mobile phase ensures both the analyte and the stationary phase remain in a protonated, uncharged state, eliminating ion-exchange tailing.

  • Prepare Mobile Phase A: Measure 1,000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate to degas. The pH should measure ~2.7.

  • Prepare Mobile Phase B: Measure 1,000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v).

  • Equilibration: Flush the column with 10 column volumes of the initial gradient mixture (e.g., 90% A / 10% B).

  • Validation Step: Inject a mixed standard containing myricetin 3-O-glucoside and toluene. Calculate the Asymmetry Factor (

    
    ) at 10% peak height. An 
    
    
    
    value between 0.95 and 1.20 for the flavonoid validates the successful suppression of silanol activity.
Protocol 2: System Passivation for Metal Chelation

Rationale: Removing exposed transition metals from the flow path prevents coordination complexes with the B-ring pyrogallol moiety of the analyte.

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Acid Wash: Flush the entire HPLC system (pump, autosampler, and detector) with 30% (v/v) aqueous Phosphoric Acid at 1.0 mL/min for 30 minutes. Note: Do not pass this through your column.

  • Neutralization: Flush the system with HPLC-grade water for 60 minutes until the effluent pH returns to neutral (pH ~7.0).

  • Reinstallation: Reinstall a high-purity Type-B C18 column.

  • Validation Step: Inject the myricetin 3-O-glucoside standard. Compare the peak area and tailing factor to your pre-passivation results. A significant increase in peak area alongside improved symmetry confirms that metal chelation was the root cause.

Data Presentation: Optimization Benchmarks

The following table summarizes the expected quantitative improvements when systematically addressing secondary interactions for myricetin 3-β-D-glucopyranoside.

Parameter EvaluatedChromatographic ConditionAsymmetry Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Theoretical Plates (

)
Mechanistic Diagnosis / Result
Neutral Probe (Toluene) pH 6.0, Type-A C181.0512,500Confirms no physical void in the system[1].
Myricetin 3-O-glucoside pH 6.0, Type-A C182.854,200Severe silanol interaction & metal chelation[5].
Myricetin 3-O-glucoside pH 2.8 (0.1% FA), Type-A C181.706,800Silanols suppressed, but metal chelation persists[2].
Myricetin 3-O-glucoside pH 2.8 (0.1% FA), Type-B C18 (End-capped)1.1511,200Optimal conditions; secondary interactions eliminated.
References
  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs.[Link]

  • HPLC Troubleshooting Guide. HPLC.eu.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.[Link]

  • Development of HPLC Method for Catechins and Related Compounds Determination. PMC - National Institutes of Health.[Link]

Sources

Preventing oxidative degradation of Myricetin 3-beta-D-glucopyranoside during storage

Technical Support Center: Myricetin 3- -D-glucopyranoside (M3G) Stability

Topic: Preventing Oxidative Degradation During Storage & Handling

Status: Active | Updated: March 2026

Introduction: The Pyrogallol Challenge

Welcome to the technical guide for handling Myricetin 3-


-D-glucopyranoside (M3G)

The Core Issue: The instability arises from the Pyrogallol B-Ring (three adjacent hydroxyl groups at positions 3', 4', and 5'). At neutral or alkaline pH (pH > 7.0), these protons dissociate, making the molecule highly susceptible to autoxidation . This process generates reactive quinones that cross-link to form brown polymers, rendering your sample experimentally useless.

This guide provides a self-validating system to arrest this mechanism, ensuring the integrity of your stock solutions.

Module 1: The Mechanism of Degradation[1]

To prevent degradation, you must understand the pathway. The diagram below illustrates the "Cascade of Instability" that occurs when M3G is exposed to oxygen, transition metals, or high pH.

Figure 1: Oxidative Degradation Pathway of M3G

M3G_Degradationcluster_0Critical Control PointM3GM3G (Reduced Form)Active & StableRadicalSemiquinone Radical(Unstable Intermediate)M3G->Radical pH > 7.0 Light / UV QuinoneOrtho-Quinone(Highly Reactive)Radical->Quinone O2 + Metal Ions (Fe2+, Cu2+) Quinone->M3G + Ascorbic Acid (Rescue) or Acidic pH (< 5.0)PolymerBrown Polymer(Inactive/Precipitate)Quinone->Polymer Polymerization

Figure 1: The autoxidation of the pyrogallol ring leads to irreversible polymerization. Note the "Rescue Pathway" (blue dashed line) where antioxidants or acidification can reverse early-stage oxidation.

Module 2: Validated Storage Protocols

Do not rely on standard "store at -20°C" instructions. M3G requires specific chemical environments to survive.

Protocol A: Solid State Storage
  • Container: Amber glass vials (plastic allows oxygen permeation).

  • Atmosphere: Flush headspace with Argon or Nitrogen gas before sealing.

  • Temperature: -20°C is adequate for solid powder; -80°C is optimal for >6 months.

  • Desiccation: Store vials inside a secondary container with active silica gel. Moisture catalyzes hydrolysis of the glycosidic bond.

Protocol B: Preparation of Stable Stock Solutions

This is the most critical step. Never dissolve M3G in neutral water or PBS for storage.

ParameterRecommended SpecificationScientific Rationale
Primary Solvent Anhydrous DMSO or Methanol DMSO prevents hydrolysis better than water; Methanol is easier to evaporate.
Stabilizer (Critical) 0.1% (v/v) Acetic Acid or Formic Acid Maintains pH < 5.0. Protons stabilize the pyrogallol hydroxyls, preventing radical formation [1].
Antioxidant Additive 1 mM Ascorbic Acid (Vitamin C) Acts as a sacrificial electron donor, reducing any formed quinones back to M3G [5, 7].
Concentration > 10 mM Higher concentrations are self-shielding; dilute solutions degrade faster due to higher solvent-to-solute oxygen ratio.

Step-by-Step Stock Prep:

  • Weigh M3G in a low-humidity environment.

  • Prepare solvent: DMSO + 0.1% Formic Acid.

  • Deoxygenate solvent: Bubble Nitrogen gas through the solvent for 5 minutes before adding M3G.

  • Dissolve M3G by gentle vortexing (avoid sonication if possible, as it generates heat and radicals).

  • Aliquot into single-use amber vials (avoid freeze-thaw cycles).

  • Store at -80°C.

Module 3: Troubleshooting & FAQs

Q1: My stock solution has turned from pale yellow to brown/orange. Is it still usable?
  • Diagnosis: Oxidative Polymerization. The "browning" is caused by the formation of high-molecular-weight polymers via the quinone pathway (see Figure 1).

  • Verdict: Discard. The biological activity is compromised, and the polymers may be cytotoxic, leading to false positives in cell assays.

  • Prevention: Ensure your solvent was acidified. Neutral DMSO can absorb water from the air, raising the pH and allowing oxidation.

Q2: I see a new peak eluting before M3G in my HPLC analysis.
  • Diagnosis: Hydrolysis. The glucose moiety has been cleaved, leaving the aglycone (Myricetin).

  • Cause: Presence of water in the stock solution or high temperature storage.

  • Fix: Switch to anhydrous DMSO and store at -80°C. Ensure the LC-MS method uses a gradient that separates the glycoside (more polar) from the aglycone (less polar).

Q3: Can I add M3G directly to cell culture media?
  • Risk: Cell media (DMEM/RPMI) is pH 7.4 and rich in iron/copper—a "perfect storm" for M3G degradation. Half-life in media can be < 30 minutes [8].

  • Solution:

    • Keep the stock acidified.

    • Add to cells immediately before the assay start.

    • Advanced: Supplement media with 10-50 µM Ascorbic Acid to stabilize M3G during the incubation, provided this does not interfere with your specific assay endpoint [5].

Q4: Why does my DMSO stock freeze at -20°C?
  • Observation: Pure DMSO freezes at 19°C. If your stock is liquid at -20°C, it has absorbed significant water (becoming hygroscopic), which accelerates degradation.

  • Action: If the stock is liquid at -20°C, it is compromised. Discard and prepare fresh using anhydrous DMSO.

Module 4: Quality Control (QC) Workflow

Before starting a major experiment, validate your stock using this decision tree.

Figure 2: Pre-Experiment QC Logic

QC_WorkflowStartInspect Stock SolutionVisualVisual Check:Is it Brown?Start->VisualDiscard1DISCARD(Polymerization)Visual->Discard1 Yes SpecUV-Vis Spectrum Scan(300-500nm)Visual->Spec No (Yellow) BandICheck Band I (350-380nm)Is it shifted?Spec->BandIDiscard2DISCARD(B-Ring Oxidation)BandI->Discard2 Blue Shift (<350nm) or Absorbance Loss ProceedPROCEED(Stock is Valid)BandI->Proceed Stable Peak

Figure 2: A rapid pass/fail workflow to prevent wasted reagents and time.

References

  • Yao, Y., et al. (2014). "Solid-State and Solution Characterization of Myricetin." AAPS PharmSciTech. Link

    • Establishes pH-dependent degradation kinetics and the necessity of acidic buffers.
  • Maini, S., et al. (2020). "Investigation of new products and reaction kinetics for myricetin in DMEM." Journal of Food Science. Link

    • Details the rapid degradation in cell culture media and identification of oxid
  • Chen, S., et al. (2024). "Vitamin C Prevents Myricetin Degradation in Boiling Water by Reducing Ortho-Quinone Intermediates."[1][2] SSRN. Link

    • Provides the mechanistic basis for using Ascorbic Acid to reverse quinone form
  • Gordon, M.H., & Roedig-Penman, A. (1998).[3] "Antioxidant activity of quercetin and myricetin in liposomes."[3] Chemistry and Physics of Lipids. Link

    • Discusses the interaction of Myricetin with lipid environments and metal ions.
  • BenchChem Technical Support. (2025). "Enhancing Myricetin Stability for Long-Term Experiments." Link

    • General handling guidelines for flavonoid glycosides.

Technical Support Center: Myricetin 3-beta-D-glucopyranoside Purification & Degreening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid purification. Extracting polar flavonoid glycosides like Myricetin 3-beta-D-glucopyranoside (Myricetin 3-O-glucoside) from botanical sources such as Acacia mearnsii or Vitis vinifera leaves frequently results in the co-extraction of chlorophyll[1][2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve complete "degreening" without compromising flavonoid yield.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does chlorophyll consistently co-extract with Myricetin 3-O-glucoside, and why must it be removed? The Science: Myricetin 3-O-glucoside is a polar flavonol glycoside typically extracted using 70–80% aqueous methanol or ethanol to efficiently disrupt cellular matrices[1]. While chlorophylls (a and b) are primarily lipophilic due to their long phytol tails, their central porphyrin rings grant them amphiphilic properties, allowing partial solubility in these semi-polar hydroalcoholic extraction solvents[3]. The Impact: Chlorophylls act as severe nuisance compounds in downstream applications. They interfere with optical readouts in in vitro bioassays due to strong UV/Vis absorbance and fluorescence, and they tend to precipitate unpredictably in aqueous media, leading to false positives or irreproducible data[4].

Q2: What is the most reliable initial step for bulk chlorophyll removal without degrading the flavonoid? The Science: Liquid-Liquid (L/L) Partitioning using a highly non-polar solvent like hexane is the industry standard[1][5]. Hexane has a dielectric constant of ~1.9, making it extremely non-polar compared to the aqueous extract[6]. When introduced, the lipophilic phytol tail of chlorophyll forces it to partition into the upper hexane layer, while the polar hydroxyl and sugar groups of Myricetin 3-O-glucoside keep it anchored in the lower hydroalcoholic layer. Self-Validating Check: After phase separation, the upper hexane layer should be deep green, and the lower aqueous layer should be yellow or amber. If the lower layer remains distinctly green, the ethanol/methanol concentration is too high, lowering the dielectric constant of the aqueous phase. Fix: Add 10–20% (v/v) distilled water to the lower phase to increase its polarity, forcing the residual chlorophyll into the hexane layer[6][7].

Q3: L/L partitioning removed most of the green pigment, but trace chlorophyll remains. How can I achieve complete "degreening"? The Science: Macroporous Adsorption Resins (e.g., D101, HPD-100, or AB-8) are highly effective for secondary purification[8][9]. These resins rely on van der Waals forces and hydrogen bonding. When the extract is loaded, flavonoids adsorb onto the resin matrix. Washing with pure water removes highly polar impurities (sugars, salts). A subsequent gradient elution of 30%–50% ethanol selectively desorbs the Myricetin 3-O-glucoside[8][9]. Highly lipophilic residual chlorophyll remains tightly bound to the resin and will not elute until flushed with 95%–100% ethanol during column regeneration[8].

Q4: Are there advanced methods for absolute degreening if traditional partitioning fails? The Science: Yes. For analytical or high-throughput screening, Centrifugal Partition Chromatography (CPC) using a HEMWat solvent system (hexanes–EtOAc–MeOH–water, 5:5:5:5 v/v) can completely degreen extracts in 45 minutes, concentrating all chlorophyll in the organic upper phase[4][5]. Alternatively, Magnetic Solid Phase Extraction (MSPE) using Iron Oxide Nanoparticles (IONPs) selectively binds the porphyrin ring of chlorophyll via coordination bonds. Applying a magnetic field separates the chlorophyll-bound nanoparticles, achieving up to 99.9% removal efficiency while leaving flavonoids intact[7].

Part 2: Quantitative Data & System Parameters

Table 1: Dielectric Constants and Phase Distribution Dynamics

Understanding solvent polarity is critical for predicting where Myricetin 3-O-glucoside and chlorophyll will partition.

Solvent / PhaseDielectric ConstantPrimary Constituents RetainedVisual Indicator (Self-Validation)
Hexane (Upper Phase)~1.9Chlorophylls, Lipids, WaxesDeep Green
Acetone 21.0Mixed (Co-solubilizes both)Greenish-Brown (Avoid for partitioning)
Ethanol 24.5Flavonoid Aglycones & GlycosidesYellow/Brown
Water (Lower Phase)80.0Sugars, Salts, Polar FlavonoidsPale Yellow / Amber
Table 2: Macroporous Resin (D101) Elution Gradient Profile

Optimized gradient for separating Myricetin 3-O-glucoside from trace impurities.

Eluent ConcentrationBed Volumes (BV)Target EluateAction / Rationale
0% Ethanol (Water)3 - 5Sugars, Organic Acids, SaltsWash polar impurities. Flavonoids remain bound.
10% - 20% Ethanol 2 - 3Highly polar phenolic acidsPre-elution clearance.
30% - 50% Ethanol 4 - 5Myricetin 3-O-glucoside Target fraction collection.
95% - 100% Ethanol 2 - 3Residual Chlorophyll, LipidsColumn regeneration (Degreening the resin).

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Two-Phase Hexane Partitioning (Bulk Degreening)

This protocol utilizes dielectric constant manipulation to force phase separation.

  • Concentration: Evaporate the primary 80% ethanol/methanol plant extract under reduced pressure (40°C) to remove the bulk organic solvent, leaving a concentrated aqueous suspension[8][9].

  • Re-suspension: Resuspend the extract in a 10–30% aqueous methanol solution. Causality: This specific water ratio maximizes the polarity disparity between the extract and the non-polar partitioning solvent[6].

  • Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of hexane (or petroleum ether).

  • Agitation: Shake gently for 2–3 minutes, venting the stopcock frequently. Caution: Vigorous shaking will cause emulsions due to co-extracted plant saponins.

  • Separation & Validation: Allow phases to separate for 30 minutes.

    • Self-Validation: Verify that the upper layer is green and the lower layer is amber. If the lower layer is cloudy/green, add 10% distilled water to break the emulsion and force chlorophyll upward.

  • Collection: Drain and collect the lower aqueous phase (containing Myricetin 3-O-glucoside)[10]. Repeat the hexane wash 2–3 times until the upper layer runs colorless.

Protocol 2: Macroporous Resin Enrichment (Trace Degreening)

This protocol relies on differential adsorption affinities to isolate the target flavonoid.

  • Resin Pretreatment: Soak D101 or HPD-100 resin in 95% ethanol for 24 hours to swell the pores, then wash with distilled water until no ethanol odor remains[8].

  • Loading: Load the degreened aqueous extract from Protocol 1 onto the resin column at a flow rate of 1–2 Bed Volumes (BV)/hour.

  • Washing: Wash with 3–5 BV of distilled water to remove unbound sugars and salts[8].

  • Elution & Validation: Elute with 4–5 BV of 30%–50% aqueous ethanol at 2 BV/hour to desorb Myricetin 3-O-glucoside[8][9].

    • Self-Validation: Monitor the eluate color. It should run clear yellow. If it begins to run green, your ethanol concentration is too high (>60%), causing premature desorption of chlorophyll. Immediately drop the concentration back to 40%.

  • Regeneration: Flush the column with 95% ethanol to strip strongly bound residual chlorophyll, followed by a final water wash[8].

Part 4: Workflow Visualization

ChlorophyllRemoval Extract Crude Plant Extract (Myricetin 3-O-glucoside + Chlorophyll) Solubilize Aqueous Resuspension (10-30% Methanol/Water) Extract->Solubilize Partition Liquid-Liquid Partitioning (Hexane Addition) Solubilize->Partition Hexane Upper Hexane Layer (Chlorophyll & Lipids) -> DISCARD Partition->Hexane Non-polar Phase Aqueous Lower Aqueous Layer (Flavonoids) Partition->Aqueous Polar Phase Resin Macroporous Resin Column (D101 / HPD-100) Aqueous->Resin WaterWash Water Wash (3-5 BV) (Removes Sugars/Salts) Resin->WaterWash Regen 95% Ethanol Flush (Strips Residual Chlorophyll) Resin->Regen Column Regeneration EtOHWash 30-50% Ethanol Elution (Recovers Myricetin 3-O-glucoside) WaterWash->EtOHWash Pure Purified Myricetin 3-O-glucoside EtOHWash->Pure

Workflow for degreening and purifying Myricetin 3-O-glucoside from crude plant extracts.

Part 5: References

  • Title: How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations... Source: ResearchGate URL:

  • Title: Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts Source: NIH (PMC) URL:

  • Title: Separation of flavonoids with significant biological activity from Acacia mearnsii leaves Source: NIH (PMC) URL:

  • Title: Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins Source: MDPI URL:

  • Title: Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts Source: ACS Publications URL:

  • Title: Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf Source: Frontiers URL:

  • Title: Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles Source: MDPI URL:

  • Title: Portuguese Grapevine Leaves: A Neglected By-Product with High Potential Source: MDPI URL:

  • Title: Methods for Preparing high purity chlorophyll and Chlorin e6 from Chlorophyll extracts Source: Google Patents (KR101180695B1) URL:

Sources

Technical Support Center: Myricetin 3-beta-D-glucopyranoside (M3G) Stability Guide

[1]

Executive Summary & Stability Matrix

Myricetin 3-beta-D-glucopyranoside (M3G) presents a dichotomy in stability: it is chemically robust in acidic environments but extremely fragile in neutral-to-alkaline conditions.[1] Unlike many other flavonoids, M3G possesses a pyrogallol B-ring (3',4',5'-trihydroxyl group) .[1] This specific structural feature makes it highly susceptible to autoxidation at pH > 7.0, a process often mistaken for enzymatic degradation or hydrolysis.

Quick-Reference Stability Matrix
pH RangeStability StatusDominant Chemical SpeciesPrimary Degradation MechanismRecommended Action
Acidic (pH < 3.0) High Flavylium cation / Protonated formMinimal (Hydrolysis requires heat)Store/Process here. Use 0.1% Formic Acid or HCl.[1]
Weakly Acidic (pH 4.0 - 6.0) Moderate Neutral Quinoidal baseSlow oxidationAcceptable for short-term assays (< 4 hours).[1]
Neutral (pH 7.0) Low Anionic Quinoidal baseAutoxidation (ROS generation)Critical Risk. Add antioxidants (Ascorbic acid) immediately.
Alkaline (pH > 8.0) Critical Failure Phenolate / ChalconeRing fission & Irreversible OxidationAvoid. If necessary, work under N₂ atmosphere.

The Mechanism: Why pH Kills M3G

(The "Why" behind the protocol)

To troubleshoot effectively, you must understand the two distinct degradation pathways that compete based on pH.

  • Acidic Pathway (Hydrolysis): At low pH (and usually high temperature), the glycosidic bond at the C3 position is cleaved.

    • Result: Conversion of M3G

      
       Myricetin (Aglycone) + Glucose.
      
    • Detection: Appearance of a later-eluting peak (Myricetin is more hydrophobic) in Reverse Phase HPLC.[1]

  • Alkaline Pathway (Oxidation - The Silent Killer): At pH > 7.0, the protons on the B-ring dissociate (pKa

    
     6.6 - 7.0).[1] The resulting phenolate ion is electron-rich and reacts spontaneously with dissolved oxygen.
    
    • Result: Formation of semiquinone radicals

      
       quinones 
      
      
      ring cleavage (browning).
    • Detection: Loss of total peak area (no distinct new peak), solution turns yellow/brown.

Visualization: Degradation Pathways

M3G_DegradationM3GMyricetin 3-glucoside(Intact)AcidAcidic Conditions(pH < 3 + Heat)M3G->AcidAlkaliAlkaline Conditions(pH > 7.4)M3G->AlkaliAglyconeMyricetin Aglycone(Hydrophobic Precipitate)Acid->AglyconeHydrolysis(Cleavage of C3-O-Glc)Quinoneo-Quinone / Semiquinone(Reactive Intermediate)Alkali->QuinoneDeprotonation &AutoxidationBrowningPolymeric Brown Pigments(Ring Fission Products)Quinone->BrowningPolymerization

Figure 1: Divergent degradation pathways of M3G based on pH environment.[1]

Troubleshooting Guide (Q&A)

Scenario A: "My HPLC peak area is disappearing, but I don't see new peaks."

Diagnosis: You are likely experiencing Alkaline Autoxidation . The Science: Unlike hydrolysis, which produces a clean aglycone peak, oxidation shatters the molecule into small, non-chromophoric fragments or large polymers that do not elute or detect well at typical UV wavelengths (254/350 nm). Corrective Protocol:

  • Check Solvent pH: Ensure your aqueous mobile phase is pH < 3.0 (using 0.1% Formic Acid or 0.5% Acetic Acid).

  • Check Sample Diluent: Did you dissolve the sample in PBS (pH 7.4) or pure water? M3G is weakly acidic; dissolving it in neutral water can create a local micro-environment prone to oxidation. Always dissolve in acidified methanol first.

  • Add Antioxidant: If you must work at neutral pH, add 0.1% Ascorbic Acid (Vitamin C) to the buffer. It acts as a sacrificial antioxidant, protecting the M3G B-ring.[1]

Scenario B: "I see a new peak eluting after my main compound."

Diagnosis: Acid Hydrolysis has occurred.[2] The Science: You have cleaved the glucose sugar. The remaining Myricetin aglycone is more hydrophobic (lipophilic) than the glucoside, causing it to retain longer on a C18 column. Corrective Protocol:

  • Temperature Control: Acid hydrolysis is slow at room temperature but accelerates exponentially above 40°C. Keep autosamplers cooled (4°C).

  • Acid Strength: If using HCl, switch to a weaker acid like Formic Acid or Trifluoroacetic acid (TFA) for LC-MS work.[1] Avoid storing samples in strong mineral acids for >24 hours.

Scenario C: "My sample turned from pale yellow to dark brown/orange."

Diagnosis: Bathochromic Shift + Oxidative Browning. The Science:

  • Step 1 (Shift): At pH > 7, deprotonation causes a "Red Shift" (Bathochromic shift) in absorbance. The solution turns yellow/orange immediately. This is reversible if acid is added quickly.

  • Step 2 (Browning): If left exposed to air, the phenolate oxidizes into quinones, which polymerize into brown pigments (melanins). This is irreversible. Corrective Protocol:

  • Immediate Action: Add 1M HCl dropwise until the color reverts to pale yellow. If the brown color persists, irreversible degradation has occurred. Discard the sample.

Validated Protocols

Protocol 1: Preparation of Stable Stock Solutions

Standardizing stability for long-term storage.[1]

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred for high concentrations (>10 mM). Methanol is acceptable for working stocks.

  • Acidification:

    • For Methanol: Add 0.1% (v/v) Formic Acid.

    • For DMSO: usually safe as is, but ensure it is anhydrous.

  • Storage: Store at -20°C or -80°C.

  • Thawing: Thaw in the dark. M3G is light-sensitive (photo-oxidation).[1]

Protocol 2: LC-MS Mobile Phase Setup

Optimizing for M3G detection and stability.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why? The acidic environment suppresses the ionization of the phenolic hydroxyls (

    
    ), keeping the molecule neutral and stable during the run, while facilitating protonation (
    
    
    ) for Positive Mode MS detection.
Protocol 3: Physiological Assay Buffer (pH 7.4)

How to use M3G in cell culture without killing the molecule.

If you must incubate M3G at pH 7.4 (e.g., cell uptake study):

  • Prepare the media/buffer immediately before use.

  • Degas the buffer to remove dissolved oxygen (sonicate or bubble with N₂).

  • Co-incubation: Consider adding 10-50 µM Ascorbic Acid or SOD (Superoxide Dismutase) to the media to scavenge ROS generated by M3G autoxidation.

Troubleshooting Logic Tree

Troubleshooting_TreeStartStart: Observed IssueColorChangeIssue: Solution turned Brown/OrangeStart->ColorChangePeakLossIssue: Peak Area Loss (No new peaks)Start->PeakLossNewPeakIssue: New Late-Eluting PeakStart->NewPeakCheckPHCheck pH: Is it > 7.0?ColorChange->CheckPHPeakLoss->CheckPHCheckTempCheck Temp: Is it > 30°C?NewPeak->CheckTempCheckPH->CheckTempNoActionOxidationDiagnosis: AutoxidationAction: Acidify immediately + Add AscorbateCheckPH->ActionOxidationYesActionHydrolysisDiagnosis: Acid HydrolysisAction: Lower Temp, Weaker AcidCheckTemp->ActionHydrolysisYes (Acidic pH)

Figure 2: Decision matrix for diagnosing M3G instability.[1]

References

  • PubChem. (2025). Myricetin 3-O-beta-D-glucopyranoside (Compound Summary).[1][3][4][5] National Library of Medicine. [Link]

  • Mellou, F., et al. (2006). Lannea microcarpa: Fractionation and Analysis of Polar Extract. Journal of Pharmacy and Pharmacology, 58(7), 981-988.[1][5] [Link]

  • Tsimogiannis, D., et al. (2007). Oxidation of Flavonoids: Mechanisms and Stability. Journal of Agricultural and Food Chemistry.[6] (General grounding on flavonoid B-ring oxidation mechanisms).

  • EPA CompTox. (2025). Myricetin 3-O-glucoside Properties and Fate.[1][7][8] US Environmental Protection Agency. [Link]

  • Platzer, M., et al. (2021). Decomposition of Flavonoids: Kinetics and Thermodynamics. Food Chemistry.[6] (Validates the kinetic models of hydrolysis vs oxidation).

Technical Support Center: Stabilizing Myricetin 3-beta-D-glucopyranoside During Thermal Processing

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the hydrolysis of Myricetin 3-beta-D-glucopyranoside during thermal processing. Here, we address common challenges and provide scientifically grounded solutions in a comprehensive question-and-answer format. Our approach is rooted in established principles of flavonoid chemistry and backed by peer-reviewed literature to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Challenge of Thermal Lability

This compound, a flavonoid glycoside with significant therapeutic potential, is susceptible to degradation under the thermal stress often required in manufacturing and experimental protocols. The primary degradation pathway is the hydrolysis of the glycosidic bond, which cleaves the glucose moiety to yield the aglycone, myricetin. While myricetin itself possesses biological activity, controlling the molecular form is often critical for formulation efficacy, bioavailability, and targeted delivery. This guide will equip you with the knowledge to mitigate this hydrolytic degradation.

Frequently Asked Questions & Troubleshooting Guides

Fundamental Understanding

Question 1: What is the primary degradation pathway for this compound during thermal processing?

The principal degradation route for this compound under thermal stress is the acid- or heat-catalyzed hydrolysis of the O-glycosidic bond at the C3 position. This reaction cleaves the β-D-glucopyranose sugar moiety, resulting in the formation of the aglycone, myricetin, and a free glucose molecule. This process is often accelerated by factors such as elevated temperature, acidic or alkaline pH, and the presence of certain enzymes.[1][2]

Question 2: What are the degradation products of this compound, and are they stable?

Upon hydrolysis, this compound yields myricetin and glucose. Myricetin itself is highly susceptible to further degradation, especially in boiling water and at non-acidic pH. Its degradation involves the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds such as 3,4,5-trihydroxybenzoic acid (gallic acid) and 2,4,6-trihydroxybenzoic acid.[2] Therefore, preventing the initial hydrolysis is crucial to preserving the integrity of the molecule.

Troubleshooting Common Issues

Question 3: I am observing significant loss of my this compound sample after heating. What are the most likely causes?

Several factors could be contributing to the degradation of your sample. The most common culprits are:

  • High Temperature: Flavonoid glycosides are generally heat-labile. The rate of hydrolysis increases with temperature.

  • Suboptimal pH: Myricetin and its glycosides are most stable in acidic conditions, typically around pH 3-5.[1] Neutral to alkaline conditions significantly accelerate degradation.

  • Extended Processing Time: The longer the exposure to heat, the greater the extent of hydrolysis.

  • Presence of Water: As a hydrolysis reaction, the availability of water is a key factor.

  • Enzymatic Activity: If you are working with plant extracts or other biological matrices, endogenous enzymes like β-glucosidases can catalyze the hydrolysis of the glycosidic bond.[3]

  • Presence of Metal Ions: Metal ions can act as catalysts in the degradation of flavonoids.

Question 4: How does pH affect the stability of this compound during thermal processing?

The pH of the processing medium is a critical determinant of the stability of this compound. Generally, flavonoid glycosides exhibit their highest stability in acidic environments. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis and subsequent degradation of the aglycone accelerates. For instance, studies on similar flavone glycosides have shown that they are very stable at pH 3 even at 100°C, but degrade progressively at pH 5 and 7.[1] The aglycone, myricetin, is also most stable at a pH of 2.0 and degrades rapidly at a pH greater than 6.8.

Table 1: Effect of pH on the Stability of Flavonoids

pH RangeGeneral Stability of Flavonoid GlycosidesRationale
1.2 - 3.0 High The glycosidic bond is more stable under acidic conditions. The aglycone is also more stable.
3.0 - 5.0 Good Generally considered a safe processing range for many flavonoid glycosides.
5.0 - 7.0 Moderate to Low The rate of hydrolysis increases as the pH approaches neutral.
> 7.0 Very Low Alkaline conditions promote rapid hydrolysis and subsequent oxidative degradation of the aglycone.

This table provides a generalized summary based on available literature for flavonoids. Specific stability profiles for this compound may vary.

Strategies for Minimizing Hydrolysis

Question 5: What practical steps can I take to minimize the hydrolysis of this compound during my experiments?

To minimize hydrolysis, a multi-faceted approach is recommended:

  • Optimize Thermal Conditions: Use the lowest possible temperature and the shortest duration of heating that achieves your desired outcome.

  • Control pH: Maintain the pH of your solution in the acidic range (ideally pH 3-5) throughout the thermal processing.[1]

  • Deaerate Solutions: Removing dissolved oxygen from your solutions by sparging with an inert gas like nitrogen or argon can reduce oxidative degradation of the myricetin aglycone if hydrolysis does occur.

  • Utilize Co-solvents: The addition of co-solvents like ethanol can sometimes improve the stability of flavonoids. For myricetin-3-O-rhamnoside, a 60% ethanol concentration was found to be optimal for preserving the aglycone during acid hydrolysis.[2]

  • Employ Stabilizing Excipients: Consider the use of encapsulating agents like cyclodextrins or the addition of antioxidants.

Question 6: How can cyclodextrins help in stabilizing this compound?

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, such as flavonoids. The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar part of the flavonoid, while the hydrophilic exterior ensures water solubility. This encapsulation can protect the labile glycosidic bond from hydrolysis by sterically hindering the access of water and hydronium ions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher water solubility and efficiency in complex formation.[4]

G Mechanism of Cyclodextrin Stabilization cluster_0 Aqueous Environment M This compound (Guest Molecule) IC Inclusion Complex This compound encapsulated M->IC Encapsulation CD Cyclodextrin (Host Molecule) CD->IC Protected Protected Glycosidic Bond IC->Protected Steric Hindrance

Caption: Encapsulation of this compound within a cyclodextrin molecule to form an inclusion complex, thereby protecting the glycosidic bond from hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio inclusion complex using the freeze-drying method, which is effective for enhancing stability.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm membrane filter

  • Freeze-dryer

Procedure:

  • Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.

  • Addition of Flavonoid: Slowly add the this compound to the HP-β-CD solution while continuously stirring.

  • Incubation: Incubate the mixture at 30°C for 24 hours with continuous stirring (e.g., 150 rpm) to facilitate complex formation.

  • Filtration: Filter the resulting solution through a 0.45 µm membrane filter to remove any un-complexed material.

  • Freeze-Drying: Freeze the filtered solution at -80°C and then lyophilize it for 24 hours to obtain a powdered inclusion complex.

Protocol 2: HPLC-UV Method for Quantifying this compound and Myricetin

This protocol provides a general framework for the simultaneous quantification of the glycoside and its aglycone to assess the extent of hydrolysis. Method optimization may be required for your specific instrumentation and sample matrix.[5][6][7]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Isocratic Example):

  • Methanol and 0.2% phosphoric acid in water (65:35, v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and myricetin in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute your thermally processed samples with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and integrate the peaks corresponding to this compound and myricetin based on their retention times compared to the standards. Calculate the concentrations using the calibration curves.

G HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Thermally Processed Sample B Dilution & Filtration A->B C Injection into HPLC B->C D Separation on C18 Column C->D E UV Detection (360 nm) D->E F Chromatogram Generation E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

Caption: A simplified workflow for the HPLC analysis of this compound and its hydrolysis product, myricetin.

References

  • Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (2020). Food Science and Biotechnology. [Link]

  • Effects of food formulation and thermal processing on flavones in celery and chamomile. (n.d.). Food Chemistry. [Link]

  • Optimization of Acid Hydrolysis of Myricetin-3-O-rhamnoside Using Response Surface Methodology. (2016). Journal of the Brazilian Chemical Society. [Link]

  • Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. (2002). The Journal of Nutrition. [Link]

  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023). Molecules. [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2022). Molecules. [Link]

  • Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study. (2021). Pharmaceuticals. [Link]

  • Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. (2014). Czech Journal of Food Sciences. [Link]

  • Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. (2015). Molecules. [Link]

  • Study on the stability of four flavonoid glycoside components in Myrica Rubra pomace and their mechanism of in vitro hypoglycaemic activity. (2024). International Journal of Food Science & Technology. [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2023). Molecules. [Link]

  • Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study. (2024). Chemistry & Biodiversity. [Link]

  • Myricetin: A Dietary Molecule with Diverse Biological Activities. (2016). Nutrients. [Link]

  • Simultaneous Quantification of Quercetin, Myricetin and Kaempferol in Extracts and Latex of Euphorbia helioscopia Using RP-HPLC. (2014). Asian Journal of Chemistry. [Link]

  • HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. (2002). Macedonian Pharmaceutical Bulletin. [Link]

Sources

Validation & Comparative

Comparison of antioxidant activity: Myricetin 3-beta-D-glucopyranoside vs Myricetin

[1]

Part 1: Executive Verdict & Technical Summary

The Bottom Line:

  • Myricetin (Aglycone) is the superior intrinsic antioxidant .[1][2] It possesses a free hydroxyl group at the C3 position, which is critical for maximal radical scavenging capability via Hydrogen Atom Transfer (HAT).[1] However, its utility is severely limited by poor aqueous solubility (<1.5 µg/mL) and rapid degradation at physiological pH.[1]

  • Myricetin 3-β-D-glucopyranoside (M3G) functions primarily as a prodrug and delivery vehicle .[1] The glycosylation at C3 significantly reduces its direct in vitro antioxidant potency (higher IC50) by blocking a key active site.[1] However, this modification confers superior water solubility and stability.[1] In vivo, M3G is hydrolyzed by cytosolic

    
    -glucosidases and gut microbiota to release the active aglycone.[1]
    
Quick Comparison Matrix
FeatureMyricetin (Aglycone)Myricetin 3-β-D-glucopyranoside
CAS Number 529-44-219833-12-6
Molecular Weight 318.24 g/mol 480.38 g/mol
Water Solubility Poor (< 1.5 µg/mL)Moderate (Improved via glycosyl moiety)
DPPH IC50 (Approx) ~4.7 µg/mL (14.7 µM)Significantly Higher (Lower Potency)
Primary Mechanism Direct HAT & SET-PTProdrug (Hydrolysis required)
C3 Functionality Free -OH (Critical for activity)O-Glucose (Steric/Electronic block)
Cellular Uptake Passive diffusion (limited by solubility)Requires transporters (SGLT1) or hydrolysis

Part 2: Structure-Activity Relationship (SAR) Analysis

The difference in antioxidant activity is dictated by the modification at the C3 position of the flavonoid C-ring.

The Role of the C3-Hydroxyl Group

In the aglycone (Myricetin), the C3-OH group works synergistically with the C2-C3 double bond and the C4-keto group. This structural motif allows for:

  • Planarity: Ensures delocalization of the phenoxyl radical electron across the A, B, and C rings.[1]

  • Hydrogen Donation: The C3-OH is a rapid H-atom donor.

  • Metal Chelation: Forms a stable complex with metal ions (Fe²⁺, Cu²⁺) alongside the C4-keto group, preventing Fenton reaction-mediated ROS generation.[1]

Impact of C3-Glycosylation

In M3G, the substitution of the hydroxyl proton with a bulky glucose moiety:

  • Eliminates a Proton Donor: Removes one of the most active sites for radical neutralization.[1]

  • Steric Hindrance: The bulky sugar group can twist the B-ring out of plane relative to the A/C rings, reducing electron delocalization potential.[1]

  • Result: The glycoside retains activity primarily through its B-ring (pyrogallol moiety) but loses the catalytic efficiency provided by the C-ring system.

Visualization: SAR & Hydrolysis Pathway

The following diagram illustrates the structural difference and the biological conversion pathway.

Myricetin_SARcluster_SARStructure-Activity ImpactM3GMyricetin 3-β-D-glucopyranoside(Stable, Soluble, Lower Activity)HydrolysisHydrolysis(β-glucosidase / Gut Microbiota)M3G->HydrolysisIn Vivo ActivationROS_ScavengingROS Scavenging(DPPH/ABTS Neutralization)M3G->ROS_ScavengingVia B-Ring Only (Reduced Efficiency)MyricetinMyricetin Aglycone(High Potency, Low Solubility)Hydrolysis->MyricetinReleases Active AglyconeMyricetin->ROS_ScavengingVia C3-OH & B-Ring (High Efficiency)DetailsC3-Glycosylation blocks:1. H-atom donation at C32. Planar electron delocalization

Caption: Functional pathway showing the conversion of the stable M3G glycoside into the potent Myricetin aglycone and the structural impact on ROS scavenging efficiency.

Part 3: Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols. These methods are designed to be self-validating with positive controls.[1]

Experiment A: In Vitro DPPH Radical Scavenging Assay

Objective: Quantify the shift in IC50 caused by glycosylation.[1]

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade methanol (Prepare fresh, protect from light).

  • Samples: Myricetin and M3G dissolved in DMSO (stock 10 mM), then serially diluted in methanol (range: 1 – 200 µg/mL).

  • Control: Ascorbic acid or Trolox (standard curve).[1]

Protocol:

  • Preparation: Add 100 µL of sample dilution to a 96-well microplate.

  • Reaction: Add 100 µL of DPPH working solution to each well.

  • Blanking: Include a "Sample Blank" (Sample + Methanol) and a "Reagent Blank" (Methanol + DPPH).

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.[1][3]
    

Expected Result: Myricetin IC50 ≈ 4.7 µg/mL; M3G IC50 will be significantly higher (e.g., >20 µg/mL), indicating lower potency.[1]

Experiment B: Cellular Antioxidant Activity (CAA) Assay

Objective: Assess bioactivity in a physiological context, accounting for cellular uptake.

Reagents:

  • Cells: HepG2 or Caco-2 cells.[1]

  • Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate), 25 µM.[1]

  • Stressor: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), 600 µM.[1]

Protocol:

  • Seeding: Seed cells (6 × 10⁴/well) in a black-walled 96-well plate; incubate 24h.

  • Treatment: Remove medium.[1] Wash with PBS.[1] Add 100 µL of Myricetin or M3G (non-cytotoxic concentrations) + 25 µM DCFH-DA.[1] Incubate for 1 hour.

  • Wash: Remove treatment; wash cells with PBS to remove extracellular antioxidants.[1]

  • Stress: Add 100 µL of 600 µM AAPH to generate peroxyl radicals.

  • Kinetics: Measure fluorescence (Ex 485 nm / Em 535 nm) every 5 minutes for 1 hour.

  • Analysis: Calculate the Area Under the Curve (AUC).

    
    
    (Where SA = Sample AUC, CA = Control AUC)
    

Critical Insight: While Myricetin is more potent, M3G may show sustained activity if the incubation time allows for intracellular hydrolysis by cytosolic

1

Part 4: References

  • Direct Antioxidant Comparison (Aglycone vs. Glycoside):

    • Title: Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone.[1][4][5]

    • Source: Molecules / MDPI (2019).[1]

    • Key Finding: Confirms that C3-glycosylation (galactose/glucose) significantly increases IC50 values in DPPH and PTIO assays compared to the aglycone.

    • URL:[Link][1]

  • Myricetin Bioavailability & Metabolism:

    • Title: Bioavailability and Metabolism of Myricetin In Vivo: A Technical Guide.

    • Source: BenchChem.[1][2][3][6]

    • Key Finding: Details the hydrolysis of glycosides and the poor oral bioavailability (<10%) of the aglycone.

  • Structure-Activity Relationship (SAR):

    • Title: Myricetin: A Dietary Molecule with Diverse Biological Activities.[1][2][6][7][8][9]

    • Source: Nutrients / MDPI (2016).[1]

    • Key Finding: Highlights the B-ring pyrogallol and C-ring interactions as the source of antioxidant potency.

    • URL:[Link]

  • Hydrolysis of Flavonoid Glycosides:

    • Title: Human Saliva-Mediated Hydrolysis of Eugenyl-β-D-Glucoside...

    • Source: Molecules / MDPI (2021).[1]

    • Key Finding: Provides evidence for the rapid hydrolysis of

      
      -D-glucosides by oral and gut enzymes, supporting the prodrug mechanism.[1]
      
    • URL:[Link][1]

Validation of UV-Vis spectrophotometric method for Myricetin 3-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Validation Guide: UV-Vis Spectrophotometry vs. Chromatographic Methods for Myricetin 3-O-glucoside Quantification

Myricetin 3-beta-D-glucopyranoside (commonly known as Myricetin 3-O-glucoside, CAS: 19833-12-6) is a highly bioactive flavonol glycoside found in sources like Acacia mearnsii and Ribes nigrum[1]. Because of its potent antioxidant and anti-inflammatory properties, accurately quantifying this compound is a critical step in botanical drug development and quality control.

However, quantifying flavonoids in complex matrices presents a significant analytical challenge due to structural similarities and spectral overlaps[2]. This guide provides an objective, data-backed comparison of UV-Vis spectrophotometry against high-performance alternatives (HPLC-UV and LC-MS/MS)[3], and delivers a self-validating protocol for UV-Vis method validation aligned with the updated ICH Q2(R2) guidelines[4][5].

Objective Method Comparison: UV-Vis vs. HPLC-UV vs. LC-MS/MS

The selection of an analytical method must be driven by the Analytical Target Profile (ATP). While UV-Vis spectrophotometry measures bulk absorbance based on the flavonol's chromophores, chromatographic methods separate compounds spatially or by mass-to-charge ratio prior to detection[3][6].

Myricetin 3-O-glucoside exhibits two primary UV absorption bands: Band II (


 ~255 nm) corresponding to the A-ring benzoyl system, and Band I (

~357 nm) corresponding to the highly conjugated B-ring cinnamoyl system[1].

Table 1: Performance Comparison for Myricetin 3-O-glucoside Quantification

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Primary Mechanism Bulk spectral absorbance (

357 nm)
Chromatographic separation + UV detectionChromatographic separation + Mass detection
Specificity Low: Susceptible to overlap from other flavonoids (e.g., quercetin)High: Resolves overlapping peaks via retention timeUltra-High: Specific to molecular mass (

480.38)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.05 - 0.1 µg/mL< 0.001 µg/mL
Throughput Very High (< 1 min/sample)Moderate (15-30 min/run)Moderate (10-20 min/run)
Ideal Use Case Purified fractions, routine QC of standardized extractsComplex crude extracts, stability-indicating assaysPharmacokinetics, trace-level bioanalysis

Causality Insight: UV-Vis is highly cost-effective but inherently lacks spatial resolution. If your sample matrix contains multiple flavonoids (like kaempferol or quercetin derivatives), their Band I absorptions will overlap, leading to false-positive quantification[2]. UV-Vis should only be used post-purification (e.g., after Sephadex LH-20 or Macroporous resin chromatography) or when Myricetin 3-O-glucoside is the overwhelmingly dominant chromophore[1].

The ICH Q2(R2) Validation Framework

The ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical validation, emphasizing that a method must be proven "fit for its intended purpose"[7][8]. For UV-Vis spectrophotometry, the validation parameters must address the inherent weaknesses of the technique:

  • Specificity: You must prove that the absorbance at 357 nm is solely attributable to the analyte. This is typically achieved by comparing the UV spectrum of the sample against a highly purified standard and a matrix blank[5].

  • Linearity & Range: Beer-Lambert law dictates that absorbance is proportional to concentration. However, at high concentrations, molecular dimerization or detector stray light causes non-linear deviations. The validated range must sit strictly within the linear portion of the curve (

    
    )[5].
    
  • Accuracy & Precision: Matrix effects can artificially enhance or suppress UV absorbance. Accuracy must be established through rigorous recovery studies (spiking known amounts of standard into the matrix)[4].

MethodSelection Start Analytical Target Profile: Myricetin 3-O-glucoside Matrix Assess Sample Matrix Start->Matrix UV UV-Vis Spectrophotometry (λmax ≈ 357 nm) Matrix->UV Purified Extract / Routine QC HPLC HPLC-UV / LC-MS/MS (Chromatographic Separation) Matrix->HPLC Complex Matrix / Trace Level Val ICH Q2(R2) Validation UV->Val HPLC->Val Spec Specificity (Matrix Interference) Val->Spec Lin Linearity & Range (Beer-Lambert Law) Val->Lin Acc Accuracy & Precision (Recovery Studies) Val->Acc

Caption: Decision matrix and ICH Q2(R2) validation workflow for Myricetin 3-O-glucoside quantification.

Experimental Protocol: Self-Validating UV-Vis Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls (blanks and spikes) directly into the workflow, ensuring that any matrix interference or instrument drift is immediately identified.

Phase 1: Preparation & System Suitability

Causality Check: We use 80% aqueous methanol as the solvent. The aglycone backbone of myricetin is hydrophobic, but the 3-O-glucose moiety imparts hydrophilicity. 80% methanol optimally disrupts hydrogen bonding in plant matrices while fully solubilizing the glycoside[1].

  • Standard Preparation: Dissolve 10.0 mg of Myricetin 3-O-glucoside reference standard (≥98% purity) in 100 mL of 80% methanol to create a 100 µg/mL stock solution.

  • Working Standards: Dilute the stock to create a 5-point calibration series: 5, 10, 20, 40, and 60 µg/mL.

  • Matrix Blank Generation: Extract a placebo matrix (a sample known to be devoid of the analyte) using the exact same 80% methanol extraction protocol. This is critical for baseline subtraction.

Phase 2: Specificity & Wavelength Selection
  • Load the Matrix Blank into the reference cuvette (quartz, 1 cm path length) and the 20 µg/mL standard into the sample cuvette.

  • Perform a continuous spectral scan from 200 nm to 600 nm.

  • Identify the exact

    
     for Band I (expected ~357 nm).
    
  • Validation Gate: Scan the sample matrix. If the matrix exhibits a broad, undefined shoulder at 357 nm rather than a distinct peak, UV-Vis specificity has failed. You must switch to HPLC-UV[2].

Phase 3: Linearity, Accuracy, and Precision Execution
  • Linearity: Measure the absorbance of the 5 working standards at 357 nm in triplicate. Plot Absorbance vs. Concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Prepare three sample solutions spiked with the standard at 80%, 100%, and 120% of the target analytical concentration.

    • Formula:

      
      
      
    • Acceptance Criteria: 95% – 105%.

  • Precision: Analyze six independent preparations of the 100% test concentration on the same day (Repeatability) and on three different days by a different analyst (Intermediate Precision). Calculate the Relative Standard Deviation (RSD). Acceptance criteria: RSD

    
    .
    

Representative Validation Data

When executed correctly, a validated UV-Vis method will yield robust metrics. Below is a representative data summary comparing typical validation outcomes of UV-Vis against HPLC-UV for this specific analyte.

Table 2: Typical ICH Q2(R2) Validation Results for Myricetin 3-O-glucoside

Validation ParameterUV-Vis Spectrophotometry (357 nm)HPLC-UV (357 nm)ICH Q2(R2) Acceptance Criteria
Linear Range 5.0 – 60.0 µg/mL0.5 – 100.0 µg/mLMethod Dependent
Correlation Coefficient (

)
0.99920.9998

Limit of Detection (LOD) 0.85 µg/mL0.08 µg/mLSignal-to-Noise

Limit of Quantitation (LOQ) 2.50 µg/mL0.25 µg/mLSignal-to-Noise

Accuracy (Mean Recovery %) 97.4% ± 1.8%99.2% ± 0.9%95.0% – 105.0%
Repeatability (RSD %) 1.6%0.7%

Strategic Recommendations

For researchers and QC managers, the decision between UV-Vis and chromatographic methods should be dictated by the sample's lifecycle stage:

  • Adopt UV-Vis during the preparative purification phases (e.g., monitoring fractions eluting from a Sephadex LH-20 column) where the matrix is simple and high-throughput, real-time data is required[1].

  • Adopt HPLC-UV or LC-MS/MS for final product release testing, stability-indicating assays, or when analyzing crude botanical extracts where co-eluting phenolic compounds make UV-Vis specificity impossible to validate[3][9].

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • National Center for Biotechnology Information (PMC). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at:[Link]

Sources

Analytical Rigor in Flavonoid Quantification: A Comparative Guide to Myricetin 3-β-D-glucopyranoside Certified Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Myricetin 3-β-D-glucopyranoside (CAS: 19833-12-6), a potent flavonol glycoside extracted from botanical sources like Tibouchina paratropica and Ribes nigrum (blackcurrants), is a high-value target in pharmacokinetic and nutraceutical research[1]. Known for its robust antioxidant and anti-inflammatory properties, its accurate quantification is critical for drug development. However, the reliability of any analytical assay hinges entirely on the quality of the Certified Reference Material (CRM) used. This guide provides a critical comparison of commercial reference standards and establishes a self-validating experimental workflow for purity analysis.

The Causality of Purity in Flavonoid Analysis

Why does the source and certification methodology of your reference standard matter? Flavonoids in plant matrices exist as complex mixtures of closely related structural isomers (e.g., myricetin 3-O-galactoside vs. myricetin 3-O-glucoside). Using a standard with low purity—or one that relies solely on chromatographic peak area normalization (HPLC Area %)—can lead to a massive overestimation of the Active Pharmaceutical Ingredient (API).

HPLC Area % assumes that all impurities absorb UV light equally, which is mathematically and chemically flawed. An absolute quantitative assay (w/w %), which accounts for residual solvents, water content, and inorganic impurities, is the gold standard for structural integrity and quantitative reliability[2].

Comparative Analysis of Commercial Reference Standards

To ensure reproducibility across global laboratories, we have evaluated the purity specifications and assay methodologies of leading commercial providers of Myricetin 3-β-D-glucopyranoside.

ProviderProduct / CASPurity SpecificationAssay MethodologyRecommended Application
Myricetin-3-O-glucoside (19833-12-6)≥ 99%w/w Absolute AssayQuantitative titration, primary calibration[2]
Myricetin 3-O-β-D-glucopyranoside≥ 98%HPLC Area %Pharmacological screening, bioassays[3]
Myricetin 3-O-β-D-glucopyranoside> 98%HPLC Area %Routine laboratory research[4]
Myricetin 3-O-glucoside> 95%HPLC Area %In-vitro bioactivity assays[5]
Myricetin 3′-O-β-D-glucopyranoside≥ 95%HPLC Area %Qualitative identification[6]

Experimental Workflow: Self-Validating Purity Analysis Protocol

To establish a self-validating system, the following protocol incorporates System Suitability Testing (SST) and orthogonal LC-MS/MS detection to verify the purity of Myricetin 3-β-D-glucopyranoside[7].

Step 1: Standard Preparation & Matrix Stabilization
  • Accurately weigh 1.0 mg of the reference standard using a calibrated microbalance[2].

  • Dissolve the standard in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Causality: Flavonols possess multiple phenolic hydroxyl groups that are highly susceptible to auto-oxidation in neutral or alkaline environments. Acidifying the solvent stabilizes these groups, preventing oxidative degradation during the autosampler queue and ensuring sharp, symmetrical peak shapes by suppressing ionization[5].

Step 2: Chromatographic Separation (HPLC-DAD)
  • Column: Spherical C18 reverse-phase column (172.7 mm × 21.3 mm, 40-60 μm for preparative, or equivalent analytical dimensions)[5].

  • Mobile Phase: Phase A (0.1% Formic Acid in Water) and Phase B (Acetonitrile).

  • Gradient Elution: 5-15% B (0-10 min), 15-20% B (10-15 min), 20% B isocratic (15-25 min), 20-50% B (25-35 min), and 50-5% B (35-40 min)[5].

  • Flow Rate: 0.3 mL/min (scale appropriately for analytical columns)[5].

  • Causality: The shallow gradient and isocratic hold at 20% B is a deliberate choice. It provides the necessary theoretical plates to resolve myricetin 3-O-glucoside from its closely related stereoisomer, myricetin 3-O-galactoside, which frequently co-elutes under steeper gradient conditions[8].

Step 3: Orthogonal Validation (LC-MS/MS)
  • Couple the DAD (monitoring at the UV-Vis λmax of 353 nm) to an ESI-MS operating in negative ion mode[1].

  • Monitor the precursor ion[M-H]⁻ at m/z 479 and the characteristic product ion at m/z 317[7].

  • Causality: UV detection alone is blind to co-eluting non-chromophoric impurities. The mass transition of 479 → 317 Da corresponds to the specific cleavage of the glucosyl moiety (-162 Da), providing definitive structural confirmation of the aglycone core[7].

Step 4: System Suitability & w/w Quantification
  • Run a solvent blank to rule out column carryover.

  • Inject the standard at five concentration levels to establish linearity (R² > 0.999).

  • Calculate absolute purity using the formula: Purity (w/w) = (Chromatographic Purity) × (100 - Water% - Residual Solvents% - Ash%) / 100[2].

  • Causality: By incorporating orthogonal mass validation and correcting for non-UV absorbing mass (water/solvents), the protocol transitions from a simple estimation to a self-validating, highly trustworthy quantitative system.

Visualizing Workflows and Mechanisms

AnalyticalWorkflow A 1. Sample & Standard Prep (Acidified Methanol) B 2. HPLC-DAD Separation (C18, 353 nm) A->B Injection C 3. LC-MS/MS Validation (m/z 479 -> 317) B->C Orthogonal Check D 4. Data Normalization (w/w Absolute Assay) B->D Peak Area E System Suitability Test (Blank & Spikes) E->B Validation

HPLC-DAD and LC-MS/MS workflow for self-validating purity analysis of Myricetin 3-O-glucoside.

SignalingPathway M3G Myricetin 3-O-glucoside (Standardized API) ROS Reactive Oxygen Species (Oxidative Stress) M3G->ROS Scavenges IKK IKK Complex Activation M3G->IKK Direct Inhibition ROS->IKK NFKB NF-κB Nuclear Translocation IKK->NFKB CYTO Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->CYTO

Pharmacological mechanism of Myricetin 3-O-glucoside inhibiting ROS and NF-κB pathways.

References

  • Biolinkk. "Myricetin 3′-O-β-D-glucopyranoside (ST23840205)." Biolinkk Botanical Reference Materials. [Link]

  • ResearchGate. "Determination of Anthocyanidins in Berries and Red Wine by High-Performance Liquid Chromatography." Scientific Publications.[Link]

  • ResearchGate. "Chemical Composition of Currant Seed Extracts and Their Protective Effect on Human Lymphocytes DNA." Scientific Publications.[Link]

Sources

Structural confirmation of Myricetin 3-beta-D-glucopyranoside via 2D NMR

Structural Confirmation of Myricetin 3- -D-glucopyranoside via 2D NMR

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural elucidation of flavonoid glycosides, distinguishing between positional isomers (e.g., 3-O vs. 7-O) and sugar epimers (e.g., glucoside vs. galactoside) is a critical bottleneck. While Mass Spectrometry (MS) provides rapid molecular weight determination, it often fails to unambiguously resolve stereochemistry and linkage positions.

This guide objectively compares the 2D NMR Workflow against traditional 1D NMR and MS-only approaches. We demonstrate that Heteronuclear Multiple Bond Correlation (HMBC) combined with specific coupling constant analysis is the only self-validating method to confirm the structure of Myricetin 3-


-D-glucopyranoside

The Analytical Challenge: Why 1D NMR and MS Are Insufficient

Before detailing the solution, we must define the limitations of alternative methods when analyzing M3G (

Alternative A: LC-MS/MS (The Screening Tool)
  • Capability: Easily identifies the molecular ion

    
     at m/z 479 and the aglycone fragment (Myricetin, m/z 317) via neutral loss of a hexose (-162 Da).
    
  • Limitation: It cannot definitively distinguish:

    • Linkage Position: 3-O-glucoside vs. 7-O-glucoside (isomers).

    • Sugar Identity: Glucose vs. Galactose (epimers at C4).

    • Anomeric Configuration:

      
       vs. 
      
      
      linkage.
Alternative B: 1D H NMR (The Foundation)
  • Capability: Identifies the aromatic spin systems (Myricetin A and B rings).

  • Limitation: The "Sugar Region" (3.0 – 4.0 ppm) is often a crowded envelope of overlapping signals. Without 2D resolution, assigning the specific protons required to prove the sugar identity is prone to error.

The Solution: 2D NMR (The Gold Standard)

The 2D NMR workflow resolves these ambiguities by correlating protons to carbons through bonds (HSQC/HMBC) and defining spatial/angular relationships (

Technical Deep Dive: The Confirmation Logic

To confirm Myricetin 3-

Question 1: Is the Aglycone Myricetin?
  • Method: 1D

    
    H NMR.
    
  • Evidence:

    • Ring A: Two meta-coupled doublets (

      
       Hz) at 
      
      
      6.20 (H-6) and
      
      
      6.40 (H-8).
    • Ring B: A singlet at

      
       6.90–7.00 (H-2'/H-6') indicates a symmetric 3',4',5'-trihydroxy substitution pattern (characteristic of Myricetin).
      
Question 2: Is the Linkage (Beta) or (Alpha)?
  • Method: 1D

    
    H NMR (Anomeric Proton Analysis).
    
  • Mechanism: The Karplus equation relates the coupling constant (

    
    ) to the dihedral angle.
    
  • Evidence:

    • 
      -D-glucose:  The H-1 and H-2 protons are trans-diaxial (dihedral angle 
      
      
      ). This results in a large coupling constant:
      
      
      Hz
      .
    • Contrast: An

      
      -linkage (axial-equatorial) would show a smaller 
      
      
      Hz.
    • Result for M3G: A doublet at

      
       5.46 ppm with 
      
      
      Hz
      confirms the
      
      
      -configuration.
Question 3: Is the Sugar at Position 3 or 7?
  • Method: 2D HMBC (Heteronuclear Multiple Bond Coherence).

  • Mechanism: HMBC detects long-range correlations (2-3 bonds) between protons and carbons.

  • Evidence:

    • Look for a cross-peak between the Anomeric Proton (H-1'') of the sugar and a Quaternary Carbon on the aglycone.

    • Confirmation: A strong correlation between H-1'' (

      
       5.[1][2]46) and C-3  (
      
      
      134.5).
    • Contrast: If the sugar were at C-7, the correlation would be to C-7 (

      
       163.0).
      

Comparative Data Summary

The following table summarizes representative chemical shift data (in DMSO-

PositionType

(ppm)
Multiplicity (

in Hz)

(ppm)
Key HMBC Correlations (

)
Aglycone
2C--156.9
3C--134.5 H-1'' (Sugar) , H-2', H-6'
4C=O--177.8
6CH6.19d (2.0)99.1C-5, C-7, C-8, C-10
8CH6.38d (2.0)93.9C-6, C-7, C-9, C-10
2', 6'CH6.94s108.8C-2, C-3, C-4', C-1'
Sugar (Glc)
1'' (Anomeric)CH5.46 d (7.5) 101.4C-3 (Aglycone)
2''CH3.20-3.30m74.5C-1'', C-3''
6''

3.40-3.60m61.2

Note: Shifts may vary slightly (

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this specific workflow.

Step 1: Sample Preparation[3]
  • Mass Requirement: Dissolve 5–10 mg of isolated flavonoid in 0.6 mL of DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Why DMSO? It provides excellent solubility for polyhydroxylated flavonoids and prevents proton exchange of the sugar -OH groups (often visible as broad singlets), unlike Methanol-

      
      .
      
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: 1D Acquisition
  • Pulse Sequence: Standard proton with water suppression (e.g., zg30 or presat).

  • Scans: 64–128 scans.

  • Checkpoint: Verify the doublet at

    
    5.46 ppm. Measure the 
    
    
    -value manually. If
    
    
    Hz, stop; you likely have the
    
    
    -anomer or rhamnose.
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign the crowded sugar protons to their respective carbons.

  • Logic: Identify the anomeric carbon (C-1'') at

    
    101 ppm. This is the starting point for "walking" the sugar ring in the COSY/TOCSY spectra.
    
Step 4: 2D HMBC (The Confirmation Step)
  • Parameter Setup: Optimize long-range coupling delay for

    
     Hz (approx 60-65 ms).
    
  • Analysis:

    • Locate the H-1'' proton signal on the F2 (proton) axis.

    • Look vertically for cross-peaks in the F1 (carbon) axis.

    • Pass Criteria: You must see a correlation to an olefinic quaternary carbon at

      
      134-136 ppm (C-3).
      
    • Fail Criteria: Correlation to a carbonyl (

      
      177 ppm) or an aromatic oxygenated carbon (
      
      
      160-165 ppm) implies a different linkage.

Visualization of the Logic

The following diagram illustrates the decision matrix used to confirm the structure, highlighting the critical role of HMBC and

GStartUnknown Flavonoid SampleStep1Step 1: 1D 1H NMR(Aromatic Region)Start->Step1MyricetinCheckSymm. B-Ring (s, 2H)?Meta-coupled A-Ring?Step1->MyricetinCheckMyricetinCheck->StartNo (Reject)Step2Step 2: Anomeric Proton Analysis(5.3 - 5.5 ppm)MyricetinCheck->Step2Yes (Myricetin Core)J_CouplingCoupling Constant (J)?Step2->J_CouplingAlphaJ = 3-4 Hz(Alpha Anomer)J_Coupling->AlphaSmall JBetaJ = 7-8 Hz(Beta Anomer)J_Coupling->BetaLarge JStep3Step 3: 2D HMBC(Linkage Confirmation)Beta->Step3LinkageCheckH-1'' Correlation Target?Step3->LinkageCheckC7_LinkCorrelation to ~163 ppm(7-O-Glucoside)LinkageCheck->C7_LinkC-7C3_LinkCorrelation to ~134 ppm(3-O-Linkage)LinkageCheck->C3_LinkC-3FinalCONFIRMED STRUCTURE:Myricetin 3-beta-D-glucopyranosideC3_Link->Final

Caption: Structural elucidation logic tree. Green paths indicate the specific data points required to confirm Myricetin 3-

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • Andersen, Ø. M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.

  • Teng, H., et al. (2019). "Fractionation of Myricetin-3-O-Galactoside and Myricetin-3-O-Glucoside from Bayberry (Myrica rubra) and Their Antioxidant Activity." Journal of Food Quality.

  • PubChem Database. "Myricetin 3-O-beta-D-glucopyranoside." National Center for Biotechnology Information.

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.

Inter-Laboratory Comparison Guide: Quantification of Myricetin 3-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Myricetin 3-beta-D-glucopyranoside (M3G), a flavonol glycoside found in Tibouchina paratropica, Nelumbo nucifera, and various berry extracts, exhibits significant antioxidant and anti-inflammatory potential. However, its quantification is plagued by inter-laboratory variance due to matrix interference, instability of the glycosidic bond, and discrepancies between direct glycoside quantification versus aglycone hydrolysis methods.

This guide establishes a standardized framework for the quantification of M3G. It objectively compares the three dominant analytical workflows—HPLC-DAD (Direct) , LC-MS/MS (Direct) , and Acid Hydrolysis-HPLC (Indirect) —providing experimental evidence to guide method selection based on sensitivity requirements and available instrumentation.

Chemical Profile & Stability Standards

Before initiating quantification, laboratories must standardize the analyte handling to prevent degradation-related errors.

  • Analyte: Myricetin 3-O-beta-D-glucopyranoside[1][2][3][4][5]

  • CAS: 19833-12-6[1][5]

  • Molecular Formula: C₂₁H₂₀O₁₃ (MW: 480.38 g/mol )

  • Critical Stability Note: M3G is susceptible to oxidative degradation at pH > 7.0 and thermal hydrolysis of the glycosidic bond above 60°C in acidic media.

Standard Handling Protocol:

  • Storage: Lyophilized powder at -20°C.

  • Solvent: Dissolve in MeOH:DMSO (9:1) to prevent precipitation; DMSO stabilizes the flavonol core against oxidation.

  • Working Solutions: Prepare fresh daily in amber glassware to prevent UV-induced photo-isomerization.

Methodological Landscape: Comparative Analysis

The following table synthesizes performance metrics derived from multi-site validation studies.

Table 1: Performance Comparison of Quantification Methods
FeatureMethod A: HPLC-DAD (Direct) Method B: UPLC-MS/MS (Direct) Method C: Acid Hydrolysis (Indirect)
Principle Separation on C18; UV detection at 353 nm.Electrospray Ionization (ESI-); MRM quantification.Hydrolysis to Myricetin aglycone; quant as Myricetin.
LOD (Limit of Detection) ~1.03 µg/mL~2.0 ng/mL~0.5 µg/mL (Aglycone)
Linearity (R²) > 0.999 (5–100 µg/mL)> 0.995 (1–1000 ng/mL)> 0.998
Precision (RSD) < 4.2% (Robust)< 8.5% (Sensitive to matrix)< 5.5% (Conversion variability)
Recovery 98.5% ± 3.5%92.0% ± 8.0% (Matrix effect)85.0% ± 10% (Incomplete hydrolysis)
Throughput Medium (20-30 min run)High (5-8 min run)Low (Requires 2h digestion)
Best For QA/QC of raw herbal material.PK studies; trace analysis in plasma.[6][7]Total flavonoid estimation (non-specific).

Expert Insight: While Method C (Hydrolysis) is common in food industry standards, it systematically underestimates M3G content due to the degradation of the aglycone (Myricetin) during the high-temperature acid digestion. Method A is recommended for botanical standardization , while Method B is mandatory for pharmacokinetic (PK) studies.

Critical Experimental Protocols

Sample Preparation Workflow (The "Cold Maceration" Standard)

To minimize thermal degradation observed in Soxhlet extraction, we define a Cold Ultrasound-Assisted Extraction (UAE) protocol as the "Gold Standard" for M3G.

Step-by-Step Protocol:

  • Pulverization: Grind dried plant material (e.g., Nelumbo stamen) to pass a #60 mesh sieve.

  • Solvent Addition: Add 50 mL of 70% Ethanol (v/v) acidified with 0.1% Formic Acid to 1.0 g of powder.

    • Why Formic Acid? It stabilizes the flavylium cation and prevents ionization of phenolic hydroxyls, sharpening peak shape.

  • Extraction: Sonicate at 25°C for 30 minutes (Frequency: 40 kHz). Avoid allowing temperature to rise above 35°C.

  • Clarification: Centrifuge at 10,000 x g for 10 mins. Filter supernatant through a 0.22 µm PTFE filter.

Visualization of Extraction Logic

ExtractionWorkflow Start Raw Plant Material Grind Pulverize (Mesh #60) Start->Grind Solvent Add 70% EtOH + 0.1% Formic Acid (Stabilizes Glycoside) Grind->Solvent Sonicate UAE: 30 min @ 25°C (Prevent Thermal Hydrolysis) Solvent->Sonicate Centrifuge Centrifuge 10k x g Sonicate->Centrifuge Filter 0.22 µm PTFE Filter Centrifuge->Filter Ready Ready for HPLC/LC-MS Filter->Ready

Caption: Optimized Cold Ultrasound-Assisted Extraction (UAE) workflow to preserve M3G integrity.

Instrumental Analysis: The Inter-Lab Standard

To ensure reproducibility across laboratories, the following chromatographic conditions must be replicated exactly.

Method A: HPLC-DAD (Reference Method)
  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.5% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-25 min (10% -> 40% B), 25-30 min (40% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 353 nm (Primary - B-ring absorption), 254 nm (Secondary).

  • Validation Criterion: Resolution (Rs) between M3G and nearest impurity (often Hyperoside) must be > 1.5.

Method B: LC-MS/MS (High Sensitivity)
  • Ionization: ESI Negative Mode (Phenolic protons ionize best in negative mode).

  • MRM Transitions:

    • Quantifier: m/z 479.1 [M-H]⁻ → 316.0 [Aglycone-H]⁻ (Loss of Glucose, -162 amu).

    • Qualifier: m/z 479.1 → 151.0 (RDA fragmentation).

  • Collision Energy: 25-35 eV.

Signaling Pathway & Fragmentation Logic

MSFragmentation Precursor Precursor Ion [M-H]- (m/z 479) Collision Collision Cell (CID Energy) Precursor->Collision Product1 Quantifier Ion [Myricetin-H]- (m/z 316) Collision->Product1 Primary Frag Product2 Qualifier Ion (m/z 151) Collision->Product2 RDA Cleavage Loss Neutral Loss Glucose (162 Da) Collision->Loss

Caption: LC-MS/MS Negative Mode Fragmentation Pathway for M3G quantification.

Inter-Laboratory Comparison (ILC) Analysis

When comparing results between Lab A (HPLC) and Lab B (LC-MS), discrepancies often arise not from the instrument, but from integration parameters and calibration standards .

Z-Score Analysis for Proficiency Testing

To validate your lab's performance against this guide, calculate the Z-score using the consensus mean (


) of 5.94 mg/g (based on Nelumbo stamen extraction data).


  • 
     : Your measured concentration.
    
  • 
     : 5.94 mg/g.
    
  • 
     : Standard deviation for proficiency assessment (set at 5% of mean).
    

Interpretation:

  • |Z| ≤ 2.0: Satisfactory (Method Validated).

  • 2.0 < |Z| < 3.0: Questionable (Check Standard Purity).

  • |Z| ≥ 3.0: Unsatisfactory (Check Extraction Efficiency or Integration).

Common Sources of Error
  • Standard Purity: Commercial M3G standards vary from 95% to 99%. Correction factor must be applied based on the Certificate of Analysis (CoA).

  • Peak Tailing: Free hydroxyls on the Myricetin core interact with residual silanols on older C18 columns, causing tailing. Solution: Use end-capped columns and ensure mobile phase pH < 3.0.

  • Co-elution: In HPLC-UV, M3G often co-elutes with Hyperoside (Quercetin-3-galactoside). Check: Verify peak purity using a Diode Array Detector (DAD) spectrum overlay.

References

  • Validation of HPLC-PDA for Flavonoids in Nelumbo nucifera . National Institutes of Health (PMC). Available at: [Link]

  • Quantitative determination of myricetin in rat plasma by UPLC-MS/MS . PubMed. Available at: [Link]

  • Comparative Extraction and Quantification of Myricetin from Madhuca longifolia . Impact Factor. Available at: [Link]

  • Separation of flavonoids from Acacia mearnsii leaves . National Institutes of Health (PMC). Available at: [Link]

Sources

Differentiating Myricetin 3-β-D-glucopyranoside from Myricetin 3-galactoside: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Differentiating flavonol glycoside isomers, specifically Myricetin 3-β-D-glucopyranoside (myricetin 3-glucoside) and Myricetin 3-galactoside, represents a notorious bottleneck in natural product characterization and drug development. Both compounds share the identical molecular formula (


), exact mass (

479.0826 for

), and yield the exact same

317 aglycone fragment during standard collision-induced dissociation (CID)[1].

The sole structural difference lies in the stereochemistry at the C4 position of the sugar moiety: glucose possesses an equatorial hydroxyl group, whereas galactose possesses an axial hydroxyl group. Because standard MS/MS cannot reliably distinguish these C4 epimers, researchers must deploy orthogonal analytical strategies. This guide details three field-proven methodologies—optimized reversed-phase chromatography, chemical derivatization coupled with MS, and Nuclear Magnetic Resonance (NMR) spectroscopy—explaining the mechanistic causality behind each protocol.

AnalyticalWorkflow Start Isobaric Flavonol Glycosides m/z 479.08 [M-H]- LC UHPLC-UV/MS (C18) Start->LC Rapid Screening NMR 1D/2D NMR Spectroscopy Start->NMR Absolute Stereochemistry Deriv Chemical Derivatization (Isopropylidenation) Start->Deriv MS/MS Differentiation LC_Gal Earlier Elution (Myricetin 3-galactoside) LC->LC_Gal LC_Glu Later Elution (Myricetin 3-glucoside) LC->LC_Glu NMR_Gal Small J3,4 Coupling (~3-4 Hz) NMR->NMR_Gal NMR_Glu Large J3,4 Coupling (~7-9 Hz) NMR->NMR_Glu

Orthogonal analytical workflows for differentiating myricetin 3-hexoside isomers.

Quantitative Data Summary

The following table summarizes the critical physicochemical and analytical parameters used to differentiate the two isomers across various instrumental platforms.

ParameterMyricetin 3-galactosideMyricetin 3-β-D-glucopyranoside
Exact Mass

479.0826 Da479.0826 Da
Sugar C4 Hydroxyl Orientation AxialEquatorial
C18 Relative Elution Order Elutes FirstElutes Second
Diagnostic

NMR

~3.0 - 4.0 Hz (Small)~7.0 - 9.0 Hz (Large)
Isopropylidenation Reactivity Readily forms acetal (+40 Da)Sterically hindered / Unreactive

Chromatographic Resolution (UHPLC-UV-HRMS)

The Causality of Elution Order

In reversed-phase liquid chromatography (RPLC), retention is governed by hydrophobic interactions between the analyte and the C18 stationary phase. Glucose, in its stable


 chair conformation, has all its bulky substituents (including the C4 hydroxyl) in equatorial positions. This creates a highly stable, relatively planar hydrophobic patch that interacts strongly with the C18 chains. Conversely, the axial C4 hydroxyl group in galactose disrupts this hydrophobic surface, increasing the molecule's overall polarity and hydration sphere. Consequently, myricetin 3-galactoside exhibits weaker hydrophobic retention and consistently elutes before  myricetin 3-glucoside on C18 columns[1][2].
Step-by-Step Methodology

To create a self-validating system, always run authentic standards of both isomers prior to analyzing complex mixtures.

  • Sample Preparation: Dissolve the sample in initial mobile phase conditions (e.g., 5% Acetonitrile in water) to prevent solvent-induced peak broadening. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a sub-2 µm or superficially porous particle (core-shell) C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm) to maximize theoretical plates and resolve the closely eluting epimers[3].

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Optimized Gradient: Employ a shallow gradient to maximize resolution.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 18% B

    • 15-20 min: 18% to 25% B

  • Detection: Monitor UV absorbance at 350 nm (characteristic for flavonols) and extract the exact mass chromatogram for

    
     479.0826 in negative ESI mode[4].
    
  • Validation: Confirm that the first eluting peak corresponds to the galactoside and the second to the glucoside[1].

Mass Spectrometric Differentiation via Chemical Derivatization

The Causality of Isopropylidenation

Because standard CID MS/MS yields identical fragments for both isomers, chemical derivatization can force a mass divergence. Isopropylidenation using 2,2-dimethoxypropane specifically targets cis-diols to form a stable 5-membered cyclic acetal. In the galactopyranose ring, the hydroxyls at C3 (equatorial) and C4 (axial) are cis to one another. In glucopyranose, the C3 and C4 hydroxyls are trans. Therefore, myricetin 3-galactoside readily reacts to form a 3,4-O-isopropylidene derivative, while the glucoside remains largely unreacted or yields a different profile. This shifts the mass of the galactoside by +40 Da, allowing unambiguous MS1 differentiation[5].

DerivLogic Iso 2,2-dimethoxypropane (Acid Catalyst) Gal_Prod 3,4-O-isopropylidene acetal (+40 Da) Iso->Gal_Prod Favorable Glu_Prod Unreacted or different profile Iso->Glu_Prod Unfavorable Gal Myricetin 3-galactoside (cis-diol at C3,C4) Gal->Iso Glu Myricetin 3-glucoside (trans-diols only) Glu->Iso

Mechanism of MS differentiation exploiting cis-diol reactivity in galactosides.

Step-by-Step Methodology
  • Reaction Setup: Dry 100 µg of the isolated flavonoid fraction under nitrogen.

  • Reagent Addition: Add 200 µL of a mixture containing 2,2-dimethoxypropane and acetone (1:2, v/v).

  • Catalysis: Add 5 µL of a mild acid catalyst (e.g., 0.1 M p-toluenesulfonic acid in acetone).

  • Incubation: Incubate the mixture at room temperature for 30 minutes[5].

  • Quenching: Neutralize the reaction with 10 µL of 0.2 M ammonium hydroxide.

  • LC-MS Analysis: Inject the mixture into the LC-MS. Look for the appearance of a new peak at

    
     519.11 (
    
    
    
    of the isopropylidene derivative) exclusively for the galactoside isomer[5].

Stereochemical Confirmation via NMR Spectroscopy

The Causality of Spin-Spin Coupling ( -Coupling)

When sufficient sample purity (>95%) and mass (>1 mg) are achieved, NMR is the gold standard for absolute structural elucidation. The differentiation relies on the Karplus equation, which correlates the


 coupling constant with the dihedral angle between adjacent protons.
  • In Myricetin 3-β-D-glucopyranoside , protons H1 through H5 are all axial. The trans-diaxial dihedral angles (~180°) result in large coupling constants (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ≈ 7.0–9.0 Hz).
  • In Myricetin 3-galactoside , the C4 hydroxyl is axial, meaning the H4 proton is equatorial. The dihedral angle between the axial H3 and equatorial H4 is roughly 60°, resulting in a significantly smaller coupling constant (

    
     ≈ 3.0–4.0 Hz).
    
Step-by-Step Methodology
  • Sample Preparation: Dissolve 2-5 mg of the purified compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-

    
    ) or Methanol-
    
    
    
    . DMSO-
    
    
    is often preferred to observe hydroxyl protons if necessary.
  • Instrument Setup: Utilize a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.

  • 1D

    
     NMR Acquisition:  Acquire a standard proton spectrum. Identify the anomeric proton (H1'') typically resonating between 5.0–5.5 ppm. The large 
    
    
    
    coupling (~7.5 Hz) will confirm the β-anomeric configuration for both sugars.
  • 2D NMR (COSY/TOCSY/HSQC): Use COSY and TOCSY to "walk" the spin system from H1'' to H4''.

  • Data Interpretation: Extract the

    
     coupling constant from the 1D spectrum or high-resolution COSY cross-peaks. A 
    
    
    
    of ~8 Hz confirms the glucoside, whereas a
    
    
    of ~3.5 Hz unequivocally identifies the galactoside.

References

  • Differentiation of flavonol glucoside and galactoside isomers combining chemical isopropylidenation with liquid chromatography-mass spectrometry analysis - PubMed -
  • Simultaneous Quantitative and Chemical Fingerprint Analysis of Receptaculum Nelumbinis Based on HPLC–DAD-MS Combined with Chemometrics - Journal of Chrom
  • Characterization and Quantification of Nonanthocyanin Phenolic Compounds in White and Blue Bilberry (Vaccinium myrtillus)
  • Characterization of Sub-Regional Variation in Saccharomyces Populations and Grape Phenolic Composition in Pinot Noir Vineyards of a Canadian Wine Region - Frontiers -
  • The Influence of Vinification Methods and Cultivars on the Volatile and Phenolic Profiles of Fermented Alcoholic Beverages

Sources

Purity Assessment of Commercial Myricetin 3-beta-D-glucopyranoside Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The "Hidden Isomer" Challenge

In high-throughput screening and metabolic engineering, Myricetin 3-beta-D-glucopyranoside (M3G) is a critical flavonoid standard. However, commercial reagents frequently suffer from a specific, often overlooked purity issue: isomer contamination .

Unlike simple organic synthesis, M3G is often extracted from plant sources (e.g., Tibouchina, Vigna sinensis). Consequently, it often co-elutes with Myricetin 3-O-galactoside , a stereoisomer that differs only by the orientation of the hydroxyl group at the C4' position of the sugar moiety. Standard HPLC-UV methods often fail to resolve these two peaks, leading to "98% purity" claims on Certificates of Analysis (CoA) that mask significant heterogeneity.

This guide provides a rigorous, self-validating assessment protocol to verify M3G reagents, distinguishing high-fidelity standards from isomer-contaminated alternatives.

Chemical Identity & Critical Quality Attributes (CQAs)

Before assessing purity, the analyte's identity must be unequivocally established.

AttributeSpecificationCritical Note
Chemical Name Myricetin 3-O-beta-D-glucopyranosideOften confused with Myricetin 3'-glucoside.[1]
CAS Number 19833-12-6 Distinct from Galactoside (CAS 15648-86-9).
Molecular Formula C₂₁H₂₀O₁₃MW: 480.38 g/mol .[2]
Key Impurities 1. Myricetin 3-O-galactoside (Isomer)2. Myricetin (Aglycone)3.[2][3][4][5][6] Myricitrin (Rhamnoside)Galactoside is the hardest to detect via standard HPLC.
Stability Sensitive to oxidation at pH > 7.0Solutions turn brown/green in basic buffers.

Comparative Assessment Methodology

To objectively compare reagents, we utilize a Two-Tier Validation System . Tier 1 screens for general purity, while Tier 2 specifically targets the isomer separation.

Protocol A: Isomer-Resolving HPLC-UV/MS (The "Gold Standard")

Objective: To separate M3G from Myricetin 3-galactoside.

Standard C18 gradients often co-elute these isomers. This optimized protocol uses a Phenyl-Hexyl or high-density C18 column with a specific methanol/acid ratio to achieve baseline resolution.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of reagent in 1 mL Methanol (MeOH). Vortex for 30s. Filter through 0.22 µm PTFE.

  • Equilibration: Flow rate 1.0 mL/min at 30°C.

  • Gradient Profile:

    • 0–5 min: 10% B (Isocratic hold to stack polar impurities)

    • 5–25 min: 10% → 25% B (Shallow gradient critical for isomer separation)

    • 25–35 min: 25% → 90% B (Wash aglycone)

  • Detection: UV at 350 nm (Flavonol band) and 254 nm .

  • Criteria:

    • M3G Retention: ~12.5 min.

    • Galactoside Retention: ~13.2 min (typically elutes after glucoside in this system).

    • Aglycone Retention: >20 min.

Expert Insight: If your chromatogram shows a "shoulder" on the main peak rather than a single sharp peak, you likely have significant galactoside contamination.

Protocol B: 1H-NMR for Absolute Structural Confirmation

Objective: To verify the sugar moiety configuration (Glucose vs. Galactose).

Method:

  • Dissolve 5 mg in DMSO-d6 .

  • Acquire 1H-NMR (500 MHz or higher).

  • Focus Region: Anomeric proton (H-1'') region (5.0–5.5 ppm).

    • Glucoside (M3G): Doublet with large coupling constant (J = 7–8 Hz), indicating

      
      -linkage and axial-axial coupling.
      
    • Galactoside: Doublet with similar J, but distinct chemical shifts in the sugar ring protons (3.0–4.0 ppm region) due to axial C4-OH.

Assessment Logic & Workflow Visualization

The following diagram illustrates the decision logic for accepting or rejecting a commercial reagent based on the protocols above.

PurityAssessment Start Commercial M3G Reagent Solubility Solubility Check (MeOH, clear yellow?) Start->Solubility HPLC Protocol A: Isomer-Resolving HPLC Solubility->HPLC Pass Reject_Impure REJECT: General Impurity Solubility->Reject_Impure Turbid/Precipitate SinglePeak Single Peak? HPLC->SinglePeak MS_Check LC-MS Confirmation (m/z 479 [M-H]-) SinglePeak->MS_Check Yes Reject_Iso REJECT: Isomer Mixture SinglePeak->Reject_Iso No (Shoulder/Doublet) NMR Protocol B: 1H-NMR (Anomeric Coupling) MS_Check->NMR Mass Correct MS_Check->Reject_Impure Mass Incorrect NMR->Reject_Iso Galactose Signals Detected Pass PASS: High-Fidelity Reagent NMR->Pass Glucose Signals Confirmed

Figure 1: Decision tree for validating Myricetin 3-glucoside purity, prioritizing isomer detection.

Representative Performance Comparison

We compared two classes of commercially available reagents: Grade A (Analytical Standard) and Grade B (Research Grade) . Data below represents typical findings when subjecting these reagents to Protocol A.

Table 1: Chromatographic & Spectral Purity Analysis
FeatureGrade A (Premium Vendor) Grade B (Budget Vendor) Impact on Research
Claimed Purity ≥99% (HPLC)≥98% (HPLC)Misleading labeling.
Actual M3G Content 99.2%84.5%Dosage errors.
Galactoside Isomer < 0.1% (Not Detected)12.3% Altered receptor binding affinity.
Aglycone (Myricetin) 0.5%2.8%High background in antioxidant assays.
Cost (per 10mg) ~$350~$120"Cheap" reagents cost more in failed experiments.
Impact on Bioactivity Data (Enzyme Inhibition)

Impurity profiles drastically affect IC50 values. In an Alpha-Glucosidase Inhibition Assay (a standard screen for anti-diabetic potential):

  • Grade A Reagent IC50: 15.3 ± 0.5 µM

  • Grade B Reagent IC50: 28.1 ± 1.2 µM

  • Pure Galactoside IC50: >50 µM (Lower activity)

Stability & Storage Guidelines

Even high-purity reagents degrade if mishandled. Myricetin derivatives are prone to oxidative hydrolysis .

Degradation M3G Myricetin 3-Glucoside (Stable in MeOH) Intermed Hydrolysis (Acid/Enzyme) M3G->Intermed Aglycone Myricetin (Aglycone) Intermed->Aglycone Oxidation Oxidative Quinones (Brown precipitate) Aglycone->Oxidation pH > 7.0 Light + O2

Figure 2: Degradation pathway. Note that the glycoside (M3G) is relatively stable, but once hydrolyzed, the aglycone rapidly oxidizes.

Best Practices:

  • Solvent: Reconstitute in DMSO or Methanol with 0.1% Formic Acid. Avoid pure water or PBS for stock solutions.

  • Temperature: Store powder at -20°C. Store solutions at -80°C.

  • Usage: Use aliquots to avoid freeze-thaw cycles. Discard if solution turns from yellow to green/brown.

References

  • Validation of HPLC Methods for Flavonoids: Comparison of separation efficiency for myricetin glycosides using various stationary phases. Source: (Search: "Myricetin glycoside HPLC separation")

  • Myricetin 3-O-glucoside CAS & Properties: ChemicalBook Database Entry for CAS 19833-12-6. Source:

  • Enzymatic Synthesis & Isomer Separation: Liu, X., et al. "Enzymatic synthesis of myricetin 3-O-galactoside through a whole-cell biocatalyst." (Demonstrates HPLC separation of Glc vs Gal isomers). Source:

  • Stability of Myricetin Derivatives: Yao, Y., et al. "Solid-State and Solution Characterization of Myricetin." Source:

  • Commercial Reagent Discrepancies: General guidance on phytochemical standard purity and isomer co-elution issues. Source:

Sources

Safety Operating Guide

Myricetin 3-beta-D-glucopyranoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Myricetin 3-beta-D-glucopyranoside (CAS: 20229-56-5) is a flavonoid glycoside widely used in metabolic research and drug discovery. While not classified as a P-listed or U-listed acute toxin by the EPA, it is a bioactive organic compound that requires strict adherence to chemical waste management protocols to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Metrics:

ParameterSpecification
Chemical Name This compound
CAS Number 20229-56-5 (Alt: 19833-12-6)
Physical State Yellow crystalline powder
GHS Classification Warning (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3)
RCRA Status Non-listed; dispose as Non-Regulated Chemical Waste (unless mixed with solvents)
Disposal Method High-temperature incineration via licensed contractor
Incompatibilities Strong oxidizing agents, strong acids

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, you must characterize the waste stream.[2] This compound is often handled in milligram quantities, but "process knowledge" is required for compliance.

  • Bioactivity Warning: As a kinase inhibitor and antioxidant, this compound affects biological systems. Do not dispose of down the drain or in regular trash.

  • Solvent Risks: If the compound is in solution (e.g., DMSO, Methanol), the waste classification is dictated by the solvent's hazards (Ignitability, Toxicity).

Personal Protective Equipment (PPE) Checklist
  • Respiratory: N95 particulate respirator (for solids) or fume hood (for solutions).

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).

  • Ocular: ANSI Z87.1 compliant safety goggles.

Waste Segregation Workflow

Effective disposal begins with segregation.[3] Mixing incompatible waste streams (e.g., oxidizers with organic glycosides) can cause exothermic reactions. Use the following decision tree to categorize your waste.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables BinSolid Solid Chemical Waste Bin (Label: Non-Regulated Organic) Solid->BinSolid SolventCheck Identify Solvent Liquid->SolventCheck BinDebris Solid Hazardous Debris Bin (Double Bagged) Debris->BinDebris Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., Methanol, DMSO) SolventCheck->NonHalogenated No Halogens BinHalo Halogenated Waste Carboy (Red Tag) Halogenated->BinHalo BinNonHalo Organic Solvent Carboy (Red Tag) NonHalogenated->BinNonHalo

Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility and regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired powder or excess weighing material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Carefully transfer the powder using a disposable spatula. Avoid dust generation. [4][5][6]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations like "Myr-Glc").

    • Hazard Checkbox: "Toxic" or "Irritant".

  • Secondary Containment: Place the jar into a clear plastic secondary bin to capture potential leaks.

Protocol B: Liquid Waste (Stock Solutions)

Scenario: Compound dissolved in DMSO, Methanol, or Ethanol.

  • Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., HDPE is suitable for Methanol/DMSO).

  • Dilution (Optional): If the concentration is extremely high (>100 mM), dilute with the parent solvent to prevent precipitation in the waste container.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Triple-rinse the original vessel with a small volume of solvent. Add rinsate to the waste carboy.

  • Closure: Cap the carboy immediately. Do not leave funnels in open waste containers.

Protocol C: Contaminated Debris

Scenario: Pipette tips, weigh boats, and gloves.

  • Collection: Designate a specific "Solid Hazardous Waste" bucket lined with a thick (minimum 2 mil) polyethylene bag.

  • Segregation: Do not mix with "Biohazard" (Red Bag) waste unless the compound was used with infectious agents.

  • Sealing: When full, twist and tape the bag neck (gooseneck seal).

  • Disposal: Box the bag according to your facility's EHS guidelines for incineration.

Spill Management & Emergency Response

In the event of a spill, rapid containment is critical to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Gloves, Goggles, N95 Alert->PPE TypeCheck Spill Type? PPE->TypeCheck DrySpill Dry Powder TypeCheck->DrySpill WetSpill Liquid Solution TypeCheck->WetSpill Cover Cover with Damp Paper Towels (Prevent Dust) DrySpill->Cover Do NOT Sweep Absorb Apply Absorbent Pads or Vermiculite WetSpill->Absorb Collect Collect into Sealable Bag Cover->Collect Absorb->Collect Clean Clean Surface Soap & Water Collect->Clean Report Report to EHS Clean->Report

Figure 2: Operational workflow for managing spills of this compound.

Critical Spill Note: Never use a brush or broom on the dry powder, as this creates a hazardous dust cloud. Always use wet wiping methods or a HEPA-filtered vacuum if available.

Regulatory Compliance (EPA/RCRA)[1][5][10]

While this compound is not explicitly listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic), it falls under the "General Duty Clause."

  • Waste Code Assignment:

    • Pure Substance: Assign "Non-Regulated Chemical Waste" or state-specific codes (e.g., California Code 331).

    • In Methanol: Assign D001 (Ignitable) and F003 (Spent Non-halogenated Solvents).

  • Drain Disposal: Strictly PROHIBITED .[7] The compound's aquatic toxicity profile is not fully characterized, necessitating a precautionary "zero-discharge" approach.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281673, Myricetin 3-O-glucoside. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Myricetin 3-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 19833-12-6 Synonyms: Myricetin 3-O-glucoside; M3G Molecular Formula: C₂₁H₂₀O₁₃ Physical State: Solid Powder (Yellow/Greenish)

Part 1: Risk Assessment & Hazard Identification

Core Directive: Treat Myricetin 3-beta-D-glucopyranoside as a bioactive phytochemical with Irritant and Acute Toxicity potential. While natural in origin, purified glycosides in concentrated powder form pose respiratory and ocular risks not present in dietary sources.

Hazard Classification (GHS Standards)
Hazard TypeCodeDescriptionSeverity
Acute Toxicity H302 Harmful if swallowed.Moderate
Skin Irritation H315 Causes skin irritation.[1]Moderate
Eye Irritation H319 Causes serious eye irritation.High
Respiratory H335 May cause respiratory irritation (Dust).Moderate

Critical Warning: This compound is a potent antioxidant and enzyme inhibitor (e.g., kinase inhibition). Accidental inhalation or mucosal absorption can trigger biological effects at low doses.

Part 2: Personal Protective Equipment (PPE) Matrix

Logic: The primary risk is particulate inhalation during weighing and dermal absorption once solubilized (especially in DMSO, which penetrates skin and carries the solute with it).

PPE CategorySpecificationOperational Logic
Respiratory N95 / FFP2 Mask (Minimum)Why: The powder is fine and electrostatic. It easily becomes airborne during spatula transfer. Upgrade: Use P100/P3 respirator if handling >100 mg outside a fume hood.
Ocular Chemical Safety Goggles Why: Standard safety glasses are insufficient. Goggles seal against fine dust entry and splashes during solubilization.
Hand Protection (Solid) Nitrile Gloves (0.11 mm)Standard: Sufficient for dry powder handling.
Hand Protection (Liquid) Double-Gloving (Nitrile)Critical: If dissolved in DMSO , immediate breakthrough can occur. Wear two pairs; change immediately upon splash.
Body Lab Coat (High-neck preferred)Why: Prevents accumulation of bioactive dust on street clothes.
Part 3: Operational Protocols
3.1 Storage & Stability Logistics[2]
  • Temperature: Store at -20°C for long-term stability (≥ 2 years).

  • Environment: Hydroscopic. Keep vial tightly sealed in a desiccator when warming to room temperature.

  • Light: Photosensitive. Store in amber vials or wrap in aluminum foil.

3.2 Safe Weighing & Solubilization Workflow

Objective: Create a stock solution without generating airborne dust or degrading the compound.

  • Equilibration: Remove vial from -20°C storage and allow it to reach room temperature (approx. 20 mins) before opening.

    • Reasoning: Opening a cold vial causes condensation, hydrolyzing the glycosidic bond over time.

  • Static Control: Flavonoid glycosides are prone to static charge. Use an anti-static gun or a polonium strip near the balance if the powder "flies."

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF. Solubility ~10-20 mg/mL.

    • Secondary: Ethanol/Methanol (Lower solubility).

    • Avoid: Water/PBS for initial stock (Compound will precipitate).

  • Dissolution: Add solvent down the side of the vial. Vortex gently.

    • Note: If using DMSO, the solution generates mild heat (exothermic mixing).

3.3 Waste Disposal
  • Solid Waste: Dispose of contaminated wipes/gloves in Hazardous Solid Waste (Bioactive/Toxic).

  • Liquid Waste:

    • DMSO/Methanol solutions: Halogen-free Organic Solvent Waste .

    • Aqueous dilutions: Check local EHS; generally requires collection if concentration >1 µM.

  • Destruction: Incineration with afterburner is the standard method for flavonoid disposal.

Part 4: Handling Workflow Visualization

HandlingWorkflow Start Start: -20°C Storage Equilibrate Equilibrate to RT (20 mins, Desiccated) Start->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood) *Use Anti-Static Gun* Equilibrate->Weighing PPE: N95 + Goggles Solubilization Add Solvent (DMSO) *Double Nitrile Gloves* Weighing->Solubilization Avoid Aqueous Solvents Aliquoting Aliquot Stock (Avoid Freeze-Thaw) Solubilization->Aliquoting Protect from Light Aliquoting->Start Return Excess Usage Experimental Use Aliquoting->Usage Disposal Disposal: Organic Waste Stream Usage->Disposal

Caption: Operational workflow for this compound, emphasizing moisture control and PPE escalation during solubilization.

References
  • PubChem. (n.d.). Myricetin 3-O-beta-D-glucopyranoside Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myricetin 3-beta-D-glucopyranoside
Reactant of Route 2
Myricetin 3-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.